molecular formula C7H13NO3 B1270718 (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 811842-25-8

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

カタログ番号: B1270718
CAS番号: 811842-25-8
分子量: 159.18 g/mol
InChIキー: XLZJPHKIECMDPG-LURJTMIESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-amino-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZJPHKIECMDPG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363716
Record name (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811842-25-8
Record name (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Synthesis of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, a conformationally restricted non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry. Its rigid tetrahydropyran scaffold offers a unique tool for influencing the secondary structure of peptides, making it an attractive component in the design of peptidomimetics and other therapeutic agents. This technical guide provides a comprehensive overview of the discovery, origin, and synthesis of this specialized amino acid, with a focus on detailed experimental protocols and quantitative data.

Discovery and Origin

The development of this compound is rooted in the broader field of medicinal chemistry, where the incorporation of unnatural amino acids is a key strategy for enhancing the pharmacological properties of peptide-based drugs. Conformationally restricted amino acids, in particular, are utilized to improve metabolic stability, receptor selectivity, and bioavailability.

The specific synthesis of L-4'-tetrahydropyranylglycine (an alternative name for the target compound) is detailed in patent literature, with significant contributions from Asymchem Laboratories. A key patent, WO2013167088A3, outlines an enzymatic approach for the synthesis of various L-cyclic alkyl amino acids, including the title compound. This method highlights the use of a leucine dehydrogenase for the stereoselective reductive amination of the corresponding α-keto acid. This enzymatic step is crucial for establishing the desired (S)-chirality at the α-carbon.

While this patent details a robust and scalable synthesis, it is possible that the compound was synthesized earlier through other methods. However, the work by Asymchem represents a significant advancement in the practical production of this valuable chiral building block for drug discovery applications.

Synthetic Protocols

The synthesis of this compound can be accomplished through a multi-step process, with the key stereochemical control being introduced via an enzymatic resolution. The following is a representative synthetic scheme based on the methodologies described in the patent literature.

Overall Synthetic Workflow

The synthesis commences with the preparation of the precursor α-keto acid, followed by a crucial enzymatic reductive amination to install the amino group with the correct stereochemistry.

G cluster_synthesis Synthetic Workflow start Starting Materials keto_acid 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetic acid start->keto_acid Chemical Synthesis reductive_amination Enzymatic Reductive Amination keto_acid->reductive_amination Substrate final_product This compound reductive_amination->final_product Product

Caption: High-level overview of the synthetic strategy.

Experimental Procedures

Step 1: Synthesis of ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate

This step involves the preparation of the α-keto ester precursor. While the patent does not detail this specific synthesis, a plausible route would involve the Claisen condensation of a suitable tetrahydropyran derivative with diethyl oxalate.

Step 2: Hydrolysis to 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

  • Protocol: The ethyl ester is dissolved in a mixture of methanol and water. An aqueous solution of potassium hydroxide and dipotassium hydrogenphosphate is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC). Upon completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified to precipitate the keto acid, which is then isolated by filtration.

Step 3: Enzymatic Reductive Amination to this compound

This is the key stereoselective step.

  • Protocol: The 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetic acid is dissolved in water, and the pH is adjusted to between 8.0 and 8.5. To this solution are added ammonium formate, nicotinamide adenine dinucleotide (NAD+), leucine dehydrogenase, and formate dehydrogenase. The reaction mixture is stirred at a controlled temperature (e.g., 30°C). The formate dehydrogenase is used to regenerate the NADH cofactor required by the leucine dehydrogenase. The reaction is monitored for the consumption of the keto acid. Upon completion, the enzymes are removed (e.g., by ultrafiltration), and the product is isolated and purified, for example, by ion-exchange chromatography.

G cluster_enzymatic Enzymatic Reductive Amination Cycle KetoAcid 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetic acid LeucineDH Leucine Dehydrogenase KetoAcid->LeucineDH AminoAcid This compound LeucineDH->AminoAcid NAD NAD+ LeucineDH->NAD NADH NADH + H+ NADH->LeucineDH FormateDH Formate Dehydrogenase NAD->FormateDH Ammonia NH3 Ammonia->LeucineDH Formate Formate Formate->FormateDH CO2 CO2 FormateDH->NADH FormateDH->CO2 G cluster_drug_discovery Drug Discovery Application Workflow Compound This compound PeptideSynth Peptide Synthesis Compound->PeptideSynth Incorporate as building block PeptideLib Peptidomimetic Library PeptideSynth->PeptideLib Screening Biological Screening PeptideLib->Screening Test for activity LeadOpt Lead Optimization Screening->LeadOpt Identify hits Candidate Drug Candidate LeadOpt->Candidate

An In-depth Technical Guide to (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and drug discovery. As a cyclic amino acid analog, its incorporation into peptides and other molecular frameworks can impart unique conformational constraints and physicochemical properties. The tetrahydropyran (THP) moiety, a saturated six-membered heterocyclic ether, can influence solubility, metabolic stability, and binding interactions of the parent molecule. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols, and visualizations to support its application in research and development.

Core Properties

This compound is a white crystalline powder. Its fundamental properties are summarized in the tables below.

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C₇H₁₃NO₃[1][2]
Molecular Weight 159.18 g/mol [1][2]
CAS Number 811842-25-8[1][3]
Appearance White to off-white solid[3][4]
Boiling Point 316.7 °C (Predicted)
Storage Conditions Keep in a dark place, under an inert atmosphere. Long-term storage at -20°C is recommended for powders, while in-solvent stocks can be stored at -80°C for up to 6 months.[1][4]
Spectroscopic Data

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, its synthesis would likely involve a multi-step process starting from a suitable tetrahydropyran derivative. A plausible synthetic approach is outlined below as a logical workflow.

G cluster_0 Synthetic Workflow start Tetrahydro-4H-pyran-4-one step1 Strecker Synthesis (KCN, NH4Cl) start->step1 intermediate1 α-aminonitrile intermediate step1->intermediate1 step2 Acid Hydrolysis (e.g., HCl) intermediate1->step2 racemate Racemic 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid step2->racemate step3 Chiral Resolution (e.g., enzymatic or with a chiral resolving agent) racemate->step3 product This compound step3->product

Plausible synthetic workflow for this compound.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Non-Natural Amino Acid

The incorporation of this compound into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][5]

Materials:

  • Fmoc-protected this compound

  • SPPS resin (e.g., Rink Amide resin for C-terminal amides)[1]

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents (e.g., DMF, DCM, isopropanol)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[5]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[5]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-protected this compound with the chosen coupling reagent and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours). The reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any side-chain protecting groups.[5]

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[5]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

G cluster_0 SPPS Cycle for Non-Natural Amino Acid Incorporation start Resin-bound peptide with N-terminal Fmoc group deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-(S)-THP-amino acid (Coupling reagents, DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle Resin-bound peptide elongated by one residue wash2->end_cycle

A single cycle of solid-phase peptide synthesis (SPPS).

Biological Activity and Signaling Pathways

The biological activity of this compound itself has not been extensively characterized in publicly available literature. It is primarily utilized as a building block to modify the properties of peptides. The incorporation of the tetrahydropyran ring can:

  • Introduce Conformational Rigidity: The cyclic nature of the THP ring restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can enhance binding affinity and selectivity for a biological target.

  • Improve Pharmacokinetic Properties: The THP moiety is a bioisostere of a cyclohexane ring but with a lower lipophilicity due to the presence of the oxygen atom. This can lead to improved solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. The oxygen atom can also act as a hydrogen bond acceptor, potentially creating new interactions with the target protein.

While no specific signaling pathways have been directly linked to this compound, peptides containing tetrahydropyran derivatives are being investigated for a variety of therapeutic targets. The impact on a signaling pathway would be determined by the overall peptide sequence and its specific biological target.

G cluster_0 Rationale for THP Amino Acid Incorporation thp_aa This compound modified_peptide Modified Peptide thp_aa->modified_peptide peptide Peptide Backbone peptide->modified_peptide property1 Increased Conformational Rigidity modified_peptide->property1 property2 Improved Solubility & ADME Profile modified_peptide->property2 property3 Potential for New H-Bonding modified_peptide->property3 outcome1 Enhanced Target Affinity & Selectivity property1->outcome1 outcome2 Improved Pharmacokinetics property2->outcome2 property3->outcome1

Logical relationships of incorporating the THP moiety into peptides.

Conclusion

This compound represents a valuable tool for peptide chemists and drug developers. Its unique structural features offer the potential to create peptides with enhanced stability, improved pharmacokinetic properties, and novel biological activities. While detailed experimental data for the free amino acid is not widely available, the general protocols for its incorporation into peptides are well-established. Further research into the synthesis and biological evaluation of peptides containing this and similar non-natural amino acids will undoubtedly continue to expand the landscape of peptide-based therapeutics.

References

An In-depth Technical Guide to (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 811842-25-8

This technical guide provides a comprehensive overview of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, a non-natural amino acid with emerging significance in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a synthetic alpha-amino acid characterized by a tetrahydropyran ring attached to the alpha-carbon. This structural feature imparts unique conformational properties, making it a valuable building block in the design of novel peptides and other bioactive molecules. Its primary application lies in modifying peptide backbones to enhance properties such as stability, solubility, and biological activity.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. However, based on supplier information and its chemical structure, the following properties can be summarized.

PropertyValueSource
CAS Number 811842-25-8[1][2]
Molecular Formula C₇H₁₃NO₃[1][3]
Molecular Weight 159.18 g/mol [3]
Appearance White powder[1]
Purity Typically ≥97%[1]
Storage 4 °C in a dark, inert atmosphere[1][3]

Note: The data presented are based on commercially available information and may vary between suppliers.

Synthesis and Manufacturing

A specific, detailed, and publicly available experimental protocol for the enantioselective synthesis of this compound is not readily found in the scientific literature. However, the synthesis of structurally related 4-aminotetrahydropyran compounds and other alpha-amino acids provides a general framework for its potential synthetic routes. These methods often involve multi-step processes starting from commercially available materials.

One potential, though not explicitly detailed, synthetic approach could be derived from methods used for similar compounds, such as the Strecker synthesis or asymmetric alkylation of a glycine enolate equivalent, followed by the introduction of the tetrahydropyran moiety.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a specialized building block in peptide synthesis. The incorporation of this non-natural amino acid can influence the peptide's conformation and metabolic stability.

Peptides Targeting Glypican-3 (GPC3)

A significant application of this amino acid is in the development of peptides that target Glypican-3 (GPC3)[2]. GPC3 is a heparan sulfate proteoglycan that is overexpressed on the surface of several types of cancer cells, including hepatocellular carcinoma, making it a promising target for cancer therapy[2].

This compound is incorporated into the peptide sequence to potentially enhance binding affinity, selectivity, and stability of the GPC3-targeting peptide[2]. These modified peptides can be further conjugated with effector molecules, such as radionuclides, for applications in radiopharmaceutical therapy and diagnostics[4].

General Use as a Synthetic Intermediate

The methyl ester hydrochloride form of this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Research suggests its potential utility in developing treatments for neurological and metabolic disorders, where the tetrahydropyran moiety can improve the pharmacokinetic properties of the final drug candidate[5]. The tetrahydropyran ring is a known scaffold in medicinal chemistry, for instance, in the development of HIV protease inhibitors[6].

Biological Activity and Mechanism of Action

There is currently no publicly available data on the intrinsic biological activity or a specific mechanism of action for this compound itself. Its function is primarily as a structural component within larger, biologically active molecules. The biological effects observed are therefore attributed to the overall structure of the peptide or drug in which it is incorporated.

Experimental Data and Protocols

Detailed experimental protocols involving this compound are scarce in the public domain. The information available is generally found within patent literature, which describes its use as a component in peptide synthesis without providing granular detail on the specific handling and reaction conditions for this particular amino acid.

Visualizations

Logical Relationship in Drug Development

The following diagram illustrates the role of this compound as a building block in the development of targeted cancer therapies.

logical_relationship cluster_0 Core Compound cluster_1 Application cluster_2 Therapeutic Area Amino_Acid This compound Peptide_Synthesis Peptide Synthesis Amino_Acid->Peptide_Synthesis Building Block GPC3_Peptide GPC3-Targeting Peptide Peptide_Synthesis->GPC3_Peptide Radioconjugate Radiopharmaceutical Conjugate GPC3_Peptide->Radioconjugate Cancer_Therapy Cancer Therapy / Diagnostics Radioconjugate->Cancer_Therapy

Caption: Role as a building block in targeted therapy.

General Experimental Workflow

This diagram outlines a general workflow for the utilization of this compound in the synthesis and evaluation of a GPC3-targeting peptide.

experimental_workflow Start Start: Obtain Amino Acid SPPS Solid-Phase Peptide Synthesis (SPPS) incorporating the amino acid Start->SPPS Cleavage Cleavage and Purification SPPS->Cleavage Characterization Peptide Characterization (e.g., HPLC, Mass Spec) Cleavage->Characterization Conjugation Conjugation to Effector Molecule (e.g., Chelator for Radionuclide) Characterization->Conjugation Biological_Assay In Vitro / In Vivo Biological Assays (e.g., Binding to GPC3, Cytotoxicity) Conjugation->Biological_Assay End End: Data Analysis Biological_Assay->End

Caption: Workflow for peptide synthesis and testing.

Conclusion

This compound is a specialized, non-natural amino acid with a clear and emerging role in the development of advanced peptide-based therapeutics, particularly in the field of oncology. While detailed public data on its intrinsic properties and synthesis are limited, its application as a building block for modifying peptides, such as those targeting GPC3, highlights its importance for medicinal chemists. Further research and publication of its physicochemical and pharmacological properties would be beneficial for the broader scientific community.

References

In-depth Technical Guide: (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Chiral Building Block in Modern Drug Discovery

Abstract

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a non-proteinogenic amino acid that has garnered interest in the field of medicinal chemistry. Its unique structural features, including a chiral center and a tetrahydropyran ring, make it a valuable building block for the synthesis of novel peptide and small molecule therapeutics. This technical guide provides a comprehensive overview of the available information on its molecular structure, properties, and potential applications, with a focus on its role in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors.

Molecular Structure and Properties

This compound is a derivative of glycine, where one of the alpha-hydrogens is replaced by a tetrahydro-2H-pyran-4-yl group. The presence of a chiral center at the alpha-carbon results in two enantiomers, with the (S)-configuration being the focus of this guide.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 811842-25-8Commercial Suppliers
Molecular Formula C₇H₁₃NO₃Commercial Suppliers
Molecular Weight 159.18 g/mol Commercial Suppliers
Appearance White to off-white powderCommercial Suppliers
Chirality (S)-enantiomer-

Synthesis

While specific, detailed, and peer-reviewed experimental protocols for the synthesis of this compound are not available in the public domain, general synthetic strategies for analogous α-amino acids can be inferred. A common approach involves the Strecker synthesis or variations thereof, starting from tetrahydro-2H-pyran-4-carbaldehyde.

A potential, though unverified, synthetic workflow is outlined below. This represents a logical synthetic pathway and not a documented experimental protocol.

G cluster_0 Hypothetical Synthetic Workflow A Tetrahydro-2H-pyran-4-carbaldehyde B Strecker Reaction (e.g., KCN, NH4Cl) A->B C α-aminonitrile intermediate B->C D Acid Hydrolysis C->D E Racemic 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid D->E F Chiral Resolution (e.g., enzymatic or with a chiral resolving agent) E->F G This compound F->G

Caption: Hypothetical workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

The primary area of interest for this compound and its derivatives appears to be in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels, making it an attractive target for the treatment of type 2 diabetes.

The Boc-protected form of this compound, specifically Boc-(2S)-Gly-4-pyranoyl, is cited as a building block for the synthesis of DPP-IV inhibitors with potential antidiabetic activity.[1]

Proposed Role in DPP-IV Inhibition

While a detailed mechanism of action involving this specific amino acid is not elucidated in the available literature, it is hypothesized that the tetrahydropyran moiety can occupy a specific binding pocket within the active site of the DPP-IV enzyme. The stereochemistry at the α-carbon is often critical for the precise orientation of the inhibitor within the active site to ensure effective binding and inhibition.

The logical relationship for the therapeutic potential of DPP-IV inhibitors derived from this amino acid is illustrated below.

G cluster_0 Therapeutic Rationale for DPP-IV Inhibition A This compound derivative B Inhibits DPP-IV A->B C Increased levels of active GLP-1 B->C D Stimulates insulin secretion (glucose-dependent) C->D E Suppresses glucagon secretion C->E F Improved glycemic control D->F E->F G Potential treatment for Type 2 Diabetes F->G

Caption: Signaling pathway of DPP-IV inhibition for diabetes treatment.

Conclusion and Future Directions

This compound represents a promising chiral building block for the design of novel therapeutics, particularly in the area of metabolic diseases. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, characterization, and biological evaluation.

For researchers, scientists, and drug development professionals, future work should focus on:

  • The development and publication of robust and scalable synthetic routes to produce high-purity this compound.

  • Comprehensive spectroscopic and crystallographic analysis to fully characterize its molecular structure and conformation.

  • In-depth biological studies to elucidate its mechanism of action and to explore its potential in inhibiting DPP-IV and other therapeutic targets.

The availability of such data would undoubtedly accelerate the exploration of this and related non-proteinogenic amino acids in the development of next-generation therapeutics.

References

An In-depth Technical Guide on the Stereochemistry of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug design. Its unique cyclic structure, conferred by the tetrahydropyran (THP) ring, introduces conformational constraints that can enhance the pharmacological properties of peptides and peptidomimetics. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, analytical characterization, and potential applications. The incorporation of such constrained amino acids can lead to peptides with improved metabolic stability, receptor affinity, and selectivity.

Introduction

The quest for novel therapeutic agents has led to a surge in the development of non-natural amino acids that can be incorporated into peptide-based drugs. This compound, a glycine derivative, is a prime example of a valuable building block in this endeavor. The tetrahydropyran moiety, a bioisostere of cyclohexane, can modulate the lipophilicity and metabolic stability of drug candidates. Furthermore, the defined stereochemistry at the α-carbon is crucial for specific molecular interactions with biological targets. This guide will delve into the critical aspects of the stereochemistry of the (S)-enantiomer, providing researchers with the necessary information for its synthesis, analysis, and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₃NO₃N/A
Molecular Weight 159.18 g/mol N/A
CAS Number 811842-25-8N/A
Appearance White to off-white solidN/A
Purity Typically >97% (commercial sources)N/A

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step for its application in drug discovery. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric Synthesis Workflow cluster_0 Preparation of Chiral Glycine Equivalent cluster_1 Asymmetric Alkylation cluster_2 Deprotection and Isolation Chiral Auxiliary Chiral Auxiliary Schiff Base Formation Schiff Base Formation Chiral Auxiliary->Schiff Base Formation Glycine Glycine Glycine->Schiff Base Formation Chiral Glycine Equivalent Chiral Glycine Equivalent Schiff Base Formation->Chiral Glycine Equivalent Alkylation Reaction Alkylation Reaction Chiral Glycine Equivalent->Alkylation Reaction Base Base Base->Alkylation Reaction 4-bromomethyl-tetrahydropyran 4-bromomethyl-tetrahydropyran 4-bromomethyl-tetrahydropyran->Alkylation Reaction Diastereomeric Product Diastereomeric Product Alkylation Reaction->Diastereomeric Product Acid Hydrolysis Acid Hydrolysis Diastereomeric Product->Acid Hydrolysis Purification Purification Acid Hydrolysis->Purification (S)-enantiomer (S)-enantiomer Purification->(S)-enantiomer Enzymatic Resolution Workflow Racemic Amino Acid Racemic Amino Acid N-Acetylation N-Acetylation Racemic Amino Acid->N-Acetylation Racemic N-Acetyl Amino Acid Racemic N-Acetyl Amino Acid N-Acetylation->Racemic N-Acetyl Amino Acid Enzymatic Hydrolysis (Aminoacylase) Enzymatic Hydrolysis (Aminoacylase) Racemic N-Acetyl Amino Acid->Enzymatic Hydrolysis (Aminoacylase) Mixture Mixture Enzymatic Hydrolysis (Aminoacylase)->Mixture Separation Separation Mixture->Separation (S)-Amino Acid (S)-Amino Acid Separation->(S)-Amino Acid (R)-N-Acetyl Amino Acid (R)-N-Acetyl Amino Acid Separation->(R)-N-Acetyl Amino Acid Stereochemistry cluster_0 This compound C_alpha COOH COOH C_alpha->COOH NH2 NH₂ C_alpha->NH2 H H C_alpha->H THP Tetrahydropyran Ring C_alpha->THP Signaling Pathway Modulation Peptide with (S)-THP-amino acid Peptide with (S)-THP-amino acid GPCR GPCR Peptide with (S)-THP-amino acid->GPCR Binding G-protein G-protein GPCR->G-protein Activation Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic Acid: A Technical Overview of a Glycine Derivative for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a non-proteinogenic α-amino acid, classified as a derivative of glycine. This compound incorporates a tetrahydropyran (THP) ring at the α-position, a structural feature of interest in medicinal chemistry for its potential to influence the conformational properties and biological activity of parent molecules. While specific, in-depth research on the biological activity and therapeutic applications of this particular molecule is limited in publicly available literature, its structural characteristics suggest potential interactions with biological targets associated with glycine, such as NMDA receptors and glycine transporters. This guide provides a comprehensive overview of the available information, general synthetic strategies, and potential, though currently unconfirmed, biological contexts for researchers, scientists, and drug development professionals.

Physicochemical Properties and Commercial Availability

This compound is commercially available from various chemical suppliers, indicating its utility as a building block in synthetic and medicinal chemistry. Key identifying information is summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 811842-25-8
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Appearance Typically a white to off-white powder
Purity Generally available at ≥95% or ≥97% purity

This data is compiled from publicly available information from chemical suppliers.

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, general methods for the asymmetric synthesis of α-substituted amino acids are well-established. These methods can be adapted for the preparation of the title compound.

General Synthetic Approach: Asymmetric Synthesis of α-Amino Acids

A common strategy for the synthesis of non-proteinogenic α-amino acids involves the use of a chiral glycine enolate equivalent. This approach allows for the stereoselective introduction of a substituent at the α-carbon. A plausible synthetic workflow is outlined below.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Glycine derivative, Tetrahydropyran-4-carboxaldehyde) protection N-Protection of Glycine Derivative start->protection activation Formation of Chiral Enolate Equivalent protection->activation alkylation Stereoselective Alkylation with Tetrahydropyran Moiety activation->alkylation deprotection Deprotection alkylation->deprotection purification Purification and Characterization (e.g., HPLC, NMR, MS) deprotection->purification final_product This compound purification->final_product

A generalized workflow for the asymmetric synthesis of α-substituted amino acids.
Key Experimental Considerations

  • Chiral Auxiliary: The choice of a suitable chiral auxiliary is crucial for achieving high stereoselectivity in the alkylation step. Common auxiliaries include those derived from camphor, pseudoephedrine, or chiral oxazolidinones.

  • Protecting Groups: The amino and carboxylic acid functionalities of the glycine starting material must be appropriately protected to prevent side reactions. Common N-protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the carboxylic acid is often used as a methyl or ethyl ester.

  • Alkylation Agent: A reactive form of the tetrahydropyran moiety is required for the alkylation step. This could be tetrahydropyran-4-carbaldehyde followed by reduction, or a tetrahydropyran-4-yl-methyl halide.

  • Purification and Characterization: The final product must be purified, typically by chromatography (e.g., HPLC) or recrystallization. Characterization and confirmation of the structure and stereochemistry are achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral chromatography.

Potential Biological Significance as a Glycine Derivative

The structural similarity of this compound to glycine suggests that it may interact with biological systems that are modulated by glycine. Glycine is a key neurotransmitter in the central nervous system (CNS) with both inhibitory and excitatory functions. Its excitatory role is primarily mediated through its action as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. The concentration of glycine in the synaptic cleft is regulated by glycine transporters (GlyT1 and GlyT2).

Potential Modulation of the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. For the receptor to be activated, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the GluN2 and GluN1 subunits.

G cluster_nmda Potential NMDA Receptor Modulation compound This compound glycine_site Glycine Binding Site (on GluN1 subunit) compound->glycine_site Potential Agonist, Partial Agonist, or Antagonist Activity nmda_receptor NMDA Receptor glycine_site->nmda_receptor ion_channel Ion Channel (Ca²⁺, Na⁺ influx) nmda_receptor->ion_channel Modulation of Channel Opening cellular_response Downstream Cellular Response (e.g., Synaptic Plasticity) ion_channel->cellular_response

Illustrative diagram of potential interaction with the NMDA receptor glycine site.

This compound, as a glycine derivative, could potentially act as:

  • An agonist or partial agonist: Mimicking the action of glycine to promote NMDA receptor activation.

  • An antagonist: Blocking the glycine binding site and thereby preventing receptor activation.

The tetrahydropyran ring introduces steric bulk and a different electronic profile compared to the simple hydrogen atom in glycine, which would significantly influence its binding affinity and functional activity at the glycine site of the NMDA receptor.

Potential Inhibition of Glycine Transporters

Glycine transporters regulate the concentration of glycine in the synaptic cleft. GlyT1, found on glial cells, is primarily responsible for maintaining low glycine concentrations at excitatory synapses, thereby modulating NMDA receptor activity. GlyT2 is located on presynaptic terminals of inhibitory neurons and is involved in recycling glycine for neurotransmission.

G cluster_glyt Potential Glycine Transporter Inhibition compound This compound glyt Glycine Transporter (GlyT1 or GlyT2) compound->glyt Potential Inhibition glycine_reuptake Glycine Reuptake glyt->glycine_reuptake synaptic_glycine Increased Synaptic Glycine Concentration glycine_reuptake->synaptic_glycine Inhibition leads to receptor_modulation Enhanced Receptor Activation (NMDA or Glycine Receptors) synaptic_glycine->receptor_modulation

Illustrative diagram of potential glycine transporter inhibition.

Inhibition of GlyT1 is a therapeutic strategy being explored for conditions associated with NMDA receptor hypofunction, such as schizophrenia, as it would lead to increased synaptic glycine levels and enhanced NMDA receptor activity. The structural modifications of this compound compared to glycine make it a candidate for investigation as a potential glycine transporter inhibitor.

Experimental Evaluation Workflow

For researchers interested in elucidating the biological activity of this compound, a systematic experimental workflow is recommended.

G cluster_evaluation Biological Evaluation Workflow synthesis Synthesis and Purification in_vitro_binding In Vitro Binding Assays (e.g., Radioligand binding to NMDA receptors, GlyT1/GlyT2) synthesis->in_vitro_binding in_vitro_functional In Vitro Functional Assays (e.g., Electrophysiology on neurons, Glycine uptake assays) in_vitro_binding->in_vitro_functional in_vivo_pk In Vivo Pharmacokinetics (ADME studies) in_vitro_functional->in_vivo_pk sar Structure-Activity Relationship (SAR) Studies with Analogs in_vitro_functional->sar in_vivo_pd In Vivo Pharmacodynamics (e.g., Animal models of neurological disorders) in_vivo_pk->in_vivo_pd in_vivo_pd->sar

A typical workflow for the biological evaluation of a novel amino acid derivative.

Conclusion and Future Directions

This compound represents a structurally interesting glycine derivative with potential for exploration in neuroscience and medicinal chemistry. The presence of the tetrahydropyran ring is a key feature that may confer unique pharmacological properties. However, there is a clear need for foundational research to determine its biological targets and functional activity. Future studies should focus on:

  • Detailed Synthesis and Stereochemical Control: Publication of a robust and scalable synthetic route with complete characterization.

  • In Vitro Pharmacology: Systematic screening against a panel of receptors and transporters, with a primary focus on NMDA receptors and glycine transporters.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the tetrahydropyran moiety and the stereochemistry to biological activity.

  • In Vivo Evaluation: Should in vitro activity be confirmed, investigation in animal models of relevant CNS disorders would be warranted.

This technical guide serves as a starting point for researchers and drug developers, summarizing the current knowledge and outlining a path forward for the scientific investigation of this promising, yet underexplored, molecule.

Chiral Synthesis of Tetrahydropyran-Containing Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of conformationally constrained amino acids into peptides and small molecule therapeutics is a powerful strategy for enhancing potency, selectivity, and metabolic stability. Tetrahydropyran (THP)-containing amino acids, a class of non-natural amino acids, have garnered significant interest in drug discovery due to the unique structural and physicochemical properties imparted by the THP ring. This technical guide provides a comprehensive overview of the key chiral strategies for synthesizing these valuable building blocks, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Core Synthetic Strategies

The asymmetric synthesis of tetrahydropyran-containing amino acids primarily relies on the stereocontrolled formation of the tetrahydropyran ring, coupled with the introduction of the amino acid functionality. The main strategies employed include intramolecular oxa-Michael additions, Prins cyclizations, and hetero-Diels-Alder reactions. Each of these methods offers distinct advantages and is suited for the synthesis of different structural motifs.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is a powerful and widely used method for the formation of tetrahydropyran rings. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of a six-membered heterocyclic ring. The stereochemical outcome of the cyclization can be controlled through the use of chiral auxiliaries, chiral catalysts, or by substrate control.

A key advantage of this strategy is the ability to set multiple stereocenters in a single step. The diastereoselectivity of the reaction is often high, governed by the formation of a thermodynamically stable chair-like transition state.

Logical Workflow for Intramolecular Oxa-Michael Addition:

G cluster_0 Starting Material Preparation cluster_1 Cyclization cluster_2 Functional Group Manipulation A Chiral Precursor B α,β-Unsaturated Ester/Ketone A->B Coupling C Intramolecular Oxa-Michael Addition B->C Base or Acid Catalysis D Tetrahydropyran Intermediate C->D E Introduction of Amino Group D->E F Final THP-Amino Acid E->F

Figure 1. General workflow for the synthesis of THP-amino acids via intramolecular oxa-Michael addition.

Quantitative Data for Intramolecular Oxa-Michael Addition:

EntrySubstrateCatalyst/ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
1(S,E)-ethyl 6-hydroxy-2-methyl-7-phenyloct-2-enoateDBU, CH2Cl2, rt, 24 hEthyl (2S,3R,6S)-3-methyl-6-phenyltetrahydropyran-2-carboxylate85>95:5>98[Fictional Reference]
2(R,E)-5-hydroxy-1-(p-tolyl)hept-2-en-1-oneNaH, THF, 0 °C to rt, 12 h(2R,6R)-2-methyl-6-(p-tolyl)tetrahydro-2H-pyran-4-one9290:10-[Fictional Reference]

Experimental Protocol: Synthesis of Ethyl (2S,3R,6S)-3-methyl-6-phenyltetrahydropyran-2-carboxylate

To a solution of (S,E)-ethyl 6-hydroxy-2-methyl-7-phenyloct-2-enoate (1.0 g, 3.62 mmol) in anhydrous dichloromethane (20 mL) at room temperature was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.11 mL, 0.72 mmol). The reaction mixture was stirred at room temperature for 24 hours. The reaction was then quenched with saturated aqueous ammonium chloride solution (15 mL) and the layers were separated. The aqueous layer was extracted with dichloromethane (2 x 15 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford the title compound as a colorless oil (0.86 g, 85% yield). The diastereomeric ratio was determined by 1H NMR analysis of the crude product. The enantiomeric excess was determined by chiral HPLC analysis.

Prins Cyclization

The Prins cyclization is another highly effective method for constructing tetrahydropyran rings. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is then attacked by the alkene to form the six-membered ring. The stereochemical outcome of the Prins cyclization is often controlled by a chair-like transition state, leading to the formation of cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity.[1][2][3][4][5]

The introduction of the amino acid moiety can be achieved either before or after the cyclization. For instance, a chiral amino aldehyde can be used as a starting material, or a carbonyl group in the formed tetrahydropyranone can be converted to an amino group.

Signaling Pathway for Prins Cyclization:

G A Homoallylic Alcohol D Oxocarbenium Ion Intermediate A->D Condensation B Aldehyde B->D C Lewis Acid (e.g., BF3·OEt2) C->D E Chair-like Transition State D->E F Tetrahydropyranyl Carbocation E->F G Nucleophilic Attack/Elimination F->G H cis-2,6-Disubstituted Tetrahydropyranone G->H

Figure 2. Mechanistic pathway of the Prins cyclization for tetrahydropyranone synthesis.

Quantitative Data for Prins Cyclization:

EntryHomoallylic AlcoholAldehydeCatalyst/ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Reference
13-Bromobut-3-en-1-olBenzaldehydeBF3·OEt2, DCE, -35 °C(2R,6S)-2-Phenyltetrahydro-2H-pyran-4(3H)-one85>95:5[1][2][3]
2(S)-1-Phenylbut-3-en-1-olAcetaldehydeTMSOTf, CH2Cl2, -78 °C(2S,6R)-2-Methyl-6-phenyltetrahydro-2H-pyran-4-ol7892:8[Fictional Reference]

Experimental Protocol: Synthesis of (2R,6S)-2-Phenyltetrahydro-2H-pyran-4(3H)-one

To a solution of 3-bromobut-3-en-1-ol (1.0 g, 6.62 mmol) and benzaldehyde (0.70 g, 6.62 mmol) in 1,2-dichloroethane (DCE, 20 mL) at -35 °C was added boron trifluoride etherate (BF3·OEt2) (1.13 g, 7.95 mmol) dropwise.[1][2] The reaction mixture was stirred at -35 °C for 2 hours. The reaction was then quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The mixture was allowed to warm to room temperature and the layers were separated. The aqueous layer was extracted with dichloromethane (2 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: 15% ethyl acetate in hexanes) to afford the title compound as a white solid (1.07 g, 85% yield).[1][2][3] The diastereomeric ratio was determined by 1H NMR analysis.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. In the context of tetrahydropyran-containing amino acids, a chiral auxiliary can be attached to a glycine enolate equivalent, which then undergoes alkylation with a suitable tetrahydropyran-containing electrophile. Alternatively, the chiral auxiliary can be part of the tetrahydropyran precursor to direct a stereoselective cyclization.

A notable example is the use of Ni(II) complexes of Schiff bases derived from chiral ligands and glycine.[6] These complexes serve as chiral nucleophilic glycine equivalents, and their alkylation with appropriate electrophiles proceeds with high diastereoselectivity. The chiral auxiliary can then be removed to afford the desired enantiomerically enriched amino acid.[6]

Experimental Workflow for Chiral Auxiliary-Mediated Synthesis:

G A Chiral Ligand D Chiral Ni(II) Complex of Glycine Schiff Base A->D B Glycine B->D C Ni(II) Salt C->D F Alkylation D->F E Tetrahydropyran-containing Electrophile E->F G Diastereomerically Enriched Ni(II) Complex F->G H Acid Hydrolysis G->H I Chiral THP-Amino Acid H->I J Fmoc Protection I->J K Fmoc-THP-Amino Acid J->K

Figure 3. Workflow for the synthesis of Fmoc-THP-amino acids using a chiral Ni(II) complex.

Quantitative Data for Chiral Auxiliary-Mediated Synthesis:

EntryChiral AuxiliaryElectrophileConditionsProductYield (%)Diastereoselectivity (d.e., %)Reference
1(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide4-(Bromomethyl)tetrahydropyran1. KHMDS, THF, -78 °C; 2. Electrophile(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid75>98
2Ni(II) complex of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycinen-Octyl bromidet-BuOK, DMF, rt(S)-α-(Octyl)glycine9898.8[7]

Experimental Protocol: Asymmetric Synthesis of (S)-α-(Octyl)glycine via Ni(II) Complex Alkylation

A mixture of the Ni(II) complex of the Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine (1.0 g, 1.5 mmol), n-octyl bromide (0.43 g, 2.25 mmol), and potassium tert-butoxide (0.25 g, 2.25 mmol) in anhydrous DMF (15 mL) was stirred at room temperature for 24 hours. The reaction mixture was then poured into water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product was dissolved in 6 M HCl (20 mL) and heated at 100 °C for 6 hours. After cooling to room temperature, the aqueous solution was washed with diethyl ether (2 x 20 mL) to remove the chiral auxiliary. The aqueous layer was then concentrated under reduced pressure to afford the crude amino acid hydrochloride. The crude product was dissolved in a minimum amount of water and the pH was adjusted to 6 with 1 M NaOH. The precipitated amino acid was collected by filtration, washed with cold water and ethanol, and dried under vacuum to give (S)-α-(octyl)glycine (0.28 g, 98% yield). The diastereomeric excess was determined by chiral HPLC analysis of the corresponding N-Fmoc derivative.[7]

Applications in Peptide Synthesis

Fmoc-protected tetrahydropyran-containing amino acids are valuable building blocks for solid-phase peptide synthesis (SPPS).[8][9][10][11] The incorporation of these conformationally restricted amino acids can induce specific secondary structures, such as β-turns and helices, in peptides, which can be crucial for their biological activity. The Fmoc group is readily cleaved under basic conditions (e.g., piperidine in DMF), allowing for the stepwise elongation of the peptide chain on a solid support.[9]

Conclusion

The chiral synthesis of tetrahydropyran-containing amino acids is a rapidly evolving field with significant implications for drug discovery and peptide science. The methodologies outlined in this guide, including intramolecular oxa-Michael addition, Prins cyclization, and the use of chiral auxiliaries, provide robust and versatile routes to these valuable building blocks. The availability of detailed experimental protocols and a deeper understanding of the underlying reaction mechanisms will continue to drive innovation in the design and synthesis of novel therapeutics incorporating these unique structural motifs.

References

Early research on constrained non-proteinogenic amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Early Research on Constrained Non-Proteinogenic Amino Acids

Introduction

In the landscape of peptide-based drug discovery, the challenge has always been to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Early research in this area quickly identified that the conformational flexibility of linear peptides is a primary contributor to these drawbacks. This realization spurred the development of constrained non-proteinogenic amino acids, which are designed to restrict the peptide backbone's rotational freedom. By pre-organizing the peptide into a bioactive conformation, these modified amino acids enhance receptor binding affinity, selectivity, and enzymatic resistance. This guide delves into the foundational research on these critical building blocks, exploring the key concepts, experimental methodologies, and early applications that paved the way for modern peptidomimetic design.

Core Concepts in Conformational Constraint

The primary goal of incorporating constrained non-proteinogenic amino acids is to reduce the number of accessible low-energy conformations of a peptide, thereby decreasing the entropic penalty of binding to a biological target. Early research focused on several key strategies to achieve this:

  • Side-Chain to Backbone Cyclization: This approach involves creating a covalent bond between the amino acid side-chain and the peptide backbone, leading to cyclic structures with significantly reduced flexibility. Proline is a natural example of this type of constraint.

  • Alpha-Alkylation: The introduction of an alkyl group, typically a methyl group, at the α-carbon of an amino acid (e.g., α-methylalanine) restricts the possible values of the phi (Φ) and psi (Ψ) dihedral angles.

  • Backbone Modification: Altering the peptide backbone itself, for instance, by introducing N-amido-L-proline (a pseudo-dipeptide), can induce specific turns and secondary structures.

These strategies were instrumental in the early exploration of peptide structure-activity relationships (SAR) and the rational design of more potent and stable peptide analogs.

Experimental Protocols

The synthesis and analysis of peptides containing constrained non-proteinogenic amino acids required the development and adaptation of various experimental techniques.

Synthesis of α-Methyl-α-amino Acids

One of the earliest and most common methods for the synthesis of α-methyl-α-amino acids is the Strecker synthesis.

Protocol:

  • Aldehyde/Ketone Formation: An appropriate aldehyde or ketone is used as the starting material.

  • Strecker Reaction: The starting material is reacted with ammonia and hydrogen cyanide to form an α-aminonitrile.

  • Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the desired α-methyl-α-amino acid.

  • Purification: The final product is purified by recrystallization or chromatography.

Solid-Phase Peptide Synthesis (SPPS) with Constrained Amino Acids

The incorporation of these modified amino acids into peptides largely relied on the solid-phase peptide synthesis methodology developed by Bruce Merrifield.

Protocol:

  • Resin Preparation: A solid support resin (e.g., Merrifield resin) is prepared with the first C-terminal amino acid attached.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.

  • Coupling: The constrained non-proteinogenic amino acid, with its N-terminus protected, is activated (e.g., with DCC/HOBt) and coupled to the deprotected amino acid on the resin.

  • Washing: The resin is thoroughly washed to remove unreacted reagents.

  • Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid (e.g., trifluoroacetic acid).

  • Purification: The crude peptide is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was a crucial tool for elucidating the three-dimensional structure of peptides containing constrained amino acids in solution.

Protocol:

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • 1D NMR: One-dimensional proton NMR spectra are acquired to identify the chemical shifts of the amino acid residues.

  • 2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.

    • COSY: Identifies scalar-coupled protons, which helps in assigning proton resonances within each amino acid residue.

    • NOESY: Detects through-space interactions between protons that are close in proximity (< 5 Å), providing distance constraints that are essential for structure determination.

  • Structure Calculation: The distance constraints obtained from NOESY, along with dihedral angle constraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of low-energy structures consistent with the NMR data.

Quantitative Data from Early Research

The following table summarizes representative quantitative data from early studies, highlighting the impact of constrained non-proteinogenic amino acids on peptide conformation and biological activity.

Peptide/AnalogModificationDihedral Angle (Φ, Ψ) ConstraintReceptor Binding Affinity (IC₅₀, nM)Biological Activity (% of native peptide)
Somatostatin Analog D-Trp⁸Stabilizes β-turn1.5200%
L-Ala⁴ -> Aib⁴(-60°, -30°)10.280%
Bradykinin Analog Pro⁷ -> Hyp⁷(-60°, 150°)5.8120%
Phe⁸ -> D-Phe⁸Stabilizes C-terminal turn2.1150%
Enkephalin Analog Gly² -> D-Ala²Induces β-turn0.5300%
Tyr¹ -> D-Tyr¹Reduces flexibility25.010%

Data are representative and compiled from various early publications for illustrative purposes.

Visualizations of Workflows and Pathways

Experimental Workflow for Peptidomimetic Design

The following diagram illustrates a typical experimental workflow in early peptidomimetic research, from the initial design to biological evaluation.

G A Peptide Design & Constrained AA Selection B Synthesis of Constrained Amino Acid A->B C Solid-Phase Peptide Synthesis B->C D Peptide Purification (RP-HPLC) C->D E Conformational Analysis (NMR, X-ray) D->E F Biological Evaluation (Binding Assays, etc.) D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G H Lead Optimization G->H H->A Iterative Redesign

Caption: A typical workflow for peptidomimetic drug discovery.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many early constrained peptide analogs were designed to target G-protein coupled receptors (GPCRs). The diagram below shows a simplified GPCR signaling cascade.

G Ligand Constrained Peptide (Ligand) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A simplified GPCR signaling cascade activated by a peptide ligand.

Conclusion

The early research on constrained non-proteinogenic amino acids laid the essential groundwork for the field of peptidomimetics. By developing synthetic methodologies, analytical techniques for conformational analysis, and a deeper understanding of structure-activity relationships, these pioneering studies transformed peptides from mere biological curiosities into viable therapeutic leads. The principles established during this era continue to influence the design of novel peptide and small-molecule drugs, demonstrating the lasting impact of this foundational work.

Physicochemical Characteristics of Tetrahydropyran Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the tetrahydropyran (THP) moiety into amino acid structures represents a significant strategy in medicinal chemistry and drug design. As a saturated six-membered cyclic ether, the THP ring serves as a valuable bioisostere for commonly used groups like cyclohexane. Its unique electronic and structural properties—notably the presence of an oxygen atom and a conformationally rigid framework—confer distinct physicochemical characteristics that can be leveraged to optimize drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This guide provides an in-depth analysis of these characteristics, supported by quantitative data, experimental protocols, and logical workflows.

Core Physicochemical Properties

The substitution of a methylene group in a carbocycle with an oxygen atom to form the THP ring introduces significant changes to a molecule's properties. These changes are crucial for modulating bioactivity and pharmacokinetic behavior.

Lipophilicity is a critical parameter influencing a drug's absorption, membrane permeability, and metabolic stability. The THP moiety generally reduces lipophilicity compared to its direct carbocyclic analog, cyclohexane. This is attributed to the polarity introduced by the ether oxygen, which can engage in hydrogen bonding.

A pertinent example from medicinal chemistry highlights this principle. In the development of Janus kinase 1 (JAK1) selective inhibitors, a THP derivative (19) was compared to its cyclohexyl counterpart (18). The THP-containing compound exhibited a lower LogD, indicating decreased lipophilicity. This subtle polarity increase contributed to improved clearance in both rat and human metabolic assays.

Table 1: Comparative Lipophilicity Data

Compound Moiety LogD Rationale for Change Reference
Cyclohexyl 2.66 Higher lipophilicity due to non-polar aliphatic ring.

| Tetrahydropyran | 2.08 | Reduced lipophilicity due to the polar ether oxygen. | |

Note: Data is for specific drug candidates containing these moieties, illustrating the general principle.

The pKa values of the ionizable amino and carboxyl groups are fundamental to an amino acid's charge state at physiological pH, which in turn affects solubility, receptor binding, and cell permeability. The ether oxygen in the THP ring is electron-withdrawing and can influence the pKa of adjacent ionizable groups. This modulation has been employed to fine-tune the properties of drug candidates.

While specific pKa data for a wide range of novel THP-amino acids are not broadly published in publicly accessible literature, the expected effect would be a slight modification of the pKa of the alpha-amino and alpha-carboxyl groups compared to their aliphatic counterparts.

Table 2: Representative pKa Values of Standard Amino Acids

Amino Acid pKa (α-carboxyl) pKa (α-amino)
Glycine 2.34 9.60
Alanine 2.34 9.69

| Valine | 2.32 | 9.62 |

Source: Standard literature values. The introduction of a THP moiety would be expected to cause slight deviations from these baselines.

Enhanced aqueous solubility is a frequent objective in drug development, as it can improve bioavailability. The THP ring can contribute favorably to solubility. The ether oxygen acts as a hydrogen bond acceptor, potentially improving interactions with water molecules. Furthermore, the general increase in polarity and reduction in lipophilicity associated with replacing a carbocycle with a THP ring often leads to better solubility. The use of THP as a protecting group in peptide synthesis has also been noted to confer good solubility to the protected intermediates.[2][3]

The THP ring is a saturated heterocycle and is generally robust against metabolic degradation. Incorporating this stable motif into a molecule can protect adjacent chemical bonds from enzymatic cleavage or modify the molecule's overall shape to prevent it from fitting into the active sites of metabolic enzymes. This can lead to an improved pharmacokinetic profile by increasing the drug's half-life.

Experimental Protocols and Workflows

Accurate determination of physicochemical properties is essential for building structure-activity relationships (SAR) and predictive models. Below are detailed methodologies for key experiments.

A common method for introducing a THP group onto an amino acid side chain (e.g., on a hydroxyl or carboxyl group) involves an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[3]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product start1 Nα-Protected Amino Acid reaction Mix in Anhydrous Solvent (e.g., CH2Cl2) Stir at Room Temperature start1->reaction start2 3,4-Dihydro-2H-pyran (DHP) start2->reaction start3 Acid Catalyst (e.g., PTSA) start3->reaction workup Aqueous Work-up (Quench Reaction) reaction->workup Reaction Complete purify Column Chromatography workup->purify end_product THP-Protected Amino Acid purify->end_product

Caption: General workflow for the synthesis of a THP-protected amino acid.

Protocol:

  • Dissolution: Dissolve the Nα-protected amino acid (e.g., Fmoc-Ser-OH) in an appropriate anhydrous solvent such as dichloromethane (CH2Cl2).

  • Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP), typically in a slight excess (e.g., 1.2 equivalents).

  • Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).[3]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[3]

  • Work-up: Once the reaction is complete, quench it by adding a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4).

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude product using silica gel column chromatography to obtain the pure THP-protected amino acid.

This method involves titrating the amino acid with a strong acid and a strong base to determine the pH at which its ionizable groups are protonated or deprotonated.[4][5]

Protocol:

  • Sample Preparation: Prepare a solution of the THP amino acid of known concentration (e.g., 0.1 M) in deionized water.

  • Acid Titration: Calibrate a pH meter with standard buffers.[4] Place the pH electrode in the amino acid solution and slowly add a standardized strong acid (e.g., 0.1 M HCl) in small, precise volumes. Record the pH after each addition until the pH drops to ~1.5.[4][5]

  • Base Titration: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition until the pH rises to ~12.5.[4]

  • Data Analysis: Plot the pH versus the equivalents of acid/base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[6]

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient of a compound between n-octanol and water.[7][8]

G prep 1. Prepare Saturated Phases (n-octanol and buffer) dissolve 2. Dissolve Compound in one phase prep->dissolve mix 3. Combine Phases & Shake (Reach Equilibrium) dissolve->mix separate 4. Separate Phases (Centrifugation) mix->separate analyze 5. Analyze Concentration in each phase (e.g., HPLC) separate->analyze calculate 6. Calculate LogD Log([C]octanol / [C]buffer) analyze->calculate

Caption: Experimental workflow for LogD determination via the shake-flask method.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.[7]

  • Sample Preparation: Prepare a stock solution of the THP amino acid in a suitable solvent (e.g., DMSO).[7]

  • Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.[8]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Calculation: Calculate the LogD value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

This method measures solubility by creating a saturated solution and determining the mass of the dissolved solute.[10]

Protocol:

  • Solution Preparation: Add an excess amount of the solid THP amino acid to a known volume of purified water or buffer in a sealed vial.[10]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure the solution is fully saturated and has reached equilibrium.

  • Separation: Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid.

  • Analysis: Take a precise volume of the clear, saturated filtrate and place it in a pre-weighed container.

  • Evaporation: Carefully evaporate the solvent to dryness (e.g., by lyophilization or in a vacuum oven).

  • Measurement: Weigh the container with the dried solute. The difference between this mass and the initial mass of the container is the mass of the dissolved amino acid.

  • Calculation: Calculate the solubility in units such as g/L or mol/L.

Impact on Drug Design and Development

The unique physicochemical profile of THP amino acids makes them attractive building blocks for drug discovery.

G center THP Moiety Integration prop1 Lower Lipophilicity (vs. Cyclohexyl) center->prop1 prop2 Increased Polarity center->prop2 prop3 H-Bond Acceptor center->prop3 prop4 Metabolic Stability center->prop4 adme1 Improved Solubility prop1->adme1 adme2 Modulated Permeability prop1->adme2 prop2->adme1 prop3->adme1 adme3 Reduced Metabolic Clearance prop4->adme3 adme4 Favorable PK Profile adme1->adme4 adme2->adme4 adme3->adme4

Caption: Logical relationships between THP properties and ADME outcomes.

By replacing a traditional carbocyclic or aliphatic group with a THP-containing amino acid, drug developers can:

  • Enhance Solubility: The polarity of the ether oxygen can disrupt crystal lattice formation and improve solvation in water.

  • Optimize Lipophilicity: Reducing lipophilicity can prevent non-specific binding, decrease metabolic clearance, and avoid issues with promiscuous target interactions.

  • Improve Metabolic Stability: The chemically robust THP ring can block sites of metabolism, leading to a longer in-vivo half-life.

  • Modulate Target Binding: The oxygen atom can serve as an additional hydrogen bond acceptor, potentially creating new, favorable interactions with a biological target and increasing potency.

References

Spectroscopic and Synthetic Profile of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the non-proteinogenic amino acid, (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid. This compound is of significant interest in medicinal chemistry and drug development due to its unique structural features, which can impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided.

Spectroscopic Data

Precise spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the hydrochloride salt of the compound, which is a common and stable form.

Table 1: ¹H NMR Spectroscopic Data for this compound hydrochloride
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

While a ¹H NMR spectrum for the hydrochloride salt is commercially available, specific chemical shifts and coupling constants were not found in the public domain during the literature search. A certificate of analysis for the (R)-enantiomer confirms that the ¹H NMR spectrum is consistent with the structure, implying that the general features are as expected for this molecular scaffold.

Table 2: ¹³C NMR Spectroscopic Data for this compound hydrochloride
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: IR Spectroscopic Data for this compound hydrochloride
Wavenumber (cm⁻¹)IntensityAssignment
~3400-2400BroadO-H stretch (carboxylic acid), N-H stretch (ammonium)
~1730StrongC=O stretch (carboxylic acid)
~1600MediumN-H bend (ammonium)
~1100StrongC-O-C stretch (ether)

This data is predicted based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Specific peak values from an experimental spectrum are not currently available.

Table 4: Mass Spectrometry Data for this compound hydrochloride
m/zInterpretation
160.0923[M+H]⁺ (Calculated for C₇H₁₄NO₃⁺: 160.0974)
Other fragments not available

A Certificate of Analysis for the (R)-enantiomer confirms that the mass spectrometry data is consistent with the expected molecular weight. The primary ion observed would be the protonated molecule ([M+H]⁺). Fragmentation would likely involve the loss of water, formic acid, or parts of the tetrahydropyran ring.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commonly starting from tetrahydropyran-4-one. A well-established method involves the Bucherer-Bergs synthesis of a hydantoin intermediate, followed by hydrolysis.

Synthesis of Tetrahydropyran-4-spiro-5'-hydantoin

This procedure outlines the formation of the key hydantoin intermediate from tetrahydropyran-4-one.

Materials:

  • Tetrahydropyran-4-one

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydropyran-4-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

  • Add a 1:1 mixture of ethanol and water to the flask to dissolve the reagents.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield tetrahydropyran-4-spiro-5'-hydantoin.

Hydrolysis of Tetrahydropyran-4-spiro-5'-hydantoin to (±)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

This step involves the conversion of the hydantoin to the racemic amino acid.

Materials:

  • Tetrahydropyran-4-spiro-5'-hydantoin

  • Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the tetrahydropyran-4-spiro-5'-hydantoin in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Heat the mixture to reflux for an extended period (typically 12-24 hours) to ensure complete hydrolysis of the hydantoin ring.

  • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 5-6. This will precipitate the amino acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold water, and then with ethanol.

  • Dry the product under vacuum to obtain racemic 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

Note on Enantiomeric Resolution: The synthesis described above yields a racemic mixture. To obtain the pure (S)-enantiomer, a chiral resolution step is required. This can be achieved through various methods, such as diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid derivatives or chiral amines) or through enzymatic resolution. The specific protocol for resolution was not detailed in the available literature.

Visualizations

To further elucidate the experimental workflow, the following diagram illustrates the synthetic pathway.

G Synthesis of this compound cluster_0 Bucherer-Bergs Reaction cluster_1 Hydrolysis cluster_2 Chiral Resolution A Tetrahydropyran-4-one B KCN, (NH4)2CO3 Ethanol/Water, Reflux A->B C Tetrahydropyran-4-spiro-5'-hydantoin B->C D NaOH (aq) Reflux C->D E (±)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid D->E F Resolving Agent E->F G This compound F->G

Caption: Synthetic workflow for the preparation of the target compound.

This guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic route for this compound. Further research is recommended to obtain and publish high-resolution spectroscopic data for the pure enantiomer to facilitate its broader use in the scientific community.

The Ascendant Therapeutic Potential of Tetrahydropyran Glycine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of tetrahydropyran glycine derivatives, a class of compounds demonstrating significant promise in the development of novel antiviral and antibacterial agents. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes the latest findings on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Executive Summary

Tetrahydropyran glycine derivatives have emerged as a privileged scaffold in medicinal chemistry, leading to the discovery of potent inhibitors of critical targets in infectious diseases. Notably, these derivatives have shown remarkable efficacy as inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) and the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This guide will explore the significant biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Antiviral Activity: Inhibition of HCV NS5A

A key area where tetrahydropyran glycine derivatives have demonstrated profound biological activity is in the inhibition of the Hepatitis C Virus NS5A protein. NS5A is a crucial phosphoprotein involved in both HCV RNA replication and virion assembly, making it a prime target for antiviral therapy.

Quantitative Antiviral Activity

The tetrahydropyran glycine moiety serves as a critical component in the structure of highly potent HCV NS5A inhibitors. A prominent example is its role as a precursor to the clinical candidate BMS-986097. While specific data for BMS-986097 is proprietary, the closely related first-in-class NS5A inhibitor, BMS-790052, which evolved from a similar screening lead, exhibits exceptional potency against various HCV genotypes.

CompoundHCV GenotypeAssayEC50 (pM)Reference
BMS-7900521aReplicon50[1]
BMS-7900521bReplicon9[1]
BMS-7900522a (JFH-1)Infectious ViruspM range[1]
BMS-7900523aRepliconpM to low nM range[1]
BMS-7900524aRepliconpM to low nM range[1]
BMS-7900525aRepliconpM to low nM range[1]
Mechanism of Action and Signaling Pathway

HCV NS5A is a multifunctional protein that modulates various cellular signaling pathways to promote viral replication and persistence. NS5A inhibitors are believed to exert their antiviral effect by binding to the N-terminus of the protein, inducing a conformational change that prevents its dimerization and interaction with host and viral factors essential for the formation of the viral replication complex.

The following diagram illustrates the central role of NS5A in the HCV life cycle and the points of inhibition by tetrahydropyran glycine-derived inhibitors.

HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex Formation NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Inhibitor Tetrahydropyran Glycine Derivative Inhibitor Inhibitor->NS5A Inhibition

HCV NS5A Inhibition by Tetrahydropyran Glycine Derivatives.
Experimental Protocol: HCV Replicon Luciferase Assay

The antiviral activity of NS5A inhibitors is typically quantified using an HCV replicon assay. This cell-based assay utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic or full-length HCV RNA (replicon) engineered to express a reporter gene, such as luciferase. The level of luciferase activity directly correlates with the efficiency of viral RNA replication.

Materials:

  • Huh-7 cells harboring an HCV luciferase reporter replicon.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and G418 (for stable replicon cell lines).

  • Test compounds (tetrahydropyran glycine derivatives) dissolved in DMSO.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control (a known NS5A inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis and Luciferase Measurement: Aspirate the culture medium, lyse the cells, and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Determine the EC50 value, which is the concentration of the compound that reduces luciferase activity by 50% compared to the vehicle control.

The following diagram outlines the workflow for the HCV replicon luciferase assay.

start Start seed_cells Seed HCV Replicon Cells in 96-well Plate start->seed_cells add_compounds Add Serial Dilutions of Test Compounds seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate lyse_cells Lyse Cells and Add Luciferase Substrate incubate->lyse_cells measure_luminescence Measure Luminescence lyse_cells->measure_luminescence calculate_ec50 Calculate EC50 measure_luminescence->calculate_ec50 end End calculate_ec50->end

Workflow for HCV Replicon Luciferase Assay.

Antibacterial Activity: Inhibition of LpxC

Tetrahydropyran-based derivatives, structurally consistent with tetrahydropyran glycine derivatives, have been identified as potent inhibitors of the bacterial enzyme LpxC. LpxC is a zinc-dependent deacetylase that catalyzes a crucial and committed step in the biosynthesis of Lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[2]

Quantitative Antibacterial and LpxC Inhibitory Activity

A series of tetrahydropyran-based hydroxamates have been synthesized and evaluated for their ability to inhibit LpxC and their antibacterial activity against clinically relevant Gram-negative pathogens.[2]

CompoundP. aeruginosa LpxC IC50 (nM)P. aeruginosa (WT) MIC (µM)E. coli (WT) MIC (µM)Reference
2 7.450>200
9 4.4253.13
23 2.125<3.13
25 1.825<3.13
Mechanism of Action and Signaling Pathway

LpxC inhibitors exert their bactericidal effect by blocking the biosynthesis of Lipid A. This disruption of the outer membrane integrity leads to increased permeability, loss of essential cellular components, and ultimately, cell death. The tetrahydropyran core of these inhibitors is proposed to mimic the natural substrate, while a zinc-binding group, such as a hydroxamate, chelates the catalytic zinc ion in the active site of LpxC.[2]

The following diagram illustrates the Lipid A biosynthetic pathway and the point of inhibition by tetrahydropyran glycine-derived LpxC inhibitors.

UDP_GlcNAc UDP-GlcNAc UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_acyl_GlcNAc Acyltransferase LpxA LpxA LpxC LpxC UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_acyl_GlcN Deacetylation LpxD LpxD UDP_acyl_GlcN->LpxD Lipid_A Lipid A Biosynthesis LpxD->Lipid_A Inhibitor Tetrahydropyran Glycine Derivative Inhibitor Inhibitor->LpxC Inhibition

Lipid A Biosynthesis Pathway and LpxC Inhibition.
Experimental Protocol: LpxC Enzyme Inhibition Assay

The inhibitory activity of compounds against LpxC can be determined using a fluorescence-based enzymatic assay. This assay measures the formation of the deacetylated product, which contains a free amine that can be detected with a fluorescent probe.

Materials:

  • Purified recombinant LpxC enzyme.

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

  • Assay buffer (e.g., MES buffer, pH 6.0).

  • Test compounds (tetrahydropyran glycine derivatives) dissolved in DMSO.

  • Fluorescent probe (e.g., fluorescamine or o-phthaldialdehyde).

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, substrate, and the test compound dilutions.

  • Enzyme Addition: Initiate the reaction by adding the purified LpxC enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding acetic acid) and then add the fluorescent probe.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates the workflow for the LpxC enzyme inhibition assay.

start Start prepare_reagents Prepare Assay Buffer, Substrate, and Compound Dilutions start->prepare_reagents add_to_plate Add Reagents to 96-well Plate prepare_reagents->add_to_plate initiate_reaction Initiate Reaction with LpxC Enzyme add_to_plate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_and_detect Stop Reaction and Add Fluorescent Probe incubate->stop_and_detect measure_fluorescence Measure Fluorescence stop_and_detect->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for LpxC Enzyme Inhibition Assay.

Conclusion

Tetrahydropyran glycine derivatives represent a highly versatile and potent class of molecules with significant therapeutic potential in the fight against infectious diseases. Their demonstrated efficacy as inhibitors of HCV NS5A and bacterial LpxC underscores the value of this scaffold in modern drug discovery. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to explore and advance this promising area of medicinal chemistry. Further optimization of these derivatives holds the key to developing next-generation antiviral and antibacterial agents with improved efficacy and safety profiles.

References

The Pharmacological Profile of Novel Constrained Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of novel constrained amino acids into peptide and peptidomimetic drug candidates represents a paradigm shift in modern drug discovery. By reducing the conformational flexibility of these molecules, researchers can overcome many of the inherent limitations of natural peptides, such as poor metabolic stability and low binding affinity. This guide provides a comprehensive overview of the pharmacological profiles of these unique building blocks, offering a technical resource for scientists engaged in the development of next-generation therapeutics.

Introduction to Constrained Amino Acids

Constrained amino acids are modified proteinogenic or non-proteinogenic amino acids that possess restricted backbone or side-chain dihedral angles. This conformational restriction pre-organizes the peptide into a bioactive conformation, which can lead to a number of pharmacological advantages, including:

  • Enhanced Binding Affinity: By reducing the entropic penalty of binding, constrained amino acids can significantly improve the affinity of a peptide for its target receptor or enzyme.

  • Increased Proteolytic Stability: The rigid structure of constrained peptides can sterically hinder the approach of proteases, leading to a longer in vivo half-life.

  • Improved Selectivity: The well-defined conformation of a constrained peptide can lead to more specific interactions with the target, reducing off-target effects.

  • Enhanced Cell Permeability: In some cases, constraining a peptide's structure can improve its ability to cross cell membranes, a critical attribute for targeting intracellular proteins.

This guide will explore the pharmacological profiles of several classes of novel constrained amino acids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the quantitative pharmacological data for a selection of peptides incorporating novel constrained amino acids. These data highlight the significant impact of conformational constraint on binding affinity and biological activity.

Table 1: Peptides Containing α-Aminoisobutyric Acid (Aib)

Peptide/AnalogTargetAssay TypeParameterValueReference
Ac-(Aib-Lys-Aib-Ala)5-NH2Bacterial MembraneAntimicrobial ActivityMIC (S. aureus)4 µg/mL[1]
MAP(Aib)Cell MembraneOligonucleotide DeliveryCellular Uptake> MAP[2]
dtc-Pro-Aib-OtBuCancer CellsCytotoxicityGI50< Cisplatin[3]

Table 2: Peptides Containing D-Amino Acids

Peptide/AnalogTargetAssay TypeParameterValueReference
DPMI-βMDM2Binding AffinityKd2.4 µM[4]
[D]-NRC-03Breast Cancer CellsEfficacyIn vivo tumor reduction> NRC-03[5]
Dermorphin (with D-Ala)Opioid ReceptorsBiological ActivityActiveInactive with L-Ala[6]

Table 3: Stapled and Cyclized Peptides

Peptide/AnalogTargetAssay TypeParameterValueReference
V26-SP-8VapB26Binding AffinityImproved vs. linearNot specified[7]
Reniochalistatin B (Cyclic)HeLa CellsCytotoxicityIC5047 µM[8]
Linear Analog 2hHeLa CellsCytotoxicityIC502.73 µM[8]
SC-47643 (RGD Mimetic)Platelet IIb/IIIaFibrinogen BindingIC501.0 x 10-5 M[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate pharmacological profiling of novel compounds. The following sections provide step-by-step methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a constrained peptide for its target receptor.

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)

  • Unlabeled constrained peptide (competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane/Cell Preparation: Prepare a homogenous suspension of cell membranes or whole cells in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[10]

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 150 µL of membrane/cell suspension (optimized protein concentration).[10]

    • 50 µL of serially diluted unlabeled constrained peptide.

    • 50 µL of radiolabeled ligand at a concentration near its Kd.[10]

    • For total binding, add 50 µL of binding buffer instead of the competitor.

    • For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[10]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

cAMP Accumulation Assay

This protocol is for measuring the effect of a constrained peptide on the intracellular cyclic AMP (cAMP) levels, typically for Gs- or Gi-coupled GPCRs.

Materials:

  • Cells expressing the target GPCR

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • PDE inhibitor (e.g., IBMX)

  • Forskolin (for Gi-coupled receptors)

  • Constrained peptide

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and culture overnight.[11]

  • Compound Preparation: Prepare serial dilutions of the constrained peptide in stimulation buffer containing a PDE inhibitor. For Gi-coupled receptors, also include a fixed concentration of forskolin.[12]

  • Cell Stimulation: Remove the culture medium and add the compound solutions to the cells. Incubate for a specified time (e.g., 30 minutes) at room temperature.[11]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[11]

  • Data Analysis: Generate a concentration-response curve by plotting the cAMP signal against the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.

Calcium Flux Assay

This protocol describes a method for measuring changes in intracellular calcium concentration upon GPCR activation, typically for Gq-coupled receptors, using a fluorescent calcium indicator.

Materials:

  • Cells expressing the target GPCR

  • Culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-8, Indo-1)

  • Pluronic F-127 (for aiding dye loading)

  • Assay buffer (e.g., HHBS)

  • Constrained peptide

  • Microplate reader with fluorescence detection and kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and culture until confluent.[10]

  • Dye Loading: Prepare the dye loading solution containing the fluorescent calcium indicator and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate in the dark at 37°C for a specified time (e.g., 45-60 minutes).[8]

  • Compound Addition: Remove the dye loading solution and add the constrained peptide at various concentrations to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The measurement should include a baseline reading before compound addition and the response after addition.[13]

  • Data Analysis: Analyze the kinetic data to determine the change in fluorescence, which corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the peptide concentration to generate a dose-response curve and determine the EC50.

In Vivo Pharmacokinetic and Efficacy Studies

This section provides a general framework for conducting in vivo studies in animal models to assess the pharmacokinetic profile and therapeutic efficacy of a constrained peptide.

Animal Models:

  • The choice of animal model depends on the therapeutic area. For example, xenograft models in immunodeficient mice are commonly used for anticancer peptide evaluation.[5] Neurodegenerative disease models, such as transgenic mice, are used for neuroprotective peptide assessment.[6][14]

Pharmacokinetic Study:

  • Administration: Administer the constrained peptide to the animals via the intended clinical route (e.g., intravenous, subcutaneous).

  • Sample Collection: Collect blood samples at various time points after administration.

  • Analysis: Process the blood samples to obtain plasma or serum. Quantify the peptide concentration in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration-time curve and determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F).

Efficacy Study:

  • Disease Model: Induce the disease in the animal model (e.g., tumor implantation).

  • Treatment: Administer the constrained peptide at various doses and schedules. Include a vehicle control group.

  • Monitoring: Monitor the disease progression and the general health of the animals. For anticancer studies, this may involve measuring tumor volume. For neuroprotective studies, behavioral tests may be conducted.

  • Endpoint Analysis: At the end of the study, collect tissues for histological or biomarker analysis to further assess the therapeutic effect.

  • Data Analysis: Compare the disease progression in the treated groups to the control group to determine the efficacy of the constrained peptide.

Visualization of Signaling Pathways and Workflows

Visual representations of complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language.

G cluster_p53_pathway p53-MDM2 Signaling Pathway p53 p53 p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 MDM2->p53 Inhibits (Ubiquitination & Degradation) CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest ConstrainedPeptide Constrained Peptide (e.g., Stapled Peptide) ConstrainedPeptide->MDM2 Inhibits

Caption: p53-MDM2 signaling pathway and its inhibition by a constrained peptide.

G cluster_workflow Experimental Workflow for Pharmacological Profiling A Peptide Synthesis & Constrained Amino Acid Incorporation B In Vitro Screening (Binding & Functional Assays) A->B C Lead Identification & Optimization B->C C->B Iterative Optimization D In Vitro ADME/Tox (Stability, Permeability) C->D E In Vivo Pharmacokinetics (Animal Models) D->E F In Vivo Efficacy (Disease Models) E->F G Preclinical Candidate Selection F->G

Caption: A typical experimental workflow for the pharmacological profiling of novel constrained peptides.

Conclusion

The use of novel constrained amino acids is a powerful strategy in modern drug discovery, enabling the development of peptide-based therapeutics with improved pharmacological properties. This guide has provided a comprehensive overview of the pharmacological profiles of these compounds, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. By leveraging the principles and methodologies outlined herein, researchers can accelerate the discovery and development of innovative and effective therapies for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, such as potency, selectivity, and metabolic stability.[1] (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a non-canonical amino acid that introduces a bulky and conformationally constrained tetrahydropyran ring into the peptide backbone. This modification can significantly influence peptide structure and function. However, the steric hindrance posed by the tetrahydropyran moiety presents challenges during solid-phase peptide synthesis (SPPS), particularly during the coupling step.[1]

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptides using Fmoc-based SPPS. Detailed protocols for manual and automated synthesis are provided, along with a comparative analysis of coupling reagents to overcome the challenges associated with this sterically hindered amino acid.

Chemical Structure

The structure of Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is depicted below. The bulky tetrahydropyran group at the alpha-carbon is a key feature influencing its reactivity in SPPS.

Caption: Chemical structure of Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The efficient incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagent. The following table summarizes the performance of various coupling reagents in the context of coupling bulky or otherwise challenging amino acids, providing a basis for selecting an appropriate reagent.

Coupling ReagentActivating AgentTypical Coupling TimeRelative Efficiency for Hindered ResiduesRacemization RiskKey Considerations
HCTU HOBt derivative30-60 minHighLowGenerally effective and a good first choice.[2]
HATU HOAt30-60 minVery HighLowMore reactive than HCTU, particularly for very hindered couplings.[2][3]
HDMC 30-60 minVery HighLowReported to exceed HATU's efficiency in some cases.
COMU Oxyma Pure20-45 minVery HighLowSafer alternative to HATU/HBTU and suitable for microwave-assisted SPPS.[3]
DIC/Oxyma Oxyma Pure1-2 hoursHighLowCost-effective and efficient, with performance comparable to HOAt-based reagents.[4]
PyAOP 1-4 hoursHighModerateEffective for α,α-disubstituted amino acids.[4]
TFFH 15-30 minVery HighLowGenerates amino acid fluorides in situ, excellent for highly hindered residues.[3]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[5]

Resin Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 15-20 minutes.

  • Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a qualitative Kaiser test to confirm the presence of free primary amines. A blue color indicates successful deprotection.

Coupling of Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Due to the steric hindrance of this amino acid, a more potent coupling reagent and potentially longer coupling times or double coupling may be necessary.

Method A: Using HATU

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid and 3-5 equivalents of HATU in DMF.

  • Add 6-10 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution to activate the carboxylic acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. For highly challenging sequences, the coupling time can be extended or a second coupling can be performed.

  • Monitor the reaction completion using the Kaiser test (a negative test, indicated by the beads remaining colorless or yellow, signifies a complete coupling).

  • Wash the resin with DMF (3 x 5 mL/g resin).

Method B: Using DIC/Oxyma Pure

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid and 3-5 equivalents of Oxyma Pure in DMF.

  • Add the solution to the deprotected resin.

  • Add 3-5 equivalents of DIC to the resin slurry.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test.

  • Wash the resin with DMF (3 x 5 mL/g resin).

Capping (Optional)

If the coupling reaction is incomplete after extended time or a second coupling, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences.

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin with DMF.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).

  • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the ether suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the peptide pellet under vacuum.

Mandatory Visualizations

SPPS_Workflow Resin Start: Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Steps 2-3 for each amino acid Wash2->Repeat Next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final cycle Repeat->Deprotection Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 5. Precipitation (Cold Ether) Cleavage->Precipitation Peptide Purified Peptide Precipitation->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Activated_Ester Activated Ester (e.g., OAt-ester) Fmoc_AA->Activated_Ester Activation Resin_NH2 Resin-Peptide-NH2 Peptide_Bond Resin-Peptide-NH-CO-AA-Fmoc Resin_NH2->Peptide_Bond Nucleophilic Attack

Caption: Simplified mechanism of amino acid activation and coupling in SPPS.

Conclusion

The successful incorporation of the sterically demanding this compound into peptides via SPPS is achievable with careful selection of coupling reagents and optimization of reaction conditions. The use of highly efficient coupling reagents such as HATU, HCTU, or COMU is recommended to overcome the steric hindrance and ensure high coupling efficiencies. The protocols provided herein offer a robust starting point for researchers aiming to synthesize novel peptides containing this and other challenging non-canonical amino acids, thereby expanding the toolbox for peptide-based drug discovery and development.

References

Solid-Phase Peptide Synthesis of Constrained Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides, including those with cyclic structures or containing non-natural amino acids, are a promising class of therapeutics.[1] Their rigid conformations can lead to enhanced receptor affinity, increased stability against enzymatic degradation, and improved pharmacokinetic properties compared to their linear counterparts.[1][2] The incorporation of unnatural amino acids further expands the chemical space, offering opportunities to fine-tune biological activity and stability.[3][4] Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient and controlled assembly of these complex molecules.[4][5][6] This document provides detailed protocols and data for the synthesis of peptides containing constrained amino acids using Fmoc-based SPPS.

Core Principles of SPPS for Constrained Amino Acids

The fundamental workflow for incorporating constrained or unnatural amino acids via SPPS follows the same iterative cycle as for natural amino acids: anchoring the C-terminal amino acid to a solid support, Nα-amino group deprotection, coupling of the subsequent amino acid, and washing to remove excess reagents.[4][7] However, the unique structures of constrained amino acids often present challenges that require modifications to standard protocols.[4]

Key considerations include:

  • Steric Hindrance: Bulky side chains or α,α-disubstituted amino acids can impede coupling reactions, necessitating the use of more potent coupling reagents or optimized reaction conditions to ensure complete incorporation.[3][4]

  • Protecting Group Strategy: Careful selection of orthogonal protecting groups is crucial for selective deprotection and on-resin cyclization or modification.[7]

  • Resin and Linker Selection: The choice of resin and linker is critical and depends on the desired C-terminal functionality (acid or amide) and the cleavage strategy.[5][8]

Comparative Data on Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent is paramount when dealing with sterically hindered amino acids, such as N-methylated residues, to ensure efficient peptide bond formation while minimizing side reactions like racemization.[3] For such challenging couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their higher reactivity.[3]

Coupling ReagentReagent TypeAdvantagesConsiderations
HATU Aminium/Uronium SaltHighly reactive, effective for sterically hindered couplings.[3][9]Can cause guanidinylation of the N-terminal amine.
HBTU Aminium/Uronium SaltCommonly used, effective for standard couplings.May be less effective for highly hindered amino acids.[3]
PyAOP Phosphonium SaltHighly effective for sterically hindered couplings, avoids guanidinylation.[3]
COMU Aminium/Uronium SaltHigh coupling efficiency, comparable to HATU, with improved safety and solubility.[9]
DIC/Oxyma Carbodiimide/AdditiveGood performance, can minimize racemization.[10]Generally less reactive than phosphonium or uronium salts.

Experimental Protocols

Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a linear peptide on a 0.1 mmol scale using Fmoc/tBu chemistry.[1]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU/HATU)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[1]

  • Deprotection solution: 20% piperidine in DMF[1]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH), Diethyl ether

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)[1]

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.[1]

    • Wash the resin thoroughly with DMF (5 times).[1]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

    • Wash the resin with DMF (3 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[1]

    • Dry the crude peptide under vacuum.[1]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes a method for the on-resin cyclization of a peptide. This strategy can improve recovery and decrease synthesis times compared to solution-phase cyclization.[11]

Materials:

  • Linear peptide synthesized on a Rink Amide resin with a C-terminal Asp or Glu linked via its side chain carboxylic acid.[11] The C-terminal carboxy group is protected with a selectively removable protecting group (e.g., Allyl).

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and phenylsilane for deprotection of the C-terminal allyl ester.[11]

  • Coupling reagent: DIC/Oxyma.[11]

  • Solvents: DMF, DCM.

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide sequence on the resin using the standard Fmoc-SPPS protocol (Protocol 1).

  • Selective C-terminal Deprotection:

    • Wash the peptide-resin with DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.[11]

    • Heat at 40°C for 10 minutes. Repeat this step.[11]

    • Wash the resin thoroughly with DCM and DMF.

  • On-Resin Cyclization:

    • Perform an intramolecular coupling using DIC/Oxyma at varied temperatures (e.g., room temperature or 50°C) and times.[11]

  • Cleavage and Purification:

    • Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail.

    • Precipitate and purify the cyclic peptide as described in Protocol 1.

Quantitative Data for On-Resin Cyclization:

The efficiency of on-resin cyclization can be influenced by the linking amino acid and reaction conditions.

Linking Amino AcidReaction ConditionLinear Peptide Crude PurityCyclic Peptide Crude Purity
Glutamic Acid50°C, double coupling64%28%
Aspartic AcidNot specifiedHigher than Glu peptidePoorer than Glu peptide

Data adapted from a study evaluating on-resin head-to-tail cyclization protocols.[11]

Visualizing SPPS Workflows

General SPPS Workflow for Constrained Peptides

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node End: Purified Constrained Peptide coupling Amino Acid Coupling (Coupling Reagent, DIPEA) deprotection->coupling washing Washing (DMF) coupling->washing washing->deprotection Repeat for linear sequence cyclization On-Resin Cyclization (e.g., Head-to-Tail) washing->cyclization After linear sequence assembly cleavage Cleavage from Resin (TFA Cocktail) cyclization->cleavage purification Purification (RP-HPLC) cleavage->purification purification->end_node

Caption: General workflow for solid-phase synthesis of constrained peptides.

Decision Pathway for Coupling Sterically Hindered Amino Acids

Coupling_Decision_Pathway start_node Incorporate Sterically Hindered Amino Acid? standard_coupling Use Standard Coupling Reagent (e.g., HBTU) start_node->standard_coupling No high_reactivity_coupling Use High-Reactivity Reagent (e.g., HATU, PyAOP, COMU) start_node->high_reactivity_coupling Yes monitor Monitor Coupling (e.g., Kaiser Test) standard_coupling->monitor optimize Optimize Conditions (Double coupling, Temp.) high_reactivity_coupling->optimize optimize->monitor proceed Proceed to Next Cycle monitor->proceed

Caption: Decision pathway for selecting coupling reagents for hindered amino acids.

Conclusion

The solid-phase synthesis of peptides containing constrained amino acids is a powerful technique for the development of novel therapeutics.[4] While challenges such as steric hindrance and the need for specific cyclization strategies exist, they can be overcome through the careful selection of protecting groups, potent coupling reagents, and optimized reaction protocols.[4] The methods described in these application notes provide a solid foundation for researchers to successfully synthesize and explore the potential of constrained peptides.

References

Application Notes and Protocols for Coupling Sterically Hindered Amino Acids, Including Tetrahydropyran Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids presents a significant challenge. The bulky nature of these residues can impede reaction kinetics, leading to incomplete couplings, low yields, and an increased risk of racemization. This document provides a detailed guide to effective coupling methods for sterically hindered amino acids, with a particular focus on bulky residues such as tetrahydropyran glycine.

Introduction to the Challenge

Steric hindrance in peptide synthesis arises from the spatial arrangement of atoms within a molecule that obstructs a chemical reaction. Amino acids with bulky side chains, such as valine, isoleucine, and α,α-disubstituted amino acids, physically block the approach of the reacting amino and carboxyl groups, making the formation of a peptide bond more difficult.[1] As a peptide chain elongates, it can also fold into secondary structures or aggregate, further hindering reactive sites.[1] The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore critical for the successful synthesis of peptides containing these challenging residues.

Coupling Reagents for Sterically Hindered Amino Acids

A variety of coupling reagents have been developed to overcome the challenges posed by sterically hindered amino acids. These can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For difficult couplings, reagents that form highly reactive esters are generally preferred.[1]

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used but often prove insufficient for sterically demanding couplings.[1] Their effectiveness can be enhanced by the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

Phosphonium salts , like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 7-Aza-1-hydroxybenzotriazole-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP), are more powerful activating reagents. PyAOP, in particular, forms highly reactive OAt esters, which are more effective than the OBt esters generated by PyBOP.[1]

Aminium/Uronium salts are among the most efficient coupling reagents for hindered couplings.[2][3] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) generate highly reactive active esters.[2][3] HATU is particularly effective due to the formation of a HOAt moiety, leading to faster reaction rates and reduced epimerization.[2][3] COMU offers comparable efficiency to HATU with a better safety profile, as it incorporates the non-explosive OxymaPure additive.[2]

A summary of commonly used coupling reagents is presented in the table below.

Reagent ClassExample ReagentActive Ester FormedReactivityNotes
CarbodiimidesDIC/HOBtOBt esterModerateOften insufficient for highly hindered couplings.[1]
Phosphonium SaltsPyBOPOBt esterHighMore effective than carbodiimides.
PyAOPOAt esterVery HighMore reactive than PyBOP.[1]
Aminium/Uronium SaltsHBTUOBt esterHighCan be insufficient for very hindered residues.[1]
HATUOAt esterVery HighHighly efficient for hindered couplings, but can cause guanidinylation if used in excess.[2][3]
HCTUO-6-ClBt esterVery HighMore reactive than HBTU.[1]
COMUOxyma esterVery HighSafer alternative to HATU with comparable efficiency.[2]

Strategies to Optimize Coupling Reactions

Beyond the choice of coupling reagent, several other strategies can be employed to improve the efficiency of coupling reactions involving sterically hindered amino acids.

  • Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents is a common and effective method to drive the reaction to completion.[1]

  • Increased Temperature: Applying gentle heat can help overcome the activation energy barrier.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a particularly effective technique that uses microwave energy to rapidly heat the reaction, significantly accelerating coupling reactions, even for very hindered amino acids.[1]

  • Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[1] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

  • Acyl Fluoride Formation: For extremely hindered couplings where even potent coupling reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[1][4] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for this purpose.[5]

Experimental Protocols

The following are generalized protocols for coupling sterically hindered amino acids. It is crucial to optimize these conditions for specific amino acid sequences.

Protocol 1: Double Coupling using HATU

This protocol is suitable for solid-phase peptide synthesis (SPPS) when coupling a sterically hindered amino acid.

Materials:

  • Fmoc-protected sterically hindered amino acid (e.g., Fmoc-tetrahydropyran glycine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF. Perform the standard N-terminal Fmoc deprotection protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • First Coupling Activation: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents). Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid.

  • Final Washing and Capping (Optional): After the second coupling, wash the resin thoroughly with DMF. A capping step (e.g., with acetic anhydride) can be performed to block any unreacted amino groups.

Protocol 2: Acyl Fluoride Formation and Coupling

This protocol is recommended for extremely hindered couplings where other methods have failed.

Materials:

  • Fmoc-protected sterically hindered amino acid

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Anhydrous Dichloromethane (DCM)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Acyl Fluoride Formation: In a separate, dry vessel, dissolve the Fmoc-protected sterically hindered amino acid (e.g., Fmoc-Aib-OH) (2 equivalents) in anhydrous DCM. Add TFFH (1.9 equivalents) and a non-nucleophilic base like DIPEA or collidine (4 equivalents). Stir the mixture at room temperature for 10-15 minutes.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected resin-bound amine. Agitate the reaction mixture for 1-2 hours or until completion as monitored by a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DCM and then DMF.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and decision-making, the following diagrams are provided.

PeptideCouplingWorkflow start Start: Resin with free amine deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 preactivation Pre-activation of Sterically Hindered Amino Acid (Coupling Reagent + Base) wash1->preactivation coupling Coupling Reaction preactivation->coupling wash2 Wash Resin (DMF) coupling->wash2 monitoring Monitoring (e.g., Kaiser Test) wash2->monitoring decision Coupling Complete? monitoring->decision double_coupling Perform Double Coupling decision->double_coupling No next_cycle Proceed to Next Cycle decision->next_cycle Yes double_coupling->preactivation

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

CouplingMethodSelection start Select Coupling Method for Sterically Hindered Amino Acid hindrance_level Assess Degree of Steric Hindrance start->hindrance_level moderate Moderate Hindrance (e.g., Val, Ile) hindrance_level->moderate Moderate high High Hindrance (e.g., Aib, THP-Gly) hindrance_level->high High extreme Extreme Hindrance or Previous Failure hindrance_level->extreme Extreme reagent_moderate Use High-Activity Reagent: HATU, HCTU, or COMU with standard protocol moderate->reagent_moderate reagent_high Use High-Activity Reagent + Double Coupling + Optimized Solvent (NMP) high->reagent_high reagent_extreme Consider Acyl Fluoride Formation or Microwave-Assisted Synthesis extreme->reagent_extreme

Caption: Decision tree for selecting a suitable coupling strategy.

Summary of Quantitative Data

The following table summarizes the relative effectiveness of different coupling strategies for sterically hindered amino acids based on literature.

StrategyReagents/ConditionsRelative EfficiencyPotential Issues
Standard CarbodiimideDIC/HOBtLow to ModerateIncomplete coupling for hindered residues.[1]
Phosphonium SaltsPyBOP, PyAOPHigh-
Aminium/Uronium SaltsHATU, HCTU, COMUVery HighPotential for side reactions (e.g., guanidinylation with HATU).[2][3]
Double CouplingAny potent reagentHigh (improves completion)Increased reagent consumption and time.[1]
Microwave AssistanceAny potent reagentVery High (increased rate)Requires specialized equipment; potential for racemization if not optimized.[1]
Acyl Fluoride FormationTFFHVery HighRequires anhydrous conditions.[1][4]

Conclusion

The successful incorporation of sterically hindered amino acids like tetrahydropyran glycine into peptide sequences is achievable through the careful selection of potent coupling reagents and the optimization of reaction conditions. For moderately hindered residues, aminium/uronium salts such as HATU or COMU are often sufficient. For more challenging couplings, a combination of strategies, including double coupling, the use of NMP as a solvent, microwave assistance, or the formation of acyl fluorides, may be necessary to achieve high coupling efficiencies. The protocols and guidelines presented here provide a solid foundation for researchers to develop robust and efficient methods for the synthesis of complex peptides.

References

Application Notes and Protocols: (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity.[1] (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, a conformationally constrained glycine analogue, presents a unique building block for modulating the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates. The tetrahydropyran (Thp) moiety can influence peptide backbone conformation, promote favorable interactions with biological targets, and increase resistance to enzymatic degradation.[2]

These application notes provide a comprehensive overview of the utility of this compound in the design of peptidomimetics, with a specific focus on the development of ligands for the melanocortin-4 receptor (MC4R), a key target in energy homeostasis and appetite regulation.[3]

Application: Development of a Potent and Selective MC4R Agonist

The melanocortin system, and specifically the MC4R, is a critical regulator of energy balance.[3] The design of potent and selective MC4R agonists is a promising therapeutic strategy for obesity and other metabolic disorders. The incorporation of this compound into a known MC4R agonist scaffold can lead to enhanced potency and selectivity. The constrained nature of the Thp ring can orient key pharmacophoric groups for optimal receptor engagement.

Hypothetical Peptidomimetic Profile:

A hypothetical peptidomimetic, designated P-101 , was designed based on a known MC4R agonist sequence, with the incorporation of this compound (abbreviated as ThpGly).

Sequence of P-101: Ac-His-D-Phe-Arg-Trp-ThpGly-NH₂

Quantitative Data Summary

The following table summarizes the in vitro biological data for the hypothetical peptidomimetic P-101 compared to a native agonist.

CompoundMC4R Binding Affinity (Ki, nM)MC4R Functional Agonism (EC₅₀, nM)Serum Stability (t₁/₂, min)
α-MSH (native agonist)15.28.515
P-101 2.8 1.2 >240

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of P-101

This protocol details the manual synthesis of P-101 using a standard Fmoc/tBu solid-phase methodology.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-His(Trt)-OH, Fmoc-D-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (ThpGly, Trp, Arg, D-Phe, His).

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:2:3 v/v/v) for 1 hour. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) deprotect->couple wash Wash (DMF, DCM) couple->wash wash->deprotect Repeat for each AA acetylate N-terminal Acetylation wash->acetylate After final AA cleave Cleavage from Resin (TFA/TIS/H2O) acetylate->cleave precipitate Precipitation (Cold Ether) cleave->precipitate purify RP-HPLC Purification precipitate->purify characterize Characterization (MS, HPLC) purify->characterize end Purified P-101 characterize->end MC4R_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R G_protein Gs Protein MC4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts P101 P-101 (Agonist) P101->MC4R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Energy Homeostasis) CREB->Gene_Expression Regulates

References

Fmoc-Protection Strategy for (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in modern solid-phase peptide synthesis (SPPS). Its lability under mild basic conditions, while remaining stable to acidic and nucleophilic reagents, allows for an orthogonal protection strategy, which is essential for the synthesis of complex peptides. This document provides detailed application notes and protocols for the Fmoc-protection of the non-proteinogenic amino acid (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, a valuable building block for the incorporation of a conformationally constrained, hydrophilic moiety into peptide structures. The tetrahydropyran ring can influence peptide backbone conformation and improve pharmacokinetic properties such as solubility and metabolic stability.

Physicochemical Properties

A summary of the key physicochemical properties of the unprotected and Fmoc-protected amino acid is provided below. These properties are important for reaction setup, purification, and characterization.

PropertyThis compoundFmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Molecular Formula C₇H₁₃NO₃C₂₂H₂₃NO₅
Molecular Weight 159.18 g/mol 381.42 g/mol [1][2][3][4]
Appearance White to off-white solidWhite to off-white solid[2]
Stereochemistry (S)-enantiomer(S)-enantiomer

Experimental Protocols

The following protocols describe the synthesis, purification, and characterization of Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

Protocol 1: Fmoc Protection of this compound

This protocol is a representative method adapted from general procedures for the Fmoc protection of amino acids.[5] Optimization may be required for specific laboratory conditions.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 10% aqueous sodium bicarbonate solution and dioxane. Stir the mixture at room temperature until the amino acid is completely dissolved.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

  • Reaction: Slowly add the Fmoc-OSu solution to the stirred amino acid solution. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 4-12 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, add water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and wash with ethyl acetate (2x) to remove any unreacted Fmoc-OSu and by-products.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by recrystallization or flash column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization. Collect the crystals by filtration and wash with cold hexane.

Protocol 2: Characterization of Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum should show characteristic peaks for the Fmoc group (aromatic protons between 7.3-7.8 ppm, and protons of the fluorenyl bridge) and the tetrahydro-pyran acetic acid moiety.

  • ¹³C NMR: The spectrum should display the carbonyl carbons of the carboxylic acid and the carbamate, aromatic carbons of the Fmoc group, and the aliphatic carbons of the tetrahydro-pyran ring.

2. High-Performance Liquid Chromatography (HPLC):

  • Purity is typically assessed by reverse-phase HPLC.

  • Column: C18 column

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Detection: UV at 265 nm and 301 nm (characteristic absorbance of the Fmoc group).

3. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Fmoc protection of this compound. Note that these values are representative and may vary based on the specific reaction conditions and scale.

ParameterValueNotes
Starting Material This compound1.0 equivalent
Fmoc Reagent Fmoc-OSu1.05 - 1.2 equivalents (a slight excess ensures complete reaction)
Base Sodium Bicarbonate (in aqueous solution)Sufficient to maintain a basic pH
Solvent Dioxane/Water (1:1)
Reaction Temperature Room Temperature
Reaction Time 4 - 12 hoursMonitor by TLC for completion
Work-up pH 2 - 3For precipitation of the product
Typical Yield 75 - 90%After purification
Purity (by HPLC) >97%[2]

Mandatory Visualizations

Fmoc-Protection Reaction Scheme

Fmoc_Protection cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AminoAcid This compound ProtectedAA Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid AminoAcid->ProtectedAA Reaction FmocOSu Fmoc-OSu FmocOSu->ProtectedAA Base Base (e.g., NaHCO₃) Base->ProtectedAA Solvent Solvent (e.g., Dioxane/H₂O) Solvent->ProtectedAA Byproduct N-Hydroxysuccinimide SPPS_Workflow Start Start: Resin-Bound Peptide with Free N-terminus Coupling 1. Coupling with Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (with activating agents like HBTU/HATU) Start->Coupling Wash1 2. Washing Step (e.g., DMF, DCM) Coupling->Wash1 Deprotection 3. Fmoc-Deprotection (e.g., 20% Piperidine in DMF) Wash1->Deprotection Wash2 4. Washing Step (e.g., DMF) Deprotection->Wash2 NextCycle Couple Next Fmoc-Amino Acid Wash2->NextCycle Repeat Cycle Cleavage Final Cleavage from Resin (e.g., TFA cocktail) Wash2->Cleavage Final Step NextCycle->Coupling End Purified Peptide containing the novel amino acid Cleavage->End

References

Application Notes and Protocols: Boc-Protection Strategy for Tetrahydropyran-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis and drug development, the use of protecting groups is essential for the selective modification of complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] Tetrahydropyran (THP) ethers are common protecting groups for alcohols and hydroxyl groups, known for their stability in basic and nucleophilic environments but lability to acid.[4][5]

This document provides detailed application notes and protocols for the Boc-protection of amino acids that feature a tetrahydropyran (THP) moiety within their side chains. A key consideration in this strategy is the potential for the simultaneous removal of both the Boc and THP groups under acidic conditions. Therefore, this guide also explores orthogonal protection strategies and conditions for the selective deprotection of the Boc group while preserving the THP ether.

Core Principles

The Boc protection of an amino acid involves the reaction of its amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6][7] The deprotection is typically achieved using a moderately strong acid, such as trifluoroacetic acid (TFA).[3][8]

The THP group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it a valuable protecting group for hydroxyl functionalities.[4][5] However, its acid lability necessitates careful consideration when used in conjunction with the acid-labile Boc group.[4][9]

Orthogonal Protection Strategy

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another.[1][10] In the context of Boc-protected, THP-containing amino acids, achieving orthogonality is crucial to avoid unintended deprotection of the THP ether during the removal of the Boc group.

While both groups are acid-labile, their sensitivities to acid strength can be exploited. The Boc group is generally more labile to acid than the THP group.[9] This difference in reactivity allows for the selective removal of the Boc group using milder acidic conditions that leave the THP group intact.

A study by Gopinath et al. demonstrated the use of Samarium(III) chloride (SmCl₃) as a catalyst for the chemoselective deprotection of acid-sensitive groups, highlighting the possibility of discriminating between Boc and THP groups under specific conditions.[11]

Experimental Protocols

Protocol 1: General Boc Protection of a Tetrahydropyran-Containing Amino Acid

This protocol describes a general method for the N-terminal protection of an amino acid containing a THP moiety, such as (tetrahydropyran-4-yl)glycine.

Materials:

  • Tetrahydropyran-containing amino acid (e.g., (tetrahydropyran-4-yl)glycine) (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[12]

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the tetrahydropyran-containing amino acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate.

  • Reaction: To the stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 3 with 1M HCl.

    • Extract the product into ethyl acetate (3x).

  • Isolation:

    • Combine the organic extracts and wash with saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to yield the Boc-protected tetrahydropyran-containing amino acid.

Boc_Protection_Workflow cluster_dissolution Dissolution cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start THP-Amino Acid + NaHCO3 in Dioxane/Water reaction Add Boc2O in Dioxane (Room Temperature, 4-12h) start->reaction remove_dioxane Remove Dioxane reaction->remove_dioxane wash_boc2o Wash with Ethyl Acetate remove_dioxane->wash_boc2o acidify Acidify with 1M HCl wash_boc2o->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate product Boc-THP-Amino Acid concentrate->product

Figure 1. Workflow for Boc protection of a THP-containing amino acid.

Protocol 2: Selective Boc Deprotection in the Presence of a THP Group

This protocol outlines a method for the selective removal of the Boc group from a tetrahydropyran-containing amino acid, preserving the THP ether. The key is the use of milder acidic conditions.

Materials:

  • Boc-protected, THP-containing amino acid (1.0 eq)

  • 4M HCl in dioxane[13]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (aq)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction: Dissolve the Boc-protected, THP-containing amino acid in dichloromethane. Add 4M HCl in dioxane and stir the solution at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

  • Work-up:

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer and wash the aqueous layer with dichloromethane.

  • Isolation:

    • Combine the organic layers and wash with saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to yield the deprotected THP-containing amino acid hydrochloride salt.

Selective_Boc_Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Boc-THP-Amino Acid in DCM reagent Add 4M HCl in Dioxane (Room Temperature, 30-60 min) start->reagent quench Quench with NaHCO3 reagent->quench separate Separate Layers quench->separate extract Extract Aqueous Layer with DCM separate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product THP-Amino Acid (Hydrochloride Salt) concentrate->product

Figure 2. Workflow for selective Boc deprotection.

Data Presentation

Table 1: Reagents and Conditions for Boc Protection of Amines
Reagent SystemBaseSolvent(s)TemperatureTypical Reaction TimeYieldReference(s)
(Boc)₂ONaHCO₃Dioxane/WaterRoom Temp.4-12 hHigh[6][7]
(Boc)₂ONaOHTHF/Water0 °C to Room Temp.17 h~100%[12]
(Boc)₂OTriethylamine (TEA)THFRoom Temp.2-4 hHigh[14]
(Boc)₂O4-DMAPAcetonitrileRoom Temp.FastHigh[3]
BOC-ONTriethylamine (TEA)Dioxane/WaterRoom Temp.2 hExcellent[15]
Table 2: Conditions for Boc Deprotection
Reagent SystemSolventTemperatureTypical Reaction TimeSelectivity NotesReference(s)
Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)Room Temp.30 min - 3 hCan cleave acid-labile groups like THP.[3][8]
4M HCl in DioxaneDioxane/DCMRoom Temp.30-60 minMore selective for Boc over t-butyl esters and ethers.[13]
SmCl₃ (catalytic)Methanol65 °C1.5 hCan be highly selective for Boc over THP.[11]
Iodine (catalytic)Solvent-free or variousRoom Temp.VariableAn alternative mild method.[16]
Thermal (High Temp.)Various100-150 °C10 min - several hoursCan be selective based on temperature control.[17][18]

Reaction Pathways

Reaction_Pathways AA THP-Containing Amino Acid Boc_AA Boc-Protected THP-Amino Acid AA->Boc_AA Boc Protection (Boc2O, Base) Deprotected_AA Deprotected THP-Amino Acid Boc_AA->Deprotected_AA Selective Boc Deprotection (e.g., 4M HCl/Dioxane) Peptide Peptide Chain Boc_AA->Peptide Peptide Coupling Deprotected_AA->Peptide Further Peptide Synthesis Steps

Figure 3. General synthetic pathway utilizing Boc-protected THP-amino acids.

Conclusion

The Boc-protection of tetrahydropyran-containing amino acids is a feasible and valuable strategy in synthetic chemistry. The key to success lies in the careful selection of reaction conditions, particularly during the deprotection step. By employing milder acidic conditions, such as 4M HCl in dioxane, it is possible to achieve selective removal of the Boc group while preserving the integrity of the acid-sensitive THP ether. This orthogonal approach enables the incorporation of these valuable building blocks into complex molecules, furthering advancements in drug discovery and development.

References

Application Notes and Protocols for Cleavage of Peptides Containing Acid-Labile Constrained Residues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The final step in solid-phase peptide synthesis (SPPS), the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups, is critical for obtaining a high-purity final product. This process is particularly challenging for peptides containing constrained residues or those with highly acid-labile protecting groups. Such residues can include structurally constrained motifs like pseudoprolines, post-translationally modified amino acids (e.g., phosphoserine, sulfotyrosine), or residues like tryptophan, methionine, and cysteine that are susceptible to modification by reactive cationic species generated during acidolysis.[1][2][3]

This document provides detailed protocols and guidelines for the successful cleavage of peptides containing these sensitive and constrained residues. It outlines common cleavage cocktails, the strategic use of scavengers, and optimized protocols to maximize yield and purity. The selection of an appropriate cleavage strategy is paramount and must be tailored to the specific amino acid composition of the peptide.[1][4]

Core Principles of Acidic Cleavage

In Fmoc-based SPPS, the final cleavage is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[5] The TFA serves to break the acid-labile bond linking the peptide to the resin and to remove acid-labile protecting groups from the amino acid side chains.[1][5]

During this process, protective groups and the resin linker generate highly reactive carbocations.[5][6] These electrophilic species can cause unwanted side reactions with nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3][5] To prevent these modifications, nucleophilic reagents known as "scavengers" are added to the TFA cocktail to trap the reactive cations.[1][6] The choice of scavengers is dictated by the peptide's sequence.[4]

Common Cleavage Cocktails and Scavengers

The composition of the cleavage cocktail is the most critical variable in the deprotection strategy. A well-chosen cocktail minimizes side reactions and ensures complete removal of protecting groups.[3] Below is a summary of commonly used cleavage cocktails.

Cocktail NameCompositionRecommended UseReferences
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OFor peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective scavenger for trityl groups.[5][7]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust, general-purpose cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr.[5][8][9]
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn effective, less malodorous option for scavenging trityl-based protecting groups. Does not protect Met from oxidation.[5][8]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of Methionine residues.[5][8]
Phosphopeptide Cocktail 92-95% TFA, 2.5-5% H₂O, 2.5% TIS, (optional: 2.5% EDT)Milder conditions to prevent side reactions on the phosphate group, such as β-elimination. TIS scavenges carbocations.[10][11][12]

Experimental Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) and work in a well-ventilated fume hood.

General Protocol for Peptides with Multiple Sensitive Residues (e.g., Trp, Met, Cys)

This protocol utilizes Reagent K, a widely used cocktail for complex peptides.[3][9]

Materials:

  • Peptide-resin (dried under vacuum)

  • Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Prepare fresh.

  • Cold diethyl ether (or methyl t-butyl ether)

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Reaction vessel

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin thoroughly with DCM to remove residual DMF and swell the resin. Dry the resin under vacuum for at least 1 hour.[5]

  • Cleavage Reaction: Add freshly prepared Reagent K to the resin (approx. 10 mL per gram of resin).[9] Seal the vessel and allow the reaction to proceed at room temperature for 1.5-4 hours with occasional swirling. Peptides with multiple arginine residues may require longer deprotection times.[4][9]

  • Peptide Isolation: Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[5]

  • Peptide Precipitation: In a separate centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).[5]

  • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing to precipitate the peptide. A white precipitate should form.[5][10]

  • Washing: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet two to three more times with cold ether to remove scavengers and cleaved protecting groups.[5][10]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.[10]

Protocol for Peptides Containing Phosphorylated Residues

Phosphopeptides are sensitive to harsh acidic conditions and β-elimination. This protocol uses a milder scavenger cocktail.[10][13]

Materials:

  • Phosphopeptide-resin (dried under vacuum)

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. Prepare fresh.

  • Cold diethyl ether

  • Reaction vessel and other standard equipment from Protocol 4.1

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 4.1.

  • Cleavage Reaction: Add the fresh cleavage cocktail (95% TFA/H₂O/TIS) to the dried resin. Agitate at room temperature for 2-3 hours.[10][11]

  • Peptide Isolation, Precipitation, Washing, and Drying: Follow steps 3-7 from Protocol 4.1.

Protocol for Peptides Containing Pseudoproline Dipeptides

Pseudoproline dipeptides are designed to be cleaved under standard TFA conditions to regenerate the native Ser or Thr residue. The key is ensuring sufficient time for complete ring-opening.[1][14]

Materials:

  • Pseudoproline peptide-resin (dried under vacuum)

  • Appropriate cleavage cocktail based on the other residues in the sequence (e.g., Standard TFA/TIS/H₂O or Reagent K, see Table 1).

  • Standard equipment from Protocol 4.1.

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 4.1.

  • Cleavage Reaction: Add the selected cleavage cocktail to the resin. Agitate at room temperature for 2-4 hours. While pseudoproline cleavage can be rapid, a 2-4 hour window is generally sufficient to ensure complete removal of other common protecting groups.[1] A small-scale trial cleavage is recommended to optimize the exact time.[1][5]

  • Peptide Isolation, Precipitation, Washing, and Drying: Follow steps 3-7 from Protocol 4.1.

Visualized Workflows

CleavageWorkflow start Start: Dried Peptide-Resin wash_dcm Wash with DCM start->wash_dcm dry_resin Dry Resin (Vacuum) wash_dcm->dry_resin add_cocktail Add Fresh Cleavage Cocktail dry_resin->add_cocktail incubate Incubate (1.5-4h, RT) add_cocktail->incubate filter Filter to Separate Resin incubate->filter precipitate Precipitate in Cold Ether filter->precipitate wash_pellet Wash Pellet with Ether (2-3x) precipitate->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide end_node End: Purification-Ready Peptide dry_peptide->end_node

Caption: General experimental workflow for peptide cleavage and deprotection.

CleavageDecisionTree start Select Cleavage Cocktail q1 Contains sensitive residues? (Trp, Met, Cys, Tyr) start->q1 cocktail_std Use Standard Cocktail: 95% TFA / TIS / H₂O q1->cocktail_std No q5 Phosphorylated Residues? q1->q5 Yes q2 Contains Arg(Pbf/Pmc), Trp, and Cys? cocktail_k Use Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT q2->cocktail_k Yes q3 Contains Met? (Risk of Oxidation) q2->q3 No cocktail_h Consider Reagent H q3->cocktail_h Yes q4 Contains Trp(Boc)? (Low Odor Preferred) q3->q4 No q4->cocktail_k No cocktail_b Use Reagent B: TFA / Phenol / H₂O / TIS q4->cocktail_b Yes q5->q2 No cocktail_phos Use Phospho Cocktail: 95% TFA / H₂O / TIS q5->cocktail_phos Yes

Caption: Decision tree for selecting an appropriate cleavage cocktail.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)References
Incomplete Deprotection - Insufficient cleavage time, especially for Arg(Mtr) or long peptides.- Old or degraded TFA cocktail.- Increase cleavage time. Perform a small-scale time-course experiment to find the optimum.- If not complete after 6 hours, precipitate the peptide and repeat the cleavage with a fresh cocktail.- Always prepare cleavage cocktails fresh.
Tryptophan Alkylation/Modification - Re-attachment of carbocations (e.g., from t-butyl or trityl groups) to the indole ring.- Use a robust scavenger cocktail like Reagent K containing thioanisole and EDT.- For critical applications, use Fmoc-Trp(Boc)-OH during synthesis; the Boc group protects the indole ring and is removed during cleavage.[4][5]
Methionine Oxidation - Oxidation of the thioether side chain to sulfoxide.- Use a specialized cocktail like Reagent H.- Ensure the cleavage reaction is performed under an inert gas atmosphere (e.g., nitrogen or argon).[8]
β-elimination of Phospho-residues - Harsh basic conditions during Fmoc deprotection (synthesis phase).- Harsh acidic conditions during cleavage.- Use a milder base for Fmoc deprotection during synthesis.- Use a milder cleavage cocktail (e.g., 95% TFA/TIS/H₂O) and avoid extended cleavage times.[13]
Low Peptide Yield after Precipitation - Peptide is highly soluble in the ether/TFA mixture.- Insufficient volume of ether used.- Ensure the ether is ice-cold and use a larger volume (10-20x the TFA volume).- Maximize precipitation by incubating the ether suspension at -20°C for at least 30 minutes.- Consider using methyl t-butyl ether, which sometimes yields better precipitation.[1][5]

References

Application of Tetrahydropyran Amino Acids in Designing Helical Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-helix is a fundamental secondary structure motif in proteins and peptides, playing a critical role in mediating a vast array of biological processes, including protein-protein interactions (PPIs). Consequently, synthetic helical peptides that can mimic or disrupt these interactions are of significant interest in drug discovery and chemical biology. However, short peptides are often conformationally flexible in solution and susceptible to proteolytic degradation, limiting their therapeutic potential. To overcome these limitations, the incorporation of conformationally constrained non-natural amino acids has emerged as a powerful strategy to pre-organize peptides into a stable helical conformation.

This document focuses on the application of tetrahydropyran (Thp) amino acids as building blocks for designing and synthesizing stabilized helical peptides. The incorporation of the rigid tetrahydropyran ring into the peptide backbone or as a side-chain modification can restrict the available conformational space, thereby promoting and stabilizing helical structures. These Thp-modified peptides are expected to exhibit enhanced proteolytic stability and improved cell permeability, making them attractive candidates for targeting intracellular PPIs.

Principle of Helical Stabilization by Tetrahydropyran Amino Acids

The incorporation of a tetrahydropyran ring into an amino acid structure introduces significant steric constraints that favor specific backbone dihedral angles (φ and ψ) conducive to α-helix formation. Much like other conformationally rigid amino acids such as α-aminoisobutyric acid (Aib), Thp-containing amino acids can act as helix nucleators. By strategically placing these residues within a peptide sequence, it is possible to induce and stabilize a helical conformation that might otherwise be transient. This pre-organization reduces the entropic penalty of binding to a target protein, potentially leading to higher affinity and specificity.

Application Notes

Enhanced Helicity and Structural Stability

The primary application of tetrahydropyran amino acids in this context is to serve as potent helix-promoting residues. The rigid cyclic structure of the Thp moiety restricts the rotational freedom of the peptide backbone, thereby reducing the propensity for random coil formation and favoring a helical arrangement. This is particularly advantageous for short peptides that would otherwise lack a stable secondary structure in solution.

Workflow for Assessing Helical Content:

G cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_quantification Quantification peptide_synthesis Solid-Phase Peptide Synthesis (incorporating Fmoc-Thp-aa) purification HPLC Purification peptide_synthesis->purification cd_spec Circular Dichroism (CD) Spectroscopy purification->cd_spec Characterize Secondary Structure nmr_spec NMR Spectroscopy purification->nmr_spec Detailed 3D Structure helicity_calc Helicity Calculation (from CD data) cd_spec->helicity_calc

Caption: Workflow for synthesis and structural analysis of Thp-containing peptides.

Improved Proteolytic Resistance

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The unnatural structure of tetrahydropyran amino acids can sterically hinder the approach of proteases to the peptide backbone, thereby preventing enzymatic cleavage. This enhanced stability leads to a longer in vivo half-life, a crucial attribute for therapeutic efficacy.

PeptideModificationHalf-life in Human Serum (t½)Fold Increase in Stability
Native PeptideNone~ 5 min1x
Thp-modified PeptideSingle Thp-aa substitution> 60 min (projected)> 12x (projected)
D-amino acid PeptideSingle D-aa substitution~ 45 min9x

Table 1: Projected comparative proteolytic stability of a native peptide versus its modified counterparts. Data is illustrative and based on typical improvements seen with conformationally constrained amino acids.

Enhanced Cell Permeability

For targeting intracellular proteins, such as those involved in apoptosis or cell cycle regulation, therapeutic peptides must be able to cross the cell membrane. The incorporation of cyclic moieties like tetrahydropyran can improve the passive cell permeability of peptides. This is often attributed to a combination of factors, including increased lipophilicity and the masking of backbone amide protons through the stabilization of intramolecular hydrogen bonds in the helical conformation, which reduces the desolvation penalty for membrane transit.

PeptideModificationApparent Permeability (Papp) (10⁻⁶ cm/s)
Native PeptideNone< 0.1
Thp-modified PeptideSingle Thp-aa substitution1.0 - 5.0 (projected)
Stapled PeptideHydrocarbon staple2.0 - 8.0

Table 2: Projected cell permeability of a native peptide versus its modified counterparts, as would be measured by a PAMPA or Caco-2 assay. Data is illustrative.

Application in Targeting Protein-Protein Interactions (PPIs)

Many critical PPIs are mediated by one protein presenting a helical domain to a hydrophobic groove on its binding partner. Stabilized helical peptides incorporating Thp amino acids can effectively mimic these domains and act as competitive inhibitors. A prime example is the inhibition of the interaction between the tumor suppressor p53 and its negative regulators, MDM2 and MDMX, which is a key strategy in cancer therapy. Another important target is the Bcl-2 family of proteins, which are central regulators of apoptosis.

Bcl-2 Family Apoptosis Regulation Pathway:

Bcl2_Pathway cluster_pro_survival Anti-Apoptotic cluster_pro_apoptotic Pro-Apoptotic cluster_inhibitor Therapeutic Intervention Bcl2 Bcl-2 / Bcl-xL Bax_Bak Bax / Bak Bcl2->Bax_Bak inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis triggers BH3_only BH3-only proteins (e.g., Bim, Bad) BH3_only->Bcl2 binds to Thp_peptide Thp-stabilized Helical Peptide (BH3 Mimetic) Thp_peptide->Bcl2 inhibits

Caption: Thp-stabilized peptides mimic BH3-only proteins to inhibit Bcl-2 and promote apoptosis.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydropyran Amino Acid-Containing Peptides

This protocol describes the synthesis of a model 15-amino acid peptide incorporating a tetrahydropyran amino acid (Thp-aa) using automated Fmoc/tBu solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Thp-Gly-OH, for example)

  • Coupling reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the resin and allow to couple for 45 minutes. d. For the incorporation of Fmoc-Thp-aa, a double coupling may be beneficial to ensure high efficiency due to potential steric hindrance.

  • Washing: After coupling, wash the resin extensively with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: a. Wash the resin with DCM and dry under a stream of nitrogen. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with gentle shaking. c. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

  • Purification and Analysis: a. Centrifuge to pellet the peptide, wash with cold ether, and air dry. b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Protocol 2: Determination of Peptide Helicity by Circular Dichroism (CD) Spectroscopy

Materials:

  • Purified Thp-modified peptide and a corresponding unmodified control peptide.

  • CD-grade buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Quartz cuvette with a 1 mm path length.

  • CD Spectropolarimeter.

Procedure:

  • Sample Preparation: a. Prepare a stock solution of each peptide in the CD buffer. b. Accurately determine the peptide concentration using a method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric assay (e.g., BCA assay). c. Prepare a final sample concentration of approximately 25-50 µM in the CD buffer.

  • Instrument Setup: a. Turn on the CD spectropolarimeter and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes. b. Set the measurement parameters: Wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, bandwidth 1 nm, and accumulation of 3-5 scans.

  • Data Acquisition: a. Record a baseline spectrum of the buffer alone in the quartz cuvette. b. Record the CD spectrum of each peptide sample. c. Subtract the buffer baseline from each peptide spectrum.

  • Data Analysis: a. Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (CD signal in mdeg) / (10 * c * n * l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm. b. An α-helical structure is characterized by two negative bands at approximately 222 nm and 208 nm, and a strong positive band at around 192 nm. c. Estimate the percent helicity from the [θ] value at 222 nm using the formula: % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where [θ]₂₂₂ is the experimental MRE at 222 nm, [θ]c is the MRE of a random coil (often approximated as 0), and [θ]h is the MRE of a pure helix of that length (approximated as -40,000 * (1 - 2.5/n)).

Protocol 3: In Vitro Proteolytic Stability Assay

Materials:

  • Purified peptides (Thp-modified and control).

  • Human serum or a specific protease solution (e.g., trypsin, chymotrypsin).

  • Incubation buffer (e.g., PBS, pH 7.4).

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA).[1]

  • RP-HPLC system with a C18 column.

Procedure:

  • Reaction Setup: a. Prepare a solution of the peptide at a final concentration of 100 µg/mL in pre-warmed (37°C) human serum or protease solution in buffer.[1] b. Immediately take a sample at t=0 and quench the reaction by adding an equal volume of quenching solution. This prevents further degradation.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Course Sampling: Take aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes). Quench each sample immediately as in step 1b.

  • Sample Preparation for Analysis: a. Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins. b. Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis: a. Analyze each sample by RP-HPLC, monitoring the peptide peak at a suitable wavelength (e.g., 220 nm). b. Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak.

  • Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Determine the half-life (t½) of the peptide, which is the time at which 50% of the initial peptide has been degraded.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate).

  • Phospholipid solution (e.g., 2% lecithin in dodecane).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Peptide stock solutions.

  • UV-Vis plate reader or LC-MS for quantification.

Procedure:

  • Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with 5 µL of the phospholipid solution.

  • Donor Solution Preparation: Prepare solutions of the test peptides in PBS at a known concentration (e.g., 200 µM). Fill the wells of the donor plate with these solutions.

  • Acceptor Solution Preparation: Fill the wells of the acceptor plate with fresh PBS.

  • PAMPA Sandwich Assembly: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Quantification: a. After incubation, carefully separate the plates. b. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy if the peptide has a chromophore, or LC-MS for higher sensitivity and specificity).

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the formula: Papp = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) where [C] is concentration, V is volume, Area is the surface area of the membrane, and Time is the incubation time. b. Peptides are generally classified as having low (Papp < 1 x 10⁻⁶ cm/s), medium (1 < Papp < 10 x 10⁻⁶ cm/s), or high (Papp > 10 x 10⁻⁶ cm/s) permeability.

Conclusion

The incorporation of tetrahydropyran amino acids represents a promising strategy for the design of helical peptides with improved drug-like properties. By enforcing a helical conformation, these modified peptides can achieve enhanced proteolytic stability and cell permeability, making them suitable for targeting challenging intracellular protein-protein interactions. The protocols outlined in this document provide a framework for the synthesis and comprehensive evaluation of these novel peptide constructs, paving the way for the development of next-generation peptide therapeutics.

References

Application Notes and Protocols for the Synthesis of Peptide Inhibitors Incorporating (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and characterization of peptide inhibitors incorporating the non-natural amino acid (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid. The inclusion of this sterically hindered, cyclic amino acid can offer significant advantages in drug design, including enhanced proteolytic stability, constrained peptide backbone conformation, and potentially improved binding affinity and selectivity. This document outlines the general principles, detailed experimental protocols for solid-phase peptide synthesis (SPPS), and methods for characterization and screening of the resulting peptide inhibitors.

Introduction to this compound in Peptide Design

This compound is a glycine derivative characterized by a tetrahydropyran ring at the alpha-carbon.[1][2][3][4] This bulky, non-proteinogenic amino acid is a valuable building block in medicinal chemistry for several reasons:

  • Conformational Rigidity: The cyclic nature of the side chain restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for optimal target binding.

  • Increased Proteolytic Stability: The steric bulk of the tetrahydropyran moiety can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.[5][6]

  • Novel Pharmacophore Interactions: The oxygen atom within the tetrahydropyran ring can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions within the target's binding pocket.

The incorporation of such non-natural amino acids is a key strategy in the development of next-generation peptide therapeutics with improved pharmacological properties.[5][6]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodology.[7] Due to the steric hindrance of this compound, modifications to standard coupling procedures are recommended to ensure high coupling efficiency.

Materials and Reagents
  • Fmoc-protected amino acids (standard and this compound)

  • Rink Amide resin or other suitable solid support

  • Coupling Reagents: HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)/DIC (N,N'-Diisopropylcarbodiimide)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Cleavage Cocktail (example): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Precipitation Solvent: Cold diethyl ether

Step-by-Step Synthesis Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a qualitative Kaiser test to confirm the presence of free primary amines (a blue color indicates successful deprotection).[2]

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid and a coupling reagent (e.g., HCTU) in DMF.

    • Add 6-10 equivalents of DIPEA to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes.

    • Monitor the reaction for completion using a Kaiser test (a negative result indicates complete coupling).

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Coupling of Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid:

    • Pre-activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid and 3-5 equivalents of a potent coupling reagent like HATU in DMF.

    • Add 6-10 equivalents of DIPEA to the solution.

    • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

    • Extended Coupling Time: Agitate the mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.

    • Monitoring and Double Coupling: Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling step should be performed by repeating the procedure with fresh reagents.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect and pool the fractions containing the pure peptide.

    • Lyophilize the pooled fractions to obtain the final peptide as a white powder.[8]

Characterization

The purified peptide should be characterized to confirm its identity and purity.

  • Analytical RP-HPLC: To assess the purity of the final product.

  • Mass Spectrometry (e.g., LC-MS): To confirm the molecular weight of the synthesized peptide.[8]

Data Presentation: Illustrative Quantitative Data

The following tables provide examples of how to present quantitative data for newly synthesized peptide inhibitors. The data presented here is for illustrative purposes only and does not represent actual experimental results for inhibitors containing this compound.

Table 1: Synthesis Yield and Purity of Peptide Inhibitors

Peptide IDSequenceMolecular Weight (Da)Crude Purity (%)Final Yield (mg)Final Purity (%)
P-ControlAc-Leu-Arg-Ile-Gly-NH2485.68515.2>98
P-THP-1Ac-Leu-X-Ile-Gly-NH2541.77812.5>95
P-THP-2Ac-X-Arg-Ile-Gly-NH2557.77511.8>95

X represents this compound

Table 2: In Vitro Biological Activity of Peptide Inhibitors (Example: PAR2 Antagonism)

Peptide IDTargetAssay TypeIC50 (µM)
P-ControlPAR2Calcium Mobilization25.4
P-THP-1PAR2Calcium Mobilization5.2
P-THP-2PAR2Calcium Mobilization8.9
C391 (Ref.)PAR2Calcium Mobilization1.3[9]

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling (Standard & THP-Acid) Fmoc_Deprotection->Coupling Coupling->Fmoc_Deprotection Repeat n times Cleavage Cleavage & Deprotection Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS & Analytical HPLC Purification->Characterization Binding_Assay Binding Assay (e.g., SPR) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay Hit_Validation Hit Validation & Optimization Functional_Assay->Hit_Validation

Caption: Workflow for synthesis and screening of peptide inhibitors.

Signaling Pathway Example: PAR2 Antagonism

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor involved in inflammation and pain, making it a relevant target for novel inhibitors.[10][11][12][13] An antagonist containing this compound would block the downstream signaling cascade.

G cluster_membrane Cell Membrane PAR2 PAR2 Receptor G_Protein Gq/11 PAR2->G_Protein Activates Protease Activating Protease (e.g., Trypsin) Protease->PAR2 Activates Inhibitor Peptide Inhibitor (with THP-Acid) Inhibitor->PAR2 Blocks PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ Release / PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Pathway Ca_PKC->MAPK Inflammation Inflammation & Cellular Responses MAPK->Inflammation

Caption: Inhibition of the PAR2 signaling pathway by a peptide antagonist.

References

Application Notes and Protocols for Creating Conformationally Restricted Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear peptides often suffer from limitations such as conformational flexibility, susceptibility to proteolytic degradation, and poor cell permeability, which can hinder their therapeutic potential.[1] Conformationally restricted peptides are designed to overcome these drawbacks by introducing structural constraints that lock the peptide into a bioactive conformation. This pre-organization can lead to enhanced binding affinity, increased metabolic stability, and improved selectivity for their biological targets.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of conformationally restricted peptides, focusing on cyclization, stapling, and the incorporation of non-natural amino acids.

Methods for Creating Conformationally Restricted Peptides

Several strategies have been developed to constrain the conformation of peptides. The most common methods include:

  • Peptide Cyclization: This involves forming a covalent bond between two points in the peptide sequence. Common cyclization strategies include:

    • Head-to-tail cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid.

    • Side-chain-to-side-chain cyclization: Linking the side chains of two amino acids, such as forming a disulfide bond between two cysteine residues or a lactam bridge between an acidic and a basic amino acid.

    • Head-to-side-chain or side-chain-to-tail cyclization: Forming a bond between a terminus and an amino acid side chain.

    • Backbone cyclization: Linking atoms within the peptide backbone.

  • Peptide Stapling: This technique involves introducing a synthetic brace to stabilize α-helical secondary structures. "Staples" are typically formed by cross-linking the side chains of two amino acids, often using all-hydrocarbon chains.[4][5]

  • Incorporation of Non-Natural Amino Acids: Introducing amino acids with unique side chains or stereochemistry (e.g., D-amino acids, N-methylated amino acids) can restrict the conformational freedom of the peptide backbone and enhance stability.[6][7]

Data Presentation: Quantitative Comparison of Linear vs. Conformationally Restricted Peptides

Constraining the conformation of a peptide can significantly improve its biological properties. The following tables summarize quantitative data comparing linear peptides with their conformationally restricted analogs.

Table 1: Comparison of Binding Affinity (IC50) for Linear vs. Cyclic RGD Peptides

Peptide TypePeptide SequenceIntegrin SubtypeIC50 (nM)
LinearGRGDSPKαvβ3200
Cyclicc(RGDfV)αvβ31.5
Cyclicc(RGDFV)αvβ33.0
Cyclicc(RGDyV)αvβ32.5

Data adapted from a comparative analysis of RGD peptides.

Table 2: Comparison of Binding Affinity (Kd) and Helicity for Linear vs. Stapled Peptides

PeptideStaple PositionKd (nM)% Helicity
Linear PMI-72017
Stapled PMIi, i+73-622
Linear p53 peptide->10,000Low
Stapled p53 peptide (SAH-p53-8)i, i+71984

Data compiled from studies on stapled peptides targeting PPIs.[8]

Table 3: Comparison of Metabolic Stability (Half-life) for Linear vs. Modified Peptides

PeptideModificationMatrixHalf-life (t1/2)
Natural GnRHLinearIntravenous (in vivo)5 min
TriptorelinD-amino acid substitutionIntravenous (in vivo)2.8 hours
Linear HAP peptide-Proteinase K~50 min
Stapled HAP peptide (L-Lys staple)Stapled (i, i+4)Proteinase K>240 min

Data from studies on peptide metabolic stability.[3][6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Head-to-Tail Cyclic Peptide

This protocol outlines the general steps for synthesizing a head-to-tail cyclic peptide using Fmoc-based solid-phase chemistry.

1. Linear Peptide Synthesis on a Cleavable Linker Resin: a. Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid) in N,N-dimethylformamide (DMF). b. First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., with diisopropylethylamine (DIPEA)). c. Chain Elongation: Perform iterative cycles of: i. Fmoc Deprotection: Remove the Fmoc group using a solution of 20% piperidine in DMF. ii. Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HCTU in the presence of a base like DIPEA.[9] iii. Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) after each deprotection and coupling step. d. Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid.

2. Cleavage of the Linear Peptide from the Resin: a. Treat the resin with a mild cleavage cocktail (e.g., dilute trifluoroacetic acid (TFA) in DCM) to release the peptide while keeping the side-chain protecting groups intact. b. Precipitate the linear peptide in cold diethyl ether and purify if necessary.

3. Solution-Phase Cyclization: a. Dissolve the purified linear peptide in a large volume of DMF to achieve high dilution conditions (e.g., 0.1-1 mM), which favors intramolecular cyclization over intermolecular polymerization. b. Add a coupling reagent (e.g., HATU, PyBOP) and a base (e.g., DIPEA). c. Stir the reaction at room temperature for 12-24 hours, monitoring the reaction by LC-MS.

4. Final Deprotection and Purification: a. Remove the solvent under vacuum. b. Treat the crude cyclic peptide with a strong cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to remove all side-chain protecting groups. c. Precipitate the peptide in cold diethyl ether. d. Purify the final cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Peptide Stability Assay in Serum

This protocol is for assessing the proteolytic stability of a peptide in serum.

1. Materials:

  • Test peptide stock solution
  • Human or animal serum
  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA))
  • Incubation buffer (e.g., Phosphate Buffered Saline (PBS))
  • HPLC or LC-MS system

2. Procedure: a. Preparation: Thaw serum on ice and centrifuge to remove any precipitates. b. Reaction Setup: In a microcentrifuge tube, mix the serum with the incubation buffer and pre-warm to 37°C. c. Initiate Reaction: Add the test peptide to the serum mixture to a final concentration (e.g., 100 µg/mL). This is time point t=0. d. Incubation: Incubate the samples at 37°C. e. Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. f. Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation. g. Clarification: Centrifuge the quenched samples to pellet the precipitated proteins. h. Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining.

3. Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Calculate the half-life (t1/2) of the peptide.

Visualizations

Rational Design Workflow for Conformationally Restricted Peptides

Rational_Design_Workflow Target_ID Target Identification & Validation Lead_ID Lead Peptide Identification Target_ID->Lead_ID Rational_Design Rational Design of Constrained Analogs Lead_ID->Rational_Design Synthesis Synthesis of Constrained Peptides Rational_Design->Synthesis In_Vitro_Assays In Vitro Screening (Binding & Stability) Synthesis->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Refinement In_Vivo_Testing In Vivo Testing Lead_Opt->In_Vivo_Testing Preclinical_Dev Preclinical Development In_Vivo_Testing->Preclinical_Dev

Rational design cycle for developing constrained peptide therapeutics.
GLP-1 Receptor Signaling Pathway

GLP1_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor Gs Gs protein GLP1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Activates GLP1 GLP-1 Agonist GLP1->GLP1R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Simplified GLP-1 receptor signaling cascade leading to insulin secretion.
Somatostatin Receptor Signaling Pathway (Octreotide)

Somatostatin_Signaling cluster_membrane Plasma Membrane SSTR Somatostatin Receptor (SSTR2/5) Gi Gi protein SSTR->Gi Activates AC Adenylyl Cyclase cAMP cAMP Gi->AC Inhibits Octreotide Octreotide Octreotide->SSTR Binds GH_Secretion Growth Hormone Secretion cAMP->GH_Secretion Reduced levels inhibit

Inhibitory signaling of the somatostatin analog octreotide.

References

Application Notes and Protocols for Stabilizing Peptide Secondary Structures with (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of peptide conformation is a cornerstone of modern drug design and development. Peptides often suffer from proteolytic instability and conformational flexibility, which can limit their therapeutic efficacy. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations. (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, a Cα-tetrasubstituted cyclic amino acid, represents a promising building block for stabilizing peptide secondary structures such as α-helices and β-turns. Its rigid tetrahydropyran ring restricts the dihedral angles (φ and ψ) of the peptide backbone, thereby pre-organizing the peptide into a desired conformation and reducing the entropic penalty of folding. This can lead to enhanced binding affinity, increased proteolytic resistance, and improved pharmacokinetic properties.

These application notes provide an overview of the role of this compound in stabilizing peptide secondary structures, along with detailed protocols for the synthesis and analysis of peptides containing this and similar non-natural amino acids.

Application Notes

Stabilization of α-Helices

The incorporation of Cα-tetrasubstituted amino acids, such as this compound, can promote the formation and stability of α-helices. The steric bulk of the tetrahydropyran ring can favor the helical torsion angles and restrict the conformational freedom of the peptide backbone, thus nucleating and stabilizing the helical structure. This is particularly useful in the design of peptide-based inhibitors of protein-protein interactions, where the helical conformation is often crucial for binding.

Induction and Stabilization of β-Turns

β-turns are critical secondary structure motifs that are involved in numerous biological recognition events. The conformational rigidity of this compound makes it an excellent candidate for inducing and stabilizing β-turns within a peptide sequence. By replacing a native amino acid at a turn position with this constrained residue, the peptide can be locked into a specific turn conformation, which can enhance its biological activity and selectivity.

Enhancement of Proteolytic Stability

The presence of a non-natural, sterically hindered amino acid like this compound can significantly increase a peptide's resistance to enzymatic degradation. Proteases often recognize and cleave peptides in an extended conformation. The rigid structure imparted by the tetrahydropyran-containing residue can prevent the peptide from adopting the necessary conformation for protease binding and cleavage, thereby prolonging its half-life in biological systems.

Quantitative Data on Secondary Structure Stabilization

While specific quantitative data for peptides containing this compound is not yet extensively published, the following table presents representative data from a study on the stabilization of β-turns in cyclic tetrapeptides. This data illustrates the type of quantitative analysis that can be performed to evaluate the conformational effects of incorporating constrained amino acids. The study used 2D NMR spectroscopy to determine the three-dimensional structures of 14 cyclic tetrapeptides in water. The data shows how cyclization and the nature of the constituent amino acids influence the formation of β-turns and α-turns, which are types of non-regular secondary structures. For instance, some peptides were found to form two (i, i + 3) hydrogen bonds characteristic of a beta/gamma turn, while others formed one (i, i + 4) hydrogen bond, leading to a helical alpha turn. This demonstrates the principle of using constrained building blocks to favor specific secondary structures.

Peptide IDSequenceRing Size (atoms)Predominant Secondary StructureKey NMR Observables (ROEs)
5 cyclo-[L-Lys-Ala-Ala-L-Asp]-NH₂15Helical α-turnα-N(i, i + 2), α-N(i, i + 3), β-N(i, i + 4)
6 cyclo-[L-Orn-Ala-Ala-L-Asp]-NH₂14β/γ-turn-
7 cyclo-[L-Dab-Ala-Ala-L-Asp]-NH₂13β/γ-turnα-N(i, i + 2), α-N(i, i + 3), β-N(i, i + 4)
9 cyclo-[L-Lys-Ala-Ala-D-Asp]-NH₂15β-turn-
13 cyclo-[L-Dap-Ala-Ala-L-Asp]-NH₂12Non-helical α-turnα-N(i, i + 2), α-N(i, i + 3), β-N(i, i + 4)

Data adapted from a study on stabilizing α- vs. β-turns in tetrapeptides. The specific peptides in the table do not contain this compound but serve as an illustrative example of the type of quantitative data obtained in such studies.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual Fmoc-based solid-phase synthesis of a model peptide.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected natural amino acids

  • Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. For the incorporation of Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid-OH, a double coupling for 4 hours may be necessary due to potential steric hindrance.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

  • Purification and Analysis:

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.[1]

Materials:

  • Purified peptide

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in the phosphate buffer to a final concentration of 50-100 µM.

    • Prepare a buffer blank.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Accumulations: 3-5

  • Data Acquisition:

    • Record the CD spectrum of the buffer blank.

    • Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the buffer blank spectrum from the peptide sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:

      • θ is the observed ellipticity in degrees

      • c is the peptide concentration in molar

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

  • Secondary Structure Estimation:

    • Analyze the shape of the CD spectrum to qualitatively assess the secondary structure.

      • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 198 nm.

    • Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of each secondary structure element.

Protocol 3: Conformational Analysis of Peptides by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[2]

Materials:

  • Purified peptide (isotopically labeled, e.g., with ¹⁵N and ¹³C, if necessary for larger peptides)

  • NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.0)

  • NMR spectrometer (≥ 600 MHz)

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-2 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and proper folding (indicated by good signal dispersion).

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To assign protons within each amino acid residue's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, to correlate backbone amide protons with their directly attached nitrogens, aiding in sequential assignment.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances to specific atoms in the peptide sequence.

    • Identify and quantify NOE cross-peaks to generate inter-proton distance restraints.

    • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle (φ) restraints.

  • Structure Calculation:

    • Use the experimental restraints (NOE distances, dihedral angles) in molecular dynamics and/or simulated annealing calculations using software like CYANA, XPLOR-NIH, or CNS to generate an ensemble of 3D structures consistent with the NMR data.

  • Structure Validation:

    • Evaluate the quality of the calculated structures using programs like PROCHECK-NMR to assess stereochemical parameters and agreement with experimental data.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_application Applications synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry purification->characterization cd Circular Dichroism (CD) characterization->cd nmr NMR Spectroscopy characterization->nmr modeling Structure Calculation & Modeling cd->modeling nmr->modeling drug_design Drug Design modeling->drug_design ppi PPI Inhibition modeling->ppi stability Proteolytic Stability Assays modeling->stability stabilization_mechanism cluster_unconstrained Conformational Flexibility cluster_constrained Conformational Rigidity cluster_outcomes Improved Properties unconstrained Unconstrained Peptide random_coil Random Coil unconstrained->random_coil beta_sheet β-Sheet unconstrained->beta_sheet alpha_helix α-Helix unconstrained->alpha_helix constrained Peptide with (S)-2-amino-2- (tetrahydro-2H-pyran-4-yl)acetic acid stabilized_structure Stabilized Secondary Structure (e.g., α-Helix or β-Turn) constrained->stabilized_structure proteolytic_degradation proteolytic_degradation random_coil->proteolytic_degradation Susceptible to Proteases increased_affinity Increased Binding Affinity stabilized_structure->increased_affinity proteolytic_resistance Enhanced Proteolytic Resistance stabilized_structure->proteolytic_resistance improved_pk Improved Pharmacokinetics proteolytic_resistance->improved_pk

References

Troubleshooting & Optimization

Technical Support Center: Coupling of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the peptide coupling of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid. This sterically hindered amino acid can present significant synthetic challenges, leading to low coupling efficiency, incomplete reactions, and potential epimerization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low coupling efficiency with this compound using standard coupling protocols?

A: The bulky tetrahydropyran ring adjacent to the alpha-carbon creates significant steric hindrance.[1] This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling. Standard coupling reagents like DCC or DIC are often insufficient to overcome this steric barrier.[1]

Q2: Which coupling reagents are most effective for this sterically hindered amino acid?

A: For sterically demanding residues, more potent coupling reagents are required.[1] Uronium/aminium salts such as HATU, HCTU, and COMU, as well as phosphonium salts like PyBOP and PyAOP, are generally more effective than carbodiimides.[1] HATU, in particular, is often recommended for challenging couplings due to its high reactivity and ability to suppress racemization.[2][3]

Q3: My coupling reaction is still incomplete, even with a more potent coupling reagent. What can I do?

A: If you still observe incomplete coupling (e.g., a positive Kaiser test after the initial coupling), several strategies can be employed:

  • Double Coupling: Perform the coupling step a second time with a fresh solution of the activated amino acid and coupling reagent. This can help drive the reaction to completion.[1]

  • Increased Reaction Time: Extend the coupling duration, for instance, from 1-2 hours to several hours or even overnight, to allow more time for the sterically hindered reaction to proceed.[1]

  • Microwave-Assisted Peptide Synthesis (MA-SPPS): The use of microwave energy can accelerate coupling reactions, particularly for difficult sequences or sterically hindered residues, by overcoming the activation energy barrier.[4]

Q4: How can I minimize the risk of epimerization during the coupling of this chiral amino acid?

A: Epimerization at the alpha-carbon is a significant risk with sterically hindered amino acids, especially during the activation step.[5][6] To mitigate this:

  • Use Additives: Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure. These additives can suppress racemization and enhance coupling efficiency.[7] Reagents that already contain a HOAt moiety, such as HATU, are particularly effective.[8]

  • Control the Base: The choice and amount of base can influence epimerization. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3] Avoid excessive amounts of base.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide. Prolonged exposure of the activated amino acid to the basic reaction mixture can increase the rate of epimerization.[9]

Q5: Can the choice of solvent affect the coupling efficiency?

A: Yes, solvent choice is crucial. The growing peptide chain can aggregate on the solid support, especially if it contains hydrophobic residues, limiting reagent access.[1]

  • Solvent Selection: N,N-Dimethylformamide (DMF) is a common choice, but for particularly difficult couplings, a more polar solvent like N-Methyl-2-pyrrolidone (NMP) may improve solvation and disrupt secondary structures.[1][10]

  • Chaotropic Salts: Adding a chaotropic salt like lithium chloride (LiCl) to the coupling mixture can help break up aggregates and improve reaction outcomes.[1]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents commonly used for sterically hindered amino acids. While specific data for this compound is not available in the literature, this general data provides a strong basis for reagent selection.

Coupling Reagent ClassExample(s)Active EsterReactivityKey Considerations
Carbodiimides DCC, DICO-acylisoureaLow-ModerateOften insufficient for hindered couplings; DCU byproduct from DCC is poorly soluble.[2][3]
Phosphonium Salts PyBOP, PyAOPOBt/OAt esterHighHigh coupling efficiency with low racemization risk; can be more expensive.[2]
Aminium/Uronium Salts HBTU, HCTUOBt/O-6-ClBt esterHighHCTU is generally more reactive than HBTU.[4]
Aminium/Uronium Salts HATU, COMUOAt/Oxyma esterVery HighHighly efficient for hindered couplings with reduced epimerization; potential for guanidinylation side reaction if used in excess.[3][8]

Experimental Protocols

Below are detailed methodologies for key experiments. Note: These are generalized protocols and should be optimized for your specific peptide sequence.

Protocol 1: Coupling with HATU/DIPEA
  • Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (3 equivalents), and HOAt (3 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring and Washing: Monitor the reaction completion using a qualitative method like the Kaiser test. Once complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times).

Protocol 2: Double Coupling Procedure
  • Follow steps 1-4 of Protocol 1.

  • After the initial coupling time, drain the reaction solution from the resin.

  • Wash the resin with DMF (2 times).

  • Prepare a fresh activation mixture as described in steps 2 and 3 of Protocol 1.

  • Add the new activation mixture to the resin and perform a second coupling for 1-2 hours.

  • Proceed with monitoring and washing as described in step 5 of Protocol 1.

Visualizations

Workflow for Overcoming Low Coupling Efficiency

G cluster_0 Troubleshooting Workflow A Low Coupling Efficiency Observed (Positive Kaiser Test) B Switch to Potent Reagent (e.g., HATU, HCTU, PyBOP) A->B Initial Step F Optimize Solvent System (e.g., NMP, add LiCl) A->F Consider in parallel C Implement Double Coupling B->C If still incomplete D Extend Reaction Time (e.g., 4h to overnight) C->D If still incomplete G Coupling Successful (Negative Kaiser Test) C->G E Consider Microwave Synthesis D->E Alternative Strategy D->G E->G

Caption: Troubleshooting workflow for low coupling efficiency.

Peptide Coupling Reaction Pathway

G cluster_1 Peptide Bond Formation AA_COOH R-COOH (Protected Amino Acid) ActiveEster Activated Intermediate (e.g., OAt Ester) AA_COOH->ActiveEster Activation CouplingReagent Coupling Reagent + Base (e.g., HATU + DIPEA) CouplingReagent->ActiveEster PeptideBond R-CO-NH-Peptide-Resin (Peptide Bond Formed) ActiveEster->PeptideBond Nucleophilic Attack Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->PeptideBond

Caption: Generalized pathway for peptide bond formation.

References

Technical Support Center: Preventing Peptide Aggregation with Hydrophobic Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of peptide aggregation using hydrophobic constrained amino acids.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during synthesis and handling?

Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[1] This is particularly common in "difficult sequences" which often contain stretches of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu).[1] These hydrophobic side chains promote strong intermolecular interactions, leading to poor solvation and eventual aggregation.[1]

Q2: How do hydrophobic constrained amino acids prevent aggregation?

Hydrophobic constrained amino acids, such as α-aminoisobutyric acid (Aib) or proline, introduce a "kink" or conformational restriction into the peptide backbone. This disruption hinders the formation of the planar β-sheet structures that are responsible for aggregation.[1] By breaking the regular hydrogen bonding pattern, these specialized amino acids help maintain the peptide's solubility and prevent self-assembly into aggregates.

Q3: When should I consider using a constrained amino acid in my peptide sequence?

Consider incorporating a constrained amino acid when:

  • Your peptide sequence contains a high percentage (>50%) of hydrophobic residues.[2][3]

  • You are synthesizing a long peptide (>20 amino acids), which has a higher propensity for aggregation.

  • Computational prediction tools suggest a high aggregation risk for your sequence.

  • You have previously experienced issues with low yield, poor solubility, or difficult purification with a similar peptide sequence.

Q4: What are some common examples of hydrophobic constrained amino acids?

Besides the well-known Proline (Pro), other effective constrained amino acids include:

  • α-Aminoisobutyric acid (Aib)

  • Pseudoproline dipeptides (derived from Ser, Thr, or Cys)

  • N-methylated amino acids

Q5: Can the position of the constrained amino acid in the sequence make a difference?

Yes, the position is crucial. Strategic placement of a constrained amino acid can be highly effective. For instance, inserting pseudoproline dipeptides approximately every 6-8 residues, especially before a cluster of hydrophobic amino acids, can significantly disrupt aggregation.[1] Similarly, incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) every six to seven residues can also be effective.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low peptide yield during synthesis On-resin aggregation preventing complete coupling or deprotection reactions.- Incorporate a constrained amino acid (e.g., Aib, Pro) or a pseudoproline dipeptide into the sequence to disrupt secondary structure formation.- Use a low-loading resin (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains.- Switch to a more polar resin, such as a PEG-based resin, to improve solvation.- Employ microwave-assisted peptide synthesis to enhance reaction kinetics.[1]
Difficulty dissolving the cleaved peptide The overall hydrophobicity of the peptide leads to aggregation in aqueous solutions.- Add organic modifiers like isopropanol or acetic acid to the purification solvents.- Use chaotropic agents such as guanidine hydrochloride to disrupt aggregates.- Sonication can help to mechanically break up peptide clumps.[1]
Broad or tailing peaks during HPLC purification The peptide is aggregating on the HPLC column.- Modify the mobile phase by adding organic solvents or chaotropic agents.- Lower the peptide concentration being injected onto the column.
Inconsistent results in biological assays The peptide is forming soluble oligomers or larger aggregates in the assay buffer, leading to variable activity.- Prepare fresh peptide stock solutions before each experiment.- Filter the peptide solution through a 0.22 µm filter to remove pre-existing aggregates.- Characterize the aggregation state of the peptide in your assay buffer using techniques like Dynamic Light Scattering (DLS).

Data Presentation

The inclusion of constrained amino acids can significantly impact the kinetics of peptide aggregation. The following table summarizes data from studies on amyloid-beta (Aβ) peptides, demonstrating the effect of proline substitutions on aggregation.

Peptide SequenceModificationEffect on AggregationKey Findings
Aβ(1-42)Wild-TypeProne to aggregationForms neurotoxic oligomers and fibrils.
22P-Aβ(1-42)E22P substitutionEnhanced aggregation and cytotoxicitySuggests that a β-turn at this position is critical for aggregation.[5]
Other Proline substitutions (positions 19-21, 24-26) in Aβ(1-42)Single Proline substitutionsReduced aggregation and cytotoxicityIndicates these regions are important for β-sheet formation.[5]
Aβ(1-40) with ABSM 1aCo-incubation with Amyloid β-Sheet Mimic (ABSM) 1aIncreased lag time of aggregationThe ABSM, a macrocyclic peptide, inhibits Aβ40 aggregation by interacting with its central hydrophobic core.[6]

Note: Quantitative data directly comparing a wide range of hydrophobic constrained amino acids across different peptide systems is limited in the literature. The effectiveness of a particular constrained amino acid is often sequence-dependent.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation

This protocol describes a common method for monitoring the kinetics of peptide aggregation in real-time.

Materials:

  • Lyophilized synthetic peptide

  • Thioflavin T (ThT)

  • Sterile, ultrapure water

  • Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., sterile water or buffer) to create a stock solution immediately before use to minimize pre-aggregation. Determine the concentration accurately.

  • ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, ultrapure water. Filter through a 0.22 µm filter. Store protected from light at 4°C.

  • Assay Setup:

    • Prepare the final peptide solutions at the desired concentrations in the assay buffer.

    • Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).

    • In each well of the 96-well plate, combine the peptide solution and the ThT working solution. Include a control with only buffer and ThT. Use at least three technical replicates.

  • Incubation and Measurement:

    • Seal the plate and place it in a plate reader set to 37°C with shaking.

    • Measure the ThT fluorescence at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals.

  • Data Analysis: Plot the fluorescence intensity against time to generate sigmoidal aggregation curves. From these curves, you can determine the lag time (nucleation phase), the maximum fluorescence (amount of fibrils), and the aggregation rate.[7][8]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry

This is a general protocol for the manual synthesis of a peptide on a resin support.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the desired Fmoc-amino acid (including any constrained amino acids) with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF. Confirm complete coupling with a ninhydrin test.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Visualizations

Aggregation_Pathway Figure 1: Amyloid-Beta Aggregation Pathway Monomer Aβ Monomers Oligomer Soluble Oligomers (Toxic Species) Monomer->Oligomer Protofibril Protofibrils Oligomer->Protofibril Fibril Mature Amyloid Fibrils (Insoluble Plaques) Protofibril->Fibril Lag Phase Lag Phase Elongation Phase Elongation Phase Saturation Phase Saturation Phase

Figure 1: Amyloid-Beta Aggregation Pathway

Inhibitor_Screening_Workflow Figure 2: Workflow for Screening Aggregation Inhibitors cluster_prep Preparation cluster_assay Aggregation Assay (ThT) cluster_analysis Data Analysis Peptide_Prep Prepare Peptide Stock (e.g., Aβ) Assay_Setup Set up 96-well plate: - Peptide - Inhibitor (various conc.) - ThT Dye Peptide_Prep->Assay_Setup Inhibitor_Prep Prepare Inhibitor Stocks (Test Compounds) Inhibitor_Prep->Assay_Setup Incubate Incubate at 37°C with shaking Assay_Setup->Incubate Measure Measure Fluorescence (Ex: 450nm, Em: 485nm) Incubate->Measure Plot_Data Plot Fluorescence vs. Time Measure->Plot_Data Analyze_Kinetics Determine: - Lag Time - Aggregation Rate - Max Fluorescence Plot_Data->Analyze_Kinetics Identify_Hits Identify Potent Inhibitors Analyze_Kinetics->Identify_Hits

Figure 2: Workflow for Screening Aggregation Inhibitors

References

Navigating Solubility Challenges with (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic Acid (ThpA)-Containing Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (ThpA). The unique structural properties of ThpA can impart desirable conformational constraints on peptides, but they can also introduce significant challenges in solubility. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you overcome these hurdles and ensure the success of your experiments.

Understanding the Challenge: The Physicochemical Nature of ThpA

This compound is a cyclic, aliphatic amino acid. Its structure, featuring a tetrahydropyran (THP) ring, is largely non-polar. The incorporation of such hydrophobic residues into a peptide sequence can significantly decrease its solubility in aqueous solutions.[1][2] This is due to the tendency of hydrophobic regions to self-associate and aggregate to minimize their interaction with water, a phenomenon that can lead to precipitation and loss of active material.[3]

The conformational rigidity imparted by the ThpA residue can be a double-edged sword. While it can stabilize a desired bioactive conformation, it may also promote the formation of highly ordered, insoluble aggregates, such as β-sheets.[3]

This guide will walk you through a systematic approach to tackling these solubility issues, from initial assessment to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: My lyophilized peptide containing ThpA won't dissolve in water or my standard buffer (e.g., PBS). What is the first step I should take?

A1: This is a common issue. The first and most critical step is to perform a small-scale solubility test with a tiny amount of your peptide to avoid wasting your entire sample.[4][5] Do not start with your entire stock. Based on the likely hydrophobic nature of your ThpA-containing peptide, a systematic approach is recommended. Start with deionized water. If that fails, proceed to the troubleshooting workflow outlined below, which involves pH adjustment and the use of organic co-solvents.

Q2: How do I determine if my ThpA-containing peptide is acidic, basic, or neutral to guide my pH adjustment strategy?

A2: You need to calculate the theoretical net charge of your peptide at a neutral pH (around 7).[6]

  • Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus.

  • Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.

  • ThpA and other non-polar amino acids are considered neutral (charge of 0).

  • Sum these values to get the overall net charge.

    • Positive net charge: The peptide is basic.

    • Negative net charge: The peptide is acidic.

    • Net charge of zero: The peptide is neutral.

Q3: Can I use DMSO to dissolve my ThpA-containing peptide? Are there any contraindications?

A3: Yes, Dimethyl sulfoxide (DMSO) is a powerful and commonly used organic solvent for dissolving hydrophobic peptides and is a good choice for those containing ThpA.[5][7] However, be aware of two important considerations:

  • Assay Compatibility: Ensure that the final concentration of DMSO in your experimental assay is low enough not to interfere with the results. For most cell-based assays, this is typically below 1% (v/v).[4]

  • Oxidation: Avoid using DMSO if your peptide sequence contains Cysteine (Cys) or Methionine (Met) residues, as DMSO can oxidize their side chains. In such cases, Dimethylformamide (DMF) is a suitable alternative.[4][8]

Q4: I managed to dissolve my peptide in a co-solvent/water mixture, but it precipitated when I added it to my aqueous experimental buffer. What should I do?

A4: This indicates that the peptide is crashing out of solution as the concentration of the organic co-solvent is diluted. To address this, try adding the peptide solution to the buffer very slowly, drop-by-drop, while vortexing or stirring the buffer. This helps to avoid localized high concentrations of the peptide that can trigger precipitation. If this still fails, you may need to re-lyophilize the peptide and attempt to dissolve it in a different solvent system or at a lower final concentration.

Troubleshooting Guide: A Systematic Approach to Solubilization

This section provides a step-by-step workflow for systematically identifying an appropriate solvent system for your ThpA-containing peptide.

Initial Solubility Assessment

Before you begin, always perform a preliminary solubility test on a small aliquot of your peptide.

start Start with a small amount of lyophilized peptide water Add sterile, deionized water. Vortex/sonicate. start->water check_water Is the solution clear? water->check_water success Peptide is soluble. Proceed with experiment. check_water->success Yes charge Calculate Net Charge of the Peptide check_water->charge No

Caption: Initial solubility test workflow.

pH-Guided Solubilization

If water alone is insufficient, the next step is to manipulate the pH to increase the net charge of the peptide, which generally enhances solubility in aqueous solutions.[9] The solubility of a peptide is typically at its minimum at its isoelectric point (pI), where the net charge is zero.[10]

cluster_checks charge Calculate Net Charge check_charge What is the net charge? charge->check_charge basic Basic Peptide (Net Charge > 0) check_charge->basic Positive acidic Acidic Peptide (Net Charge < 0) check_charge->acidic Negative neutral Neutral Peptide (Net Charge = 0) check_charge->neutral Zero dissolve_basic Use acidic solution (e.g., 10% acetic acid). Dilute with water. basic->dissolve_basic dissolve_acidic Use basic solution (e.g., 0.1M ammonium bicarbonate). Dilute with water. acidic->dissolve_acidic organic_solvent Proceed to Co-Solvent Strategy neutral->organic_solvent check_basic Soluble? dissolve_basic->check_basic check_acidic Soluble? dissolve_acidic->check_acidic check_basic->organic_solvent No success Success check_basic->success Yes check_acidic->organic_solvent No check_acidic->success Yes

Caption: pH adjustment strategy based on peptide net charge.

Co-Solvent and Advanced Strategies

For highly hydrophobic or neutral peptides containing ThpA, organic co-solvents are often necessary.[6]

StrategyRecommended SolventsProtocolConsiderations
Organic Co-solvents DMSO, DMF, Acetonitrile (ACN), Isopropanol1. Dissolve the peptide in a minimal volume of the organic solvent. 2. Slowly add this solution dropwise to the stirring aqueous buffer to the desired final concentration.Check for assay compatibility. Avoid DMSO for Cys/Met-containing peptides.[4][8]
Chaotropic Agents 6 M Guanidine Hydrochloride (GdnHCl), 8 M UreaUse as a last resort. Dissolve the peptide in the chaotropic agent solution, then dilute.These agents denature proteins and will likely interfere with most biological assays.
Excipients Surfactants (e.g., Polysorbates), Sugars (e.g., Sucrose), CyclodextrinsCo-lyophilize the peptide with the excipient or add it to the formulation.Can prevent aggregation and improve stability.[11][12] Requires formulation development.

Detailed Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Preparation: Weigh approximately 0.1 - 0.5 mg of your lyophilized ThpA-containing peptide into a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a small, defined volume (e.g., 10 µL) of sterile, deionized water.

  • Dissolution Assistance: Vortex the tube for 30 seconds. If not fully dissolved, sonicate the sample in a water bath for 1-2 minutes.[5]

  • Observation: Visually inspect the solution against a dark background. A completely dissolved peptide will yield a clear, particle-free solution.

  • Iterative Process: If the peptide is not soluble, proceed with the troubleshooting workflow, adding small increments of acidic/basic solutions or organic solvents as determined by your peptide's properties. Record the solvent and final concentrations that lead to complete dissolution.

Protocol 2: Preparing a Stock Solution with an Organic Co-Solvent
  • Pre-calculation: Determine the volume of organic solvent and aqueous buffer needed to achieve your desired stock concentration, ensuring the final organic solvent concentration is compatible with downstream applications.

  • Initial Dissolution: Add the calculated minimal volume of the chosen organic solvent (e.g., DMSO) to the lyophilized peptide. Vortex and sonicate until the peptide is fully dissolved.

  • Dilution: While gently vortexing the aqueous buffer, add the peptide-solvent concentrate drop-by-drop.

  • Final Check: Once all the concentrate is added, inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use or aliquoting.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

References

Minimizing racemization during coupling of chiral tetrahydropyran amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the coupling of chiral tetrahydropyran amino acids and other sensitive residues.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid (typically the L-form) is converted into a mixture of both L- and D-enantiomers during synthesis.[1][2] This loss of stereochemical integrity at the alpha-carbon results in the incorporation of the incorrect D-amino acid into the peptide chain. This can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms[1][2]:

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid intramolecularly cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this oxazolone is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the amine component from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1][2][3]

  • Direct Enolization (or Direct α-Abstraction): This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[2][4] This pathway is less common for N-urethane protected amino acids (like Fmoc or Boc) but can be significant under strongly basic conditions.[2][4]

RacemizationMechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway L_AA L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone Intermediate L_AA->Oxazolone Cyclization Achiral_Int Achiral Intermediate Oxazolone->Achiral_Int -H⁺ (Base) L_Peptide L-Peptide (Desired) Achiral_Int->L_Peptide +Amine D_Peptide D-Peptide (Racemized) Achiral_Int->D_Peptide +Amine L_AA2 L-Amino Acid (Activated) Enolate Achiral Enolate Intermediate L_AA2->Enolate -H⁺ (Base) L_Peptide2 L-Peptide (Desired) Enolate->L_Peptide2 +Amine, +H⁺ D_Peptide2 D-Peptide (Racemized) Enolate->D_Peptide2 +Amine, +H⁺

Caption: The two primary pathways for racemization during peptide coupling.

Q3: Why might chiral tetrahydropyran amino acids be susceptible to racemization?

A3: While specific data on tetrahydropyran amino acids is limited, general principles suggest that α,α-disubstituted or sterically hindered amino acids can present unique challenges. The bulky tetrahydropyran ring may influence the stability of the activated intermediate and the kinetics of the coupling reaction. Slower coupling rates can increase the lifetime of the activated species, providing a larger window for racemization to occur, especially under basic conditions.

Q4: Which standard amino acids are most susceptible to racemization?

A4: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization during activation.[2][5][6] Serine (Ser) can also be susceptible under certain conditions.[6] Therefore, when developing protocols for novel amino acids like tetrahydropyrans, it is often useful to benchmark against these sensitive residues.

Troubleshooting Guide: High Racemization Detected

This guide provides a logical workflow to identify and resolve issues leading to high levels of the undesired D-isomer in your peptide product.

TroubleshootingWorkflow Start High Racemization Detected CheckReagent 1. Evaluate Coupling Reagent Start->CheckReagent ReagentSolutions Use DIC/Oxyma or DIC/Cl-HOBt. Consider COMU for difficult couplings. Avoid prolonged pre-activation. CheckReagent->ReagentSolutions CheckBase 2. Assess Base Choice and Stoichiometry BaseSolutions Switch from DIEA to a weaker/hindered base like NMM or 2,4,6-Collidine. Use minimal necessary equivalents. CheckBase->BaseSolutions CheckConditions 3. Review Reaction Conditions ConditionsSolutions Perform coupling at 0°C or room temp. Reduce microwave temperature. Consider less polar solvents (e.g., DCM/DMF). CheckConditions->ConditionsSolutions CheckAA 4. Consider Amino Acid Specifics AASolutions For His: Protect imidazole nitrogen. For Cys: Use hindered base. For segment coupling: Add CuCl₂. CheckAA->AASolutions End Racemization Minimized ReagentSolutions->CheckBase BaseSolutions->CheckConditions ConditionsSolutions->CheckAA AASolutions->End

Caption: A logical workflow for troubleshooting high racemization levels.
Possible Cause 1: Inappropriate Coupling Reagent or Additive

The choice of coupling reagent and additive is critical. Highly reactive reagents can promote oxazolone formation, while the right additive can suppress it by forming a more stable active ester.

Solution:

  • Carbodiimides with Additives: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure (Oxyma) or 6-Cl-HOBt is highly effective at suppressing racemization.[4][6][7][8] The DIC/Oxyma combination is particularly effective for sensitive residues like Cysteine and Histidine.[6][7]

  • Uronium/Aminium Reagents: While highly efficient, reagents like HATU and HBTU can lead to higher racemization, especially when paired with strong bases.[6][7] Third-generation uronium reagents like COMU, which incorporates the Oxyma moiety, offer high reactivity with excellent suppression of racemization.[7][9]

  • Phosphonium Reagents: Reagents like PyBOP are effective, but their use has diminished due to the formation of the carcinogenic byproduct HMPA from the older BOP reagent.[7]

Possible Cause 2: Incorrect Base

The presence, strength, and steric hindrance of the base used during coupling significantly influence the rate of racemization.[10][11] Bases can directly abstract the alpha-proton of the activated amino acid.[3][11]

Solution:

  • Choice of Base: When a base is required, opt for sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over the more basic and less hindered N,N-diisopropylethylamine (DIEA).[4][10][11]

  • Base Concentration: Use the minimum necessary amount of base. For carbodiimide-mediated couplings where the incoming amino acid is not a salt, additional base may be unnecessary and should be avoided to minimize racemization.[4][11]

Possible Cause 3: High Temperature or Long Reaction Time

Elevated temperatures and prolonged activation times accelerate the rate of racemization by providing more energy and time for the formation of the oxazolone intermediate.[11][12]

Solution:

  • Temperature Control: Perform coupling reactions at room temperature or below (e.g., 0 °C).[11][12] If using microwave-assisted synthesis, which can increase racemization, consider lowering the maximum temperature.[5]

  • Minimize Activation Time: Avoid long pre-activation steps. In situ activation, where the coupling reagent is added to the mixture of the amino acid and the peptide-resin, is often preferable.

Possible Cause 4: Solvent Effects

The polarity of the solvent can influence racemization rates. More polar solvents can sometimes facilitate the proton abstraction that leads to racemization.[12]

Solution:

  • Solvent Choice: While DMF is the most common solvent in solid-phase peptide synthesis, some studies suggest that less polar solvents or solvent mixtures (e.g., DCM/DMF) can reduce racemization, provided that solubility is maintained.[13][14]

Data Summary: Racemization with Various Coupling Reagents

The following table summarizes the percentage of D-isomer formed during the coupling of racemization-prone amino acids using different reagent combinations. Lower percentages indicate better suppression of racemization.

Amino Acid CoupledCoupling Reagent/Base% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OHHATU / NMMHigh[6][7]
Fmoc-His(Trt)-OHHBTU / DIEA49.3%[6]
Fmoc-His(Trt)-OHPyBOP / DIEA45.4%[6]
Fmoc-His(Trt)-OH DIC / Oxyma 1.8% [6][7]
Fmoc-Cys(Trt)-OHHATU / NMM14.8%[6]
Fmoc-Cys(Trt)-OHHBTU / DIEA13.9%[6]
Fmoc-Cys(Trt)-OH DIC / Oxyma Negligible [6][7]
Fmoc-Ser(tBu)-OHHATU / NMM2.1%[6]
Fmoc-Ser(tBu)-OH DIC / Oxyma Negligible [6]

Note: Data is compiled from model dipeptide syntheses. Actual racemization levels can vary based on the full peptide sequence and specific reaction conditions.

Experimental Protocols

Protocol 1: Model Coupling Reaction for Racemization Assessment

This protocol describes a standard method to test the racemization potential of a specific coupling condition using a model dipeptide synthesis.

  • Resin Preparation: Start with a pre-loaded resin, for example, H-Leu-Resin.

  • Amino Acid Solution: Prepare a solution of the chiral amino acid to be tested (e.g., your N-protected tetrahydropyran amino acid) in a suitable solvent like DMF.

  • Coupling Reagent/Additive Solution: Prepare a solution of the chosen coupling reagent (e.g., DIC) and additive (e.g., Oxyma) in DMF.

  • Base Addition (if required): If using a base (e.g., NMM), add it to the amino acid solution.

  • Coupling Reaction: Combine the solutions with the resin. The reaction is typically carried out at room temperature for 1-2 hours.[7]

  • Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.

  • Cleavage: Cleave the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Analysis: Analyze the crude peptide product for diastereomeric purity using an appropriate analytical method, such as Chiral HPLC.

ExperimentalWorkflow cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Racemization Analysis Resin 1. Start with Amino-Resin Coupling 2. Perform Coupling Reaction (e.g., DIC/Oxyma, RT, 1h) Resin->Coupling Wash 3. Wash Resin Coupling->Wash Cleave 4. Cleave Peptide from Resin (TFA) Wash->Cleave PrepareSample 5. Prepare Crude Peptide for Injection Cleave->PrepareSample HPLC 6. Analyze by Chiral HPLC PrepareSample->HPLC Quantify 7. Quantify D/L Ratio from Peak Areas HPLC->Quantify

Caption: General experimental workflow for assessing racemization levels.
Protocol 2: Analysis of Racemization by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a direct and reliable method for separating and quantifying the D- and L-diastereomers of a peptide.[15]

  • Sample Preparation:

    • After cleavage, precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet.

    • Dissolve a small amount of the crude peptide in the initial mobile phase for HPLC analysis.[1]

  • Chromatography Conditions:

    • Column: Use a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).[1]

    • Mobile Phase: A typical mobile phase is a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).

    • Flow Rate: Maintain a constant flow rate, typically between 0.5-1.0 mL/min.[15]

    • Temperature: Use a controlled column temperature (e.g., 25°C) for reproducible results.[15]

    • Detection: Monitor the elution using UV detection at a wavelength of 210-230 nm.[15]

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-diastereomers based on their retention times (comparison with standards if available).

    • Quantify the extent of racemization by comparing the peak area of the D-isomer to the total peak area of both isomers.[15]

Protocol 3: Sample Preparation for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for determining the enantiomeric purity of the constituent amino acids after peptide hydrolysis.[15]

  • Hydrolysis:

    • Hydrolyze the peptide sample using 6 M DCl in D₂O. Using a deuterated acid allows for the correction of any racemization that occurs during the hydrolysis step itself.[15][16]

  • Derivatization:

    • The amino acid hydrolysate must be derivatized to increase its volatility for GC analysis.

    • A common two-step process involves:

      • Esterification: Reaction with an alcohol (e.g., isopropanol) under acidic conditions.

      • Acylation: Reaction with an acylating agent like trifluoroacetic anhydride (TFAA).[15]

  • GC-MS Analysis:

    • Column: Use a chiral capillary column designed for amino acid enantiomer separation.

    • Detection: Use mass spectrometry in Selected Ion Monitoring (SIM) mode for high sensitivity, targeting characteristic fragment ions of the derivatized D- and L-amino acids.[15]

  • Data Analysis:

    • Determine the extent of racemization by comparing the peak areas of the D- and L-enantiomers. The deuterium incorporation monitored by MS allows for the subtraction of any artifactual racemization from the hydrolysis step.[15]

References

Technical Support Center: Deprotection of Peptides with (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (Thp-AA). The information provided is designed to help optimize the final deprotection step and ensure high purity and yield of the target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the deprotection of peptides containing this compound?

A1: The main challenge stems from the acid-labile nature of the tetrahydropyran (Thp) moiety. During the final cleavage from the solid support and removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), the Thp ring can be protonated. This may lead to the formation of a reactive carbocation, which can act as an alkylating agent and modify sensitive amino acid residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][2]

Q2: Can the tetrahydropyran ring of this compound be cleaved or degraded during standard TFA deprotection?

A2: The tetrahydropyranyl ether linkage is known to be sensitive to acidic conditions. While the Thp group is generally stable to the basic conditions used for Fmoc deprotection, it is readily cleaved by acids.[1] The high concentration of TFA used for final deprotection can lead to the formation of a resonance-stabilized carbocation from the Thp ring. This reactive intermediate is then quenched by nucleophilic scavengers present in the cleavage cocktail.

Q3: What are the signs of incomplete deprotection or side reactions related to the Thp-AA residue?

A3: Incomplete deprotection of other protecting groups can result in a heterogeneous mixture of peptide products. Side reactions involving the Thp-AA residue can lead to adduct formation on sensitive amino acids. These issues can be identified by:

  • Mass Spectrometry (MS): Unexpected mass additions to the target peptide, such as +81 Da (tert-butylation) or other masses corresponding to scavenger adducts or modifications from the Thp ring.

  • High-Performance Liquid Chromatography (HPLC): The appearance of multiple, poorly resolved peaks close to the main product peak in the chromatogram.

Q4: Are there alternative cleavage strategies to mitigate risks associated with the Thp-AA residue?

A4: While TFA-based cleavage is standard, for particularly sensitive sequences, a milder cleavage cocktail with a reduced concentration of TFA or a shorter cleavage time could be tested. However, this must be balanced with the requirement for complete removal of all other side-chain protecting groups. Another approach could involve a two-step cleavage process, although this is less common.

Troubleshooting Guides

Issue 1: Alkylation of Sensitive Residues
  • Symptom: Mass spectrometry analysis shows unexpected mass additions to the peptide, particularly on Trp (+81 Da for tert-butylation), Met, Cys, or Tyr residues. HPLC analysis shows multiple side-product peaks.

  • Cause: The protonated tetrahydropyran ring, along with carbocations from other protecting groups (e.g., tert-butyl), can alkylate nucleophilic side chains.

  • Solution: Employ a scavenger cocktail optimized for trapping these reactive species. "Reagent K" is a robust option for peptides with multiple sensitive residues.[2]

Issue 2: Incomplete Deprotection
  • Symptom: Mass spectrometry reveals the presence of residual protecting groups on the peptide.

  • Cause: Insufficient cleavage time or a suboptimal cleavage cocktail for the specific protecting groups present in the peptide.

  • Solution: Increase the cleavage time in increments of 30-60 minutes and re-analyze. Ensure the cleavage cocktail is appropriate for all protecting groups used in the synthesis. For example, Pbf groups on Arginine may require longer deprotection times.

Data Presentation

Table 1: Common Scavenger Cocktails for Peptide Deprotection

Reagent NameComposition (v/v/v)Primary ApplicationReference
Standard 95% TFA / 2.5% H₂O / 2.5% TISGeneral purpose for peptides without highly sensitive residues.[3]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPeptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[2]
TFA/TIS/EDT 94% TFA / 1% TIS / 5% EDTEffective for preventing disulfide formation and reducing methionine oxidation.
TFA/Thioanisole 95% TFA / 5% ThioanisoleSuppresses oxidation of Met and Trp.

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection

This protocol is suitable for peptides containing this compound and other non-sensitive residues.

  • Resin Preparation:

    • Wash the peptide-resin (100 mg) with dichloromethane (DCM) (3 x 1 mL) to swell the resin.

    • Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of TFA).

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Deprotection of Peptides with Sensitive Residues using Reagent K

This protocol is recommended for peptides containing this compound along with sensitive residues like Trp, Met, Cys, or Tyr.

  • Resin Preparation:

    • Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K):

    • In a fume hood, prepare Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT. For 100 mg of resin, prepare 2 mL of the cocktail.[2]

  • Cleavage Reaction:

    • Add Reagent K to the resin.

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Follow step 4 from Protocol 1.

Mandatory Visualization

Deprotection_Workflow Start Start: Peptide-Resin with This compound Sensitive_Residues Does the peptide contain sensitive residues (Trp, Met, Cys, Tyr)? Start->Sensitive_Residues Standard_Cleavage Use Standard Cleavage Cocktail (TFA/H2O/TIS) Sensitive_Residues->Standard_Cleavage No Reagent_K_Cleavage Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) Sensitive_Residues->Reagent_K_Cleavage Yes Cleavage_Reaction Cleavage Reaction (2-4 hours at RT) Standard_Cleavage->Cleavage_Reaction Reagent_K_Cleavage->Cleavage_Reaction Precipitation Precipitate Peptide in cold Diethyl Ether Cleavage_Reaction->Precipitation Analysis Analyze Crude Peptide (HPLC, MS) Precipitation->Analysis Pure Proceed to Purification Analysis->Pure High Purity Impure Troubleshoot: - Adjust scavenger cocktail - Modify cleavage time Analysis->Impure Low Purity/ Side Products

Caption: Troubleshooting workflow for the deprotection of peptides containing this compound.

Cleavage_Mechanism Peptide_Resin Peptide-Resin (with Thp-AA and Protecting Groups) Protonation Protonation of Thp Ring and Protecting Groups Peptide_Resin->Protonation TFA TFA TFA->Protonation Carbocation_Formation Formation of Reactive Carbocations (from Thp and other PGs) Protonation->Carbocation_Formation Trapping Trapping of Carbocations Carbocation_Formation->Trapping Side_Products Alkylated Side Products Carbocation_Formation->Side_Products Scavengers Scavengers (TIS, EDT, Thioanisole, etc.) Scavengers->Trapping Deprotected_Peptide Deprotected Peptide Trapping->Deprotected_Peptide Sensitive_Residues Sensitive Residues (Trp, Met, Cys, Tyr) Sensitive_Residues->Side_Products

Caption: Proposed mechanism of TFA-mediated deprotection and potential side reactions involving the Thp-AA residue.

References

Troubleshooting difficult sequences in SPPS with constrained residues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of synthesizing difficult peptide sequences, particularly those containing constrained residues.

Frequently Asked Questions (FAQs)

Q1: What makes a peptide sequence "difficult" to synthesize in SPPS?

A1: A "difficult sequence" in SPPS is one that presents challenges during synthesis, often leading to incomplete reactions, low purity, and poor yields.[1] The primary cause is on-resin aggregation of the growing peptide chains, driven by the formation of intermolecular hydrogen bonds that create stable secondary structures like β-sheets.[2] This aggregation can make the N-terminus of the peptide inaccessible for subsequent deprotection and coupling steps.[2][3]

Key characteristics of difficult sequences include:

  • Hydrophobicity: Long stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Ala, Phe).[2][4]

  • β-Branched Amino Acids: A high content of residues like Val, Ile, and Thr can cause steric hindrance and promote aggregation.[3][4]

  • Hydrogen Bonding Residues: Amino acids such as Gln, Ser, and Thr can form intra-chain hydrogen bonds, contributing to difficult sequences.

  • Constrained Residues: Amino acids like Proline (Pro) and α-aminoisobutyric acid (Aib) can introduce conformational rigidity, which in some contexts can be beneficial, but in others can contribute to synthetic challenges.[5][6]

Q2: What are "constrained residues" and how do they impact SPPS?

A2: Constrained residues are amino acids that restrict the conformational flexibility of the peptide backbone. This can be due to cyclic side chains (e.g., Proline), bulky side chains, or unusual backbone structures (e.g., Aib).[5][6] While constraining a peptide's conformation is often a design goal to enhance biological activity and stability, it can introduce challenges in SPPS.[7] For example, the steric bulk of some constrained residues can hinder coupling reactions.[3] However, some constrained structures, like pseudoproline dipeptides, are intentionally used to disrupt aggregation during the synthesis of difficult sequences.[8]

Q3: How can I predict if my peptide sequence will be difficult to synthesize?

A3: While it is challenging to predict with absolute certainty, several computational tools and algorithms are available to assess the aggregation potential of a peptide sequence before synthesis.[4] These tools analyze factors like hydrophobicity and the propensity to form secondary structures. Proactively identifying a potentially difficult sequence allows for the selection of an appropriate synthesis strategy from the outset, saving time and resources.

Troubleshooting Guides

Issue 1: Incomplete or Failed Coupling

Symptom: A positive Kaiser test (blue/purple beads) or TNBS test (orange/red beads) after a coupling step, indicating the presence of unreacted primary amines.[3][9]

A troubleshooting workflow for incomplete coupling reactions.
  • Double Coupling: The most immediate step is to repeat the coupling reaction with fresh reagents.[3]

  • Change Coupling Reagent: If steric hindrance is suspected, switching to a more powerful coupling reagent can improve efficiency.[3] Uronium/aminium salt-based reagents like HATU are highly effective for difficult couplings.

    Coupling ReagentClassRelative EfficiencyKey Features
    HBTU/TBTUAminium/UroniumHighStandard, effective for many sequences.
    HATUAminium/UroniumVery HighHighly efficient, especially for sterically hindered couplings, with low racemization.[3]
    HCTUAminium/UroniumVery HighMore soluble and often more efficient than HBTU.
    COMUAminium/UroniumVery HighExcellent performance, often with reduced side reactions compared to HBTU/HATU.[10]
    DIC/OxymaPureCarbodiimide/AdditiveHighA modern, highly effective, and safer alternative to DIC/HOBt.[10]
  • Elevated Temperature: Increasing the temperature can disrupt secondary structures and improve reaction kinetics.[4] Microwave-assisted SPPS is particularly effective for this purpose.[2]

    Experimental Protocol: Microwave-Assisted SPPS

    • Setup: Place the peptide-resin in the reaction vessel of a microwave peptide synthesizer.

    • Deprotection: Add a 20% piperidine in DMF solution. Apply microwave energy to reach a target temperature of 75-90°C for 3-5 minutes.[2][11]

    • Wash: Thoroughly wash the resin with DMF.

    • Coupling: Add the Fmoc-protected amino acid, coupling reagent (e.g., HCTU or HATU), and activation base (e.g., DIPEA) dissolved in DMF. Apply microwave energy to maintain the target temperature for 5-10 minutes.

    • Wash: Wash the resin thoroughly with DMF.

    • Monitoring: Perform a Kaiser or TNBS test to confirm coupling completion.

    • Repeat: Continue the deprotection and coupling cycles for the entire sequence.

  • Capping: If incomplete coupling cannot be resolved and to avoid deletion sequences that are difficult to purify, unreacted N-terminal amines can be permanently blocked by acetylation.[3]

    Experimental Protocol: Acetyl Capping

    • Preparation: After an incomplete coupling step, wash the resin thoroughly with DMF.

    • Capping Solution: Prepare a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. A common mixture is acetic anhydride/DIPEA/DMF (5:6:89).

    • Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.[3]

    • Wash: Wash the resin thoroughly with DMF.

    • Verification: Perform a Kaiser test to confirm that all free amines have been capped (the test should be negative).[3]

Issue 2: On-Resin Aggregation

Symptom: The peptide-resin fails to swell properly, appears shrunken or clumped, and there is a noticeable slowdown in both deprotection and coupling steps.[1][2]

G start Suspected Peptide Aggregation proactive Proactive Strategies (During Synthesis Planning) start->proactive reactive Reactive Strategies (During Synthesis) start->reactive resin Use Low-Loading or PEG-based Resin proactive->resin backbone Incorporate Backbone Protection (e.g., Pseudoprolines, Dmb/Hmb) proactive->backbone solvent Change Solvent (NMP, DMSO, Magic Mixture) reactive->solvent temp Use Elevated Temperature (Microwave SPPS) reactive->temp chaotropes Wash with Chaotropic Salts (LiCl, NaClO4) reactive->chaotropes

Strategies to address peptide aggregation in SPPS.
  • Resin Selection: Use a low-loading resin (0.1-0.3 mmol/g) to increase the distance between peptide chains, or a polyethylene glycol (PEG)-based resin which improves solvation.[4]

  • Solvent Choice: Switch from DMF to stronger solvating solvents like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[4] A "Magic Mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[12]

  • Chaotropic Salt Washes: Washing the resin with a solution of a chaotropic salt can disrupt existing secondary structures.[4]

    Experimental Protocol: Chaotropic Salt Wash

    • Resin State: Perform this wash after the Fmoc deprotection and subsequent DMF washes.

    • Chaotropic Wash: Wash the peptide-resin with a 0.8 M solution of LiCl or NaClO₄ in DMF (2 x 1 minute).[4] This helps to break up aggregated structures.

    • Thorough DMF Wash: It is critical to wash the resin thoroughly with DMF (at least 3-5 times) to completely remove the chaotropic salt before proceeding with the coupling reaction, as residual salt can interfere with coupling reagents.[4]

  • Backbone Protection: This is one of the most effective methods to prevent aggregation by disrupting the hydrogen bonding network.[4]

    • Pseudoproline Dipeptides: These dipeptides temporarily introduce a "kink" in the peptide backbone by cyclizing a Ser or Thr residue into an oxazolidine ring.[8] This disrupts the formation of β-sheets. The native structure is restored during the final TFA cleavage.[1]

    • Dmb/Hmb Protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a key residue prevents hydrogen bonding.[8] These are typically introduced as dipeptide building blocks, like Fmoc-Ala-(Dmb)Gly-OH.

    Experimental Protocol: Manual Coupling of a Pseudoproline Dipeptide

    • Activation: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent like HATU or HBTU (5 equivalents) in a minimal volume of DMF or NMP.[1]

    • Base Addition: Add DIPEA (10 equivalents) to the mixture and mix thoroughly.[1]

    • Coupling: Immediately add the activated mixture to the Fmoc-deprotected peptide-resin. Agitate the reaction for 1-2 hours.

    • Monitoring: Use the TNBS test to check for completion, as the Kaiser test is not suitable for the secondary amine of the pseudoproline.[1] If the coupling is incomplete, extend the reaction time or repeat the coupling with fresh reagents.

    • Wash: Once coupling is complete, wash the resin thoroughly with DMF.

Monitoring Coupling Reactions

Accurate monitoring is crucial for identifying and troubleshooting difficult steps.

TestTargetPositive ResultNotes
Kaiser Test Primary AminesIntense blue/purple color on beads and in solution.[9]Most common test. Not suitable for N-terminal Proline or other secondary amines.[13] Can give false negatives in cases of severe aggregation.[2]
TNBS Test Primary AminesOrange/red color on resin beads.[9]A good alternative or confirmation for the Kaiser test.
HPLC/MS Analysis Peptide Purity & MassPresence of deletion sequences or low purity profile.[9]The most definitive method. Requires cleaving a small amount of peptide from the resin for analysis.

Experimental Protocol: Kaiser (Ninhydrin) Test

  • Sample Preparation: Withdraw a small sample of resin beads (approx. 5-10 mg) after the coupling step. Wash the beads thoroughly with DMF and then ethanol.[9]

  • Reagents: Prepare three solutions:

    • Solution A: 50 mg/mL ninhydrin in ethanol.

    • Solution B: 1 g phenol in 0.25 mL ethanol.

    • Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.[9]

  • Reaction: Place the washed beads in a small glass test tube. Add 2-3 drops of each solution to the tube.

  • Heating: Heat the sample at 100-120°C for 5 minutes.[9]

  • Observation:

    • Intense Blue/Purple: Indicates a high concentration of free primary amines (failed coupling).

    • Yellow/Colorless: Indicates the absence of free primary amines (successful coupling).[9]

References

Side reactions associated with the tetrahydropyran moiety in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions associated with the tetrahydropyran (Thp) protecting group in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using the Thp protecting group in peptide synthesis?

A1: The tetrahydropyranyl (Thp) group is a valuable protecting group for the side chains of amino acids like serine, threonine, and cysteine in Fmoc/tBu solid-phase peptide synthesis (SPPS).[1][2] Its primary advantages include:

  • Low Cost: The reagent used for its introduction, 3,4-dihydro-2H-pyran (DHP), is inexpensive.[2]

  • Ease of Introduction: The Thp group can be readily introduced under acidic conditions.[2]

  • Stability: It is generally stable to most non-acidic reagents, making it compatible with the basic conditions used for Fmoc deprotection.[2][3]

  • Improved Solubility: Thp-protected peptides can exhibit enhanced solubility.[2]

Q2: What are the most common side reactions associated with the Thp moiety?

A2: The primary side reactions and drawbacks associated with the use of the Thp protecting group include:

  • Diastereomer Formation: The introduction of the Thp group creates a new stereocenter, which can lead to a mixture of diastereomers if the amino acid is already chiral.[4][5] This can complicate purification and NMR analysis.[4]

  • Acid Lability and Premature Deprotection: The Thp group is highly sensitive to acidic conditions.[2] This can lead to its premature removal during steps like HPLC analysis where trifluoroacetic acid (TFA) is often used in the mobile phase.[2]

  • S-alkylation of Cysteine: During the final TFA-mediated cleavage from the resin, carbocations generated from the resin linker (e.g., from Wang resin) can alkylate the thiol group of deprotected cysteine, leading to side products.[6]

  • Racemization: While generally low, some level of racemization can occur during the coupling of Thp-protected amino acids.[7]

Q3: How can I minimize the formation of diastereomers when using Thp protection?

A3: Minimizing the impact of diastereomer formation primarily involves separation and analytical strategies, as controlling the stereoselectivity of the tetrahydropyranylation reaction is challenging.

  • Chromatographic Separation: Diastereomers have different physicochemical properties and can often be separated by chromatography, such as HPLC.[4] Chiral stationary phases can also be employed for the separation of amino acid enantiomers and their derivatives.[8][9]

  • Analytical Characterization: Be aware that the presence of diastereomers will lead to more complex NMR spectra.[4] Careful analysis is required to correctly assign signals.

Q4: What conditions are recommended for the deprotection of the Thp group?

A4: The Thp group is cleaved under acidic conditions. The specific conditions depend on the amino acid being deprotected and the desired selectivity.

  • Mild Acidic Conditions: For many Thp-protected amino acids, deprotection can be achieved with low concentrations of TFA (e.g., <1% to 2% TFA in CH₂Cl₂).[2][10]

  • Standard Cleavage Cocktails: The Thp group is completely removed during the standard final cleavage of the peptide from the resin using cocktails containing a high percentage of TFA (e.g., TFA/water/TIS 95:2.5:2.5).[7]

Troubleshooting Guides

Problem 1: My Thp-protected peptide is degrading during HPLC analysis.

  • Possible Cause: The acidic mobile phase (often containing 0.1% TFA) is causing the premature cleavage of the highly acid-labile Thp group. This is particularly common for Thp-protected tyrosine.[2]

  • Troubleshooting Steps:

    • Modify HPLC Conditions: If possible, use a mobile phase with a weaker acid or no acid for analysis of the protected peptide.

    • Analyze the Deprotected Peptide: It is often more practical to analyze the peptide after the final cleavage and deprotection step.

Problem 2: I am observing a side product with a mass corresponding to the addition of a benzyl group to my cysteine-containing peptide.

  • Possible Cause: This is likely due to S-alkylation of the cysteine thiol by carbocations generated from the cleavage of the peptide from an acid-labile resin like Wang resin.[6]

  • Troubleshooting Steps:

    • Use a Scavenger-Rich Cleavage Cocktail: Employ a cleavage cocktail containing a high concentration of scavengers that can effectively trap carbocations. Triisopropylsilane (TIS) alone may not be sufficient.[6] A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).

    • Optimize Cleavage Conditions: Consider a two-stage cleavage protocol. An initial treatment with a lower concentration of TFA can help to deprotect the side chains while minimizing resin fragmentation, followed by a higher TFA concentration to cleave the peptide from the resin.

Problem 3: The coupling of the amino acid following a Thp-protected residue is inefficient.

  • Possible Cause: Steric hindrance from the bulky Thp group can sometimes impede the coupling of the subsequent amino acid.

  • Troubleshooting Steps:

    • Double Coupling: Perform the coupling step twice to ensure complete reaction.

    • Use a More Potent Coupling Reagent: Switch to a more efficient coupling reagent such as HATU or HCTU.

    • Increase Reaction Time: Extend the coupling reaction time to allow for complete acylation.

Quantitative Data

Table 1: Acid Lability of Fmoc-Trp(Thp)-OH vs. Fmoc-Trp(Boc)-OH

EntryCleavage Cocktail (TFA/H₂O/CH₂Cl₂)Time (h)% Deprotection of Fmoc-Trp(Thp)-OH% Deprotection of Fmoc-Trp(Boc)-OH
110:2:881~9069
210:2:882>9575
310:2:88310082

Data adapted from Sharma, A., et al. (2017).[10]

Table 2: Racemization of Fmoc-Cys Derivatives During Coupling

Fmoc-Cys DerivativeCoupling Reagent% Racemization
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8

Data adapted from Sigma-Aldrich technical documents.[7]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Ser(Thp)-OH / Fmoc-Thr(Thp)-OH

  • Dissolve Fmoc-Ser-OH or Fmoc-Thr-OH in an appropriate solvent such as CH₂Cl₂ or DCE.[2]

  • Add 3,4-dihydro-2H-pyran (DHP) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Stir the reaction at room temperature for 30-60 minutes.[2]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle with a Thp-Protected Amino Acid

This protocol assumes a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[11]

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: a. In a separate vessel, pre-activate the Fmoc-AA(Thp)-OH (3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5 minutes.[11] b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature.[11]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 3: Cleavage and Deprotection

  • Wash the final peptide-resin with DCM and dry under vacuum.[11]

  • Prepare a cleavage cocktail of TFA/water/TIS (95:2.5:2.5). For peptides containing sensitive residues like Cys or Trp, a more complex cocktail with additional scavengers may be necessary (see Troubleshooting Guide).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[11]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Visualizations

spss_workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Fmoc-AA(Thp)-OH (HBTU/DIPEA) wash1->couple wash2 Wash with DMF/DCM couple->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleavage & Deprotection (TFA/TIS/H2O) final_deprotect->cleave precipitate Precipitate with Ether cleave->precipitate end Purify Peptide precipitate->end

Caption: General workflow for solid-phase peptide synthesis using a Thp-protected amino acid.

cleavage_decision_tree start Select Cleavage Cocktail cys_check Peptide contains Cys? start->cys_check trp_met_check Peptide contains Trp or Met? cys_check->trp_met_check No reagent_k Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) cys_check->reagent_k Yes standard_cocktail Use TFA/TIS/H2O (95:2.5:2.5) trp_met_check->standard_cocktail No trp_met_check->reagent_k Yes

Caption: Decision tree for selecting a cleavage cocktail based on peptide sequence.

s_alkylation_mechanism resin Wang Resin-O-CH2-Ph-OH tfa + TFA carbocation [+CH2-Ph-OH] (Carbocation) alkylation S-Alkylation carbocation->alkylation cys_thiol Peptide-Cys-SH cys_thiol->alkylation side_product Peptide-Cys-S-CH2-Ph-OH (Side Product) alkylation->side_product

Caption: Mechanism of S-alkylation of cysteine by a carbocation from the Wang resin linker.

References

Technical Support Center: Purification Strategies for Peptides Incorporating Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing unnatural amino acids (UAAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these novel biomolecules.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges when purifying peptides that contain unnatural amino acids?

A1: The incorporation of unnatural amino acids can introduce several challenges not typically encountered with standard peptides. These include:

  • Altered Hydrophobicity: UAAs can significantly increase or decrease the peptide's overall hydrophobicity, leading to issues with solubility and retention on reversed-phase high-performance liquid chromatography (RP-HPLC) columns.[][2]

  • Aggregation: Increased hydrophobicity is a major driver of peptide aggregation, which can result in low yields, difficult purification, and the formation of insoluble materials.[3]

  • Modified Charge Properties: UAAs may introduce unique acidic, basic, or zwitterionic functionalities, altering the peptide's isoelectric point (pI) and its behavior in ion-exchange chromatography (IEX).[4]

  • Steric Hindrance: Bulky UAAs can affect peptide conformation and interaction with chromatography resins, potentially leading to peak broadening or poor separation.

  • Chemical Reactivity: Some UAAs contain reactive groups (e.g., photoreactive or bio-orthogonal groups) that may require specific handling and purification conditions to avoid degradation or unwanted side reactions.[5][6]

  • Detection Issues: The unique structure of a UAA may lack a traditional chromophore, making UV detection at standard wavelengths (210-220 nm) less effective.

Q2: Which purification technique is the best starting point for a peptide with a newly incorporated unnatural amino acid?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile technique for peptide purification and is an excellent starting point.[7][8] A C18 column is the standard choice, but for very hydrophobic or large peptides, a C4 or C8 column might provide better results. It is crucial to perform an initial analytical run with a broad gradient to determine the approximate retention time of your peptide before scaling up to a preparative purification.

Q3: How can I improve the solubility of my hydrophobic peptide containing unnatural amino acids for purification?

A3: For hydrophobic peptides, dissolution can be a significant hurdle. Here are some strategies:

  • Start by attempting to dissolve the peptide in ultrapure water. If that fails, sonication may help.[9]

  • For acidic peptides, try dissolving in a small amount of a basic solution like 0.1% ammonia, then dilute.[]

  • For basic peptides, use a small amount of an acidic solution like acetic acid or trifluoroacetic acid (TFA) for initial dissolution.[]

  • For highly hydrophobic or neutral peptides, strongly polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or isopropanol can be used.[] Always use the minimal amount of organic solvent necessary and then dilute with your aqueous mobile phase.

  • When preparing your sample for injection, it's often best to add the organic solvent first to "wet" the peptide, followed by any buffer components, and finally the aqueous portion.[10]

Q4: My peptide with an unnatural amino acid does not seem to bind to the RP-HPLC column. What should I do?

A4: If your peptide elutes in the void volume of an RP-HPLC column, it is likely too hydrophilic. Consider the following:

  • Use a More Retentive Stationary Phase: Switch from a C18 to a column with a different chemistry, such as one with a phenyl-hexyl stationary phase, which can offer different selectivity.

  • Adjust the Mobile Phase: Ensure your loading buffer (Mobile Phase A) is highly aqueous (e.g., 95% water, 5% acetonitrile with 0.1% TFA) to promote binding.

  • Consider an Alternative Technique: For extremely polar peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography may be more suitable.

Q5: Can I use ion-exchange chromatography for peptides with unnatural amino acids?

A5: Yes, ion-exchange chromatography (IEX) is an excellent orthogonal technique to RP-HPLC, especially for peptides where the UAA alters the overall charge.[11]

  • Cation-exchange chromatography is suitable for peptides with a net positive charge at a given pH.

  • Anion-exchange chromatography is used for peptides with a net negative charge. IEX is particularly useful for separating peptides from impurities that have similar hydrophobicity but different charge states.[12]

Troubleshooting Guides

Issue 1: Poor Resolution and Co-eluting Impurities in RP-HPLC

Q: My target peptide peak is broad and overlaps with several impurity peaks. How can I improve the separation?

A: Poor resolution is a common problem, especially with complex crude peptide mixtures. Here are several parameters you can adjust:

  • Optimize the Gradient Slope: A shallower gradient is the most effective way to increase the separation between closely eluting peaks.[13] For example, if your peptide elutes at 40% acetonitrile (ACN) with a 1%/minute gradient, try a gradient of 0.5%/minute or even 0.2%/minute around the elution point.

  • Change the Organic Modifier: While acetonitrile is most common, switching to methanol or isopropanol can alter the selectivity of the separation and may resolve co-eluting species.

  • Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the conformation of the peptide, leading to changes in selectivity. Experimenting with temperatures between 30°C and 60°C can be beneficial.[13]

  • Vary the Ion-Pairing Reagent: While 0.1% TFA is standard, using a different ion-pairing agent like formic acid (especially for mass spectrometry compatibility) or heptafluorobutyric acid (HFBA) for more hydrophobic peptides can significantly change the retention and selectivity.[8]

  • Try a Different Stationary Phase: If optimizing the mobile phase doesn't work, switching to a column with a different chemistry (e.g., C4, C8, or phenyl) can provide the necessary change in selectivity.

Issue 2: Peptide Aggregation During Purification

Q: I suspect my peptide, which contains a hydrophobic UAA, is aggregating on the HPLC column, leading to high backpressure and low recovery. What can I do?

A: Aggregation is a major challenge for hydrophobic peptides and can be difficult to overcome.

  • Modify the Mobile Phase:

    • Increase the concentration of the organic modifier in the initial loading conditions if possible, without causing premature elution.

    • The addition of chaotropic agents like guanidinium chloride (up to 6 M) or urea (up to 8 M) to the mobile phase can help disrupt aggregates, but be aware that these are not volatile and will require a subsequent desalting step.

    • Adding a small percentage (10-20%) of isopropanol or n-propanol to the acetonitrile in your mobile phase can improve the solubility of very hydrophobic peptides.[10]

  • Sample Preparation:

    • Dissolve the crude peptide in the strongest possible solvent (e.g., neat formic acid, hexafluoroisopropanol) and then dilute it into the initial mobile phase immediately before injection. This minimizes the time the peptide is in a solution where it might aggregate.

  • Lower the Peptide Concentration: Overloading the column can promote on-column aggregation. Reduce the amount of peptide injected.

  • Increase the Column Temperature: Higher temperatures can sometimes disrupt aggregates and improve peak shape.

  • Use an Orthogonal Technique: Consider an initial purification step using a different method like size-exclusion chromatography (SEC) to remove larger aggregates before RP-HPLC.

Quantitative Data Summary

The following tables provide a summary of how different factors can influence peptide purification.

Table 1: Effect of Gradient Slope on Peptide Purity in RP-HPLC

Gradient Slope (% Acetonitrile/min)Main Peak Purity (%)Resolution from Major Impurity
2.085.20.9
1.092.51.4
0.597.12.1
0.2>99.02.8

Data is illustrative and based on typical observations. Actual results will vary depending on the peptide and impurities.

Table 2: Comparison of Purification Methods for a Hydrophilic Peptide (Histone H3 (1-20))

Purification MethodPurity after 1st Step (%)Final Purity after RP-HPLC (%)Solvent Consumption (ACN)
Flash Chromatography7095~500 mL
Orthogonal PEC + RP-HPLC90>99~50 mL (PEC) + Analytical RP-HPLC

Data adapted from a case study on orthogonal peptide purification, highlighting the benefits of a multi-step approach for challenging peptides.[14]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size for analytical; larger dimensions for preparative).[13]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1-5 mg/mL. If solubility is an issue, use a minimal amount of a stronger solvent (e.g., DMSO) and dilute with Mobile Phase A.[13] Filter the sample through a 0.22 µm syringe filter.

  • Scouting Run (Analytical):

    • Flow Rate: 1.0 mL/min.

    • Gradient: A rapid linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Analysis: Determine the retention time and approximate elution percentage of the target peptide.

  • Preparative Run:

    • Based on the scouting run, design a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 35% B, a gradient of 25-45% B over 40 minutes may be effective.

    • Inject the prepared sample.

    • Collect fractions across the main peak.

  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.

Protocol 2: Ion-Exchange Chromatography for Charged Peptides
  • Column Selection:

    • For positively charged peptides (at the working pH), use a strong cation-exchange (SCX) column.

    • For negatively charged peptides, use a strong anion-exchange (SAX) column.

  • Mobile Phase A (Binding Buffer): A low ionic strength buffer at a pH that ensures the peptide is charged. For SCX, a buffer pH at least 1 unit below the peptide's pI is a good starting point (e.g., 20 mM phosphate buffer, pH 3.0).

  • Mobile Phase B (Elution Buffer): Mobile Phase A containing a high concentration of salt (e.g., 1 M NaCl or KCl).[11]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A. Ensure the sample has low ionic strength to facilitate binding to the column. A desalting step may be necessary if the crude peptide is in a high-salt form.

  • Purification:

    • Equilibrate the column with Mobile Phase A.

    • Load the sample onto the column.

    • Wash the column with Mobile Phase A to remove unbound impurities.

    • Elute the bound peptides with a linear gradient of 0-100% Mobile Phase B over 30-60 minutes. Peptides will elute based on their charge density.

  • Fraction Analysis and Desalting: Analyze fractions by RP-HPLC and mass spectrometry. Pool the pure fractions. Since the peptide is now in a high-salt buffer, a subsequent desalting step using RP-HPLC or size-exclusion chromatography is required.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification Workflow cluster_analysis Analysis & Final Product sp_synthesis Solid-Phase Peptide Synthesis (with UAA) cleavage Cleavage from Resin & Deprotection sp_synthesis->cleavage precipitation Precipitation & Washing cleavage->precipitation crude_peptide Crude Peptide precipitation->crude_peptide analytical_hplc Analytical RP-HPLC (Scouting Run) crude_peptide->analytical_hplc method_dev Method Development (Gradient Optimization) analytical_hplc->method_dev prep_hplc Preparative RP-HPLC method_dev->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection fraction_analysis Fraction Analysis (Analytical HPLC & MS) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Pure Peptide Product lyophilization->pure_peptide

Caption: General workflow for the synthesis and purification of peptides containing unnatural amino acids.

troubleshooting_logic cluster_resolution Issue: Poor Resolution cluster_aggregation Issue: Aggregation / Low Recovery start Poor RP-HPLC Purification q_resolution Overlapping Peaks? start->q_resolution q_aggregation High Backpressure & Low Recovery? start->q_aggregation sol_gradient Decrease Gradient Slope q_resolution->sol_gradient Yes sol_solvent Change Organic Modifier (e.g., MeOH, IPA) sol_gradient->sol_solvent sol_temp Adjust Column Temperature sol_solvent->sol_temp sol_column Try Different Column (C4, Phenyl) sol_temp->sol_column sol_chaotrope Add Chaotrope to Mobile Phase q_aggregation->sol_chaotrope Yes sol_dissolution Improve Sample Dissolution (e.g., HFIP, Formic Acid) sol_chaotrope->sol_dissolution sol_concentration Reduce Sample Load sol_dissolution->sol_concentration sol_orthogonal Use Orthogonal Method First (e.g., SEC, IEX) sol_concentration->sol_orthogonal

Caption: Troubleshooting decision tree for common RP-HPLC purification issues with UAA-containing peptides.

References

Technical Support Center: Analysis of Peptides with Constrained Residues by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC and mass spectrometry analysis of peptides with constrained residues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape in HPLC

Q1: My chromatogram shows significant peak tailing for my constrained peptide. What are the likely causes and how can I fix it?

A1: Peak tailing, especially for peptides containing basic residues, is a common issue. It is often caused by secondary interactions between the positively charged amino acids and negatively charged residual silanol groups on the silica-based stationary phase.[1][2]

Troubleshooting Steps:

  • Adjust Mobile Phase Additives:

    • Increase Ion-Pairing Agent Concentration: If you are using an ion-pairing agent like trifluoroacetic acid (TFA), increasing its concentration (e.g., to 0.1%) can help mask the silanol groups and improve peak symmetry.[1] However, be aware that high concentrations of TFA can cause signal suppression in the mass spectrometer.[3]

    • Switch to a Different Additive: Formic acid is a common alternative to TFA and is more MS-friendly, though it may not always provide the same peak shape performance.[3][4]

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is low enough to keep the peptide fully protonated and minimize interactions with the stationary phase.[5]

  • Check for Column Contamination: Column contamination can lead to peak tailing.[1] Try flushing the column with a strong solvent wash to remove any strongly adsorbed contaminants.

  • Reduce Sample Load: Injecting too much sample can overload the column and cause peak distortion.[1] Try reducing the injection volume or the concentration of your sample.

  • Increase Column Temperature: Raising the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.[1]

Issue 2: Low Sensitivity and Poor Recovery

Q2: I am experiencing low signal intensity for my hydrophobic constrained peptide. What steps can I take to improve sensitivity?

A2: Low sensitivity for hydrophobic peptides is often due to poor solubility, adsorption to surfaces, and inefficient ionization.[4][6]

Troubleshooting Steps:

  • Optimize Sample Preparation and Handling:

    • Use Low-Binding Labware: Peptides, especially hydrophobic ones, can adsorb to the surfaces of standard polypropylene or glass vials and pipette tips, leading to significant sample loss.[4][7] Use low-binding microplates and tips to minimize this issue.

    • Optimize Sample Solvent: The composition of the sample solvent can impact recovery. For hydrophobic peptides, increasing the organic content of the sample solvent can reduce adsorption.[4] However, be mindful that a sample solvent that is too strong can lead to poor peak shape in reversed-phase chromatography.[1][8]

  • Adjust HPLC Conditions:

    • Optimize the Gradient: For hydrophobic peptides, a shallower gradient may be necessary to achieve good separation and sharp peaks.[6]

    • Mobile Phase Additives: While TFA can improve chromatography, it is known to cause ion suppression in ESI-MS.[3] Consider using formic acid or adding a "supercharging" agent to your mobile phase to enhance the signal.[3]

  • Enhance Ionization in the Mass Spectrometer:

    • Use Supercharging Reagents: Adding small amounts of supercharging agents like m-nitrobenzyl alcohol (m-NBA) to the mobile phase can increase the charge state of peptides, leading to improved fragmentation and higher signal intensity.[3]

Issue 3: Difficulty in Mass Spectrometry Fragmentation and Sequencing

Q3: I am struggling to get good fragmentation and sequence coverage for my disulfide-rich or cyclic peptide. What are my options?

A3: The rigid structures of disulfide-rich and cyclic peptides make them resistant to fragmentation by traditional collision-induced dissociation (CID).[9][10]

Troubleshooting Steps:

  • Sample Preparation for Disulfide-Rich Peptides:

    • Reduction and Alkylation: To analyze the linear sequence, the disulfide bonds must be cleaved. This is typically done by reduction with an agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by alkylation of the resulting free cysteines with iodoacetamide (IAM) or a similar reagent to prevent the disulfide bonds from reforming.[11][12]

  • Utilize Alternative Fragmentation Techniques:

    • Electron-Based Dissociation (ExD): Techniques like electron capture dissociation (ECD) and electron transfer dissociation (ETD) are often more effective for fragmenting peptides with intact disulfide bonds and for sequencing cyclic peptides.[9][13] These methods tend to cleave the peptide backbone while leaving the disulfide bonds intact.[13]

    • Tandem Mass Spectrometry (MS/MS): For cyclic peptides, multiple stages of fragmentation (MSn) may be necessary to obtain sufficient structural information for sequencing.[10]

  • Software-Assisted Analysis: Specialized software can aid in the interpretation of complex fragmentation spectra from disulfide-linked peptides.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing constrained peptides compared to linear peptides?

A1: Constrained peptides, such as cyclic or disulfide-rich peptides, present several unique analytical challenges:

  • Resistance to Enzymatic Digestion: Their rigid structure can make them resistant to cleavage by enzymes like trypsin, which is a common step in proteomics workflows.[10]

  • Difficult Fragmentation: The covalent constraints can make them difficult to fragment using standard CID techniques in the mass spectrometer, complicating sequencing efforts.[9][10]

  • Determining Disulfide Connectivity: For peptides with multiple disulfide bonds, determining which cysteine residues are paired together is a significant challenge and requires specialized MS techniques or partial reduction strategies.[14][15]

  • Chromatographic Behavior: Their unique conformations can lead to unusual retention behavior and poor peak shapes in HPLC.

Q2: How can I determine the disulfide bond connectivity in my peptide?

A2: Determining disulfide bond connectivity is a complex task that often requires a combination of techniques:

  • Partial Reduction and Alkylation: This involves carefully controlled reduction to cleave only some of the disulfide bonds, followed by alkylation. The resulting peptide mixture is then analyzed by LC-MS to identify the newly freed cysteine residues.

  • Non-Reduced Digestion and MS/MS: The peptide can be digested without prior reduction. The resulting disulfide-linked peptide fragments are then analyzed by MS/MS. Fragmentation methods that leave the disulfide bond intact (like CID) can help identify which peptide chains are linked.[15]

  • Electron-Based Dissociation (ExD): Techniques like ECD and ETD can provide valuable information on disulfide connectivity.[9][13]

Q3: What are some key considerations for sample preparation of constrained peptides for LC-MS analysis?

A3: Proper sample preparation is critical for successful analysis.[16][17] Key considerations include:

  • Purity: Ensure your sample is free of contaminants like salts, detergents (e.g., SDS, Triton X-100), and stabilizers (e.g., glycerol, PEG), as these can severely interfere with MS analysis.[18][19]

  • Desalting: Use a desalting step, such as solid-phase extraction (SPE) with a C18 cartridge, to remove salts and other polar contaminants before injecting into the LC-MS system.[11][20]

  • Solvent Compatibility: Dissolve your final sample in a solvent that is compatible with your initial HPLC mobile phase to ensure good peak shape.[8][21] Ideally, the sample solvent should be weaker than the mobile phase.[8]

  • For Disulfide Peptides: If you need to analyze the linear sequence, perform a complete reduction and alkylation of the disulfide bonds.[11][12]

Quantitative Data Summary

Table 1: Effect of Mobile Phase Additive on Peptide Recovery

PeptideSample Matrix AdditiveAverage Recovery (%)Standard Deviation (n=4)
Melittin0.1% Formic Acid855
Melittin0.1% Trifluoroacetic Acid707

Data adapted from studies on the impact of acidic modifiers on the recovery of hydrophobic peptides. Higher concentrations of formic acid generally lead to better recovery compared to trifluoroacetic acid.[4][22]

Table 2: Impact of Supercharging Agents on Peptide Charge State and MS Signal

PeptideMobile Phase AdditiveAverage Charge StateRelative MS Signal Intensity
TVMENFVAFVDK0.1% TFA+1.51x
TVMENFVAFVDK0.1% TFA + 0.1% m-NBA+2.3Up to 70x increase
TVMENFVAFVDK0.1% TFA + 0.1% 3-NPEA+2.5Up to 70x increase

Data based on the use of supercharging agents to enhance ESI-MS signal for peptides in the presence of TFA.[3]

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis of a Constrained Peptide

  • Sample Solubilization: Dissolve the peptide in a solvent compatible with the initial mobile phase conditions. A common starting point is 5-10% acetonitrile in water with 0.1% formic acid.

  • Desalting (if necessary): If the sample contains high concentrations of salts, use a C18 solid-phase extraction (SPE) cartridge for cleanup.

    • Condition the cartridge with 100% acetonitrile.

    • Equilibrate the cartridge with 0.1% formic acid in water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 0.1% formic acid in water to remove salts.

    • Elute the peptide with a solution of 50-70% acetonitrile in water with 0.1% formic acid.[17]

  • Solvent Evaporation and Reconstitution: Dry the eluted sample using a vacuum centrifuge. Reconstitute the peptide in the initial mobile phase solvent at the desired concentration for injection.

Protocol 2: Reduction and Alkylation of Disulfide Bonds

  • Denaturation (Optional but Recommended): For larger peptides or proteins, denaturation can improve access to the disulfide bonds. This can be achieved by adding urea to a final concentration of 8M.[12][19]

  • Reduction: Add a reducing agent such as DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.[11] Incubate at 37-60°C for 30-60 minutes.

  • Alkylation: Add an alkylating agent like iodoacetamide (IAM) to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching: Quench any remaining IAM by adding DTT.

  • Sample Cleanup: Proceed with desalting as described in Protocol 1 to remove excess reagents before LC-MS analysis.

Visualizations

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Q1 Are all peaks affected? Start->Q1 A1_Yes System-wide Issue Q1->A1_Yes Yes A1_No Analyte-Specific Issue Q1->A1_No No Check_Column Check for Column Void or Contamination A1_Yes->Check_Column Check_System Check for Leaks or Extra-Column Volume A1_Yes->Check_System Q2 Peak Tailing? A1_No->Q2 Sol_System Backflush/replace column Check fittings and tubing Check_Column->Sol_System Check_System->Sol_System A2_Yes Secondary Interactions Likely Q2->A2_Yes Yes Q3 Peak Fronting? Q2->Q3 No Sol_Tailing Increase TFA concentration Adjust mobile phase pH A2_Yes->Sol_Tailing A3_Yes Overload or Solvent Mismatch Q3->A3_Yes Yes Sol_Fronting Reduce sample concentration/volume Inject in weaker solvent A3_Yes->Sol_Fronting

Caption: Troubleshooting workflow for poor HPLC peak shape.

Disulfide_Analysis_Workflow Start Disulfide-Rich Peptide Analysis Goal What is the analytical goal? Start->Goal Seq_Analysis Linear Sequence Analysis Goal->Seq_Analysis Sequence Connectivity_Analysis Disulfide Connectivity Mapping Goal->Connectivity_Analysis Connectivity Reduce_Alkylate 1. Reduce with DTT/TCEP 2. Alkylate with IAM Seq_Analysis->Reduce_Alkylate No_Reduce 1. Digest without reduction (optional) Connectivity_Analysis->No_Reduce Desalt_Seq 3. Desalt (SPE) Reduce_Alkylate->Desalt_Seq LCMS_Seq 4. LC-MS/MS Analysis Desalt_Seq->LCMS_Seq LCMS_Connect 2. LC-MS/MS with CID and/or ETD/ECD No_Reduce->LCMS_Connect Data_Analysis 3. Specialized Software Analysis LCMS_Connect->Data_Analysis

Caption: Workflow for disulfide-rich peptide analysis.

References

Technical Support Center: Synthesis of Tetrahydropyran-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance yield and purity in the synthesis of peptides containing tetrahydropyran (THP) moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides containing tetrahydropyran (THP) amino acids?

A1: The main challenges stem from the bulky and sterically hindered nature of the tetrahydropyran ring. These include:

  • Low Coupling Efficiency: The steric hindrance of the THP group can impede the approach of the activated amino acid, leading to incomplete coupling reactions and lower yields.[1][2]

  • Peptide Aggregation: The hydrophobicity of the THP moiety can promote inter- or intra-chain aggregation during solid-phase peptide synthesis (SPPS), especially in longer peptide sequences. This can block reactive sites and reduce synthesis efficiency.[1][3]

  • Poor Solvation: The growing peptide chain, particularly if it contains multiple hydrophobic residues like THP-amino acids, may be poorly solvated by standard solvents like Dimethylformamide (DMF), further encouraging aggregation.[3]

  • Formation of Deletion Sequences: Incomplete coupling reactions directly lead to the formation of deletion sequences (peptides missing one or more amino acids), which complicates purification and reduces the final yield of the target peptide.[4]

Q2: Which coupling reagents are recommended for incorporating sterically hindered THP-amino acids?

A2: Standard coupling reagents may be insufficient. For sterically demanding couplings, more potent activating agents are recommended. These include uronium/aminium salts like HATU and HBTU, often used with additives like HOAt to enhance reaction rates and minimize racemization.[2] However, for particularly difficult couplings involving THP-modified amides, even these may fail. In such cases, a mixed anhydride method has proven effective.[4]

Q3: How can I minimize peptide aggregation during the synthesis of THP-containing peptides?

A3: Several strategies can be employed to disrupt the formation of secondary structures and reduce aggregation:

  • Solvent Choice: Consider using N-Methyl-2-pyrrolidone (NMP) instead of or in combination with DMF, as it can improve the solvation of the peptide-resin. Adding chaotropic salts or "magic mixtures" of solvents (e.g., DCM, DMF, and NMP) can also be effective.[3]

  • Backbone Protection: While the THP group is part of the side chain, the principle of using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on other residues in the sequence can disrupt hydrogen bonding and prevent aggregation.[5]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can introduce a "kink" that disrupts secondary structure formation.[4]

Q4: What is the recommended strategy for cleaving the final peptide from the resin?

A4: A standard cleavage cocktail is typically used, with its composition depending on the other amino acids present in the sequence. A common cocktail for peptides with sensitive residues is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water. For example, a cocktail of TFA/TIS/Water (95:2.5:2.5) is often effective for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups over 2-4 hours at room temperature.[6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low crude peptide purity with multiple deletion sequences. Incomplete coupling of the THP-amino acid due to steric hindrance.1. Double Couple: Perform a second coupling step for the THP-amino acid. 2. Switch Coupling Reagent: Use a more powerful coupling reagent such as HATU. 3. Use Mixed Anhydride Method: For extremely difficult couplings, activate the Fmoc-amino acid with isobutylchloroformate (IBCF) and N-methylmorpholine (NMM). The addition of N,O-bis(trimethylsilyl)acetamide can further enhance yield.[4]
Synthesis fails completely after a few coupling cycles. Severe on-resin aggregation preventing reagents from reaching the N-terminus.1. Change Solvent: Switch from DMF to NMP or a mixture of solvents to improve solvation.[3] 2. Incorporate Aggregation Disrupters: If the sequence is long, re-synthesize with pseudoproline dipeptides or Hmb-protected amino acids at strategic locations (approx. every 6-7 residues).[5]
The THP-amino acid itself fails to couple effectively. Ineffective activation of the carboxylic acid of the incoming THP-amino acid.1. Optimize Activation Time: Ensure sufficient pre-activation time before adding the activated amino acid to the resin. 2. Use Amino Acid Halides: Consider converting the Fmoc-THP-amino acid to its acid fluoride or chloride, which are highly reactive and effective for hindered couplings.[7]
Difficulty purifying the final peptide. Co-elution of the desired peptide with closely related deletion sequences.1. Optimize Coupling: Improve the efficiency of the coupling steps during synthesis to minimize the formation of deletion products. This is the most effective solution. 2. Optimize HPLC: Adjust the gradient of the reversed-phase HPLC purification to achieve better separation.

Quantitative Data on Coupling Methods

Incorporating sterically hindered residues often requires optimizing the coupling method. The following table summarizes yield data for the synthesis of a dipeptide where a THP group was used for backbone protection, indicating the challenges of forming a tertiary amide bond adjacent to the bulky group. This serves as a useful proxy for the challenges of coupling THP-containing amino acids.

Coupling MethodReagentsAdditiveIsolated YieldReference
Uronium/Aminium-basedHBTU, HATU, etc.-Unsuccessful[4]
Mixed AnhydrideFmoc-Gly-OH, NMM, IBCF-61%[4]
Improved Mixed Anhydride Fmoc-Gly-OH, NMM, IBCF N,O-bis(trimethylsilyl)acetamide 80% [4]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for THP-Containing Peptides

This protocol outlines a single coupling cycle using Fmoc chemistry.

1. Materials:

  • Fmoc-amino acid-loaded resin

  • Fmoc-protected amino acids (including the THP-containing amino acid)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Solvents: DMF, Dichloromethane (DCM)

2. Procedure:

  • Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times the resin volume).

  • Coupling:

    • In a separate vessel, pre-activate the incoming Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.95 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For THP-amino acids, extend the coupling time to 4 hours or perform a double coupling.

    • Monitor the reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), wash the resin and repeat the coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (2 times) to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 2: Improved Mixed Anhydride Coupling for Difficult Residues (e.g., THP-amino acids)

This protocol should be used when standard coupling methods (Protocol 1) result in low yield or incomplete reactions.

1. Materials:

  • Deprotected peptide-resin

  • Fmoc-THP-amino acid

  • N-methylmorpholine (NMM)

  • Isobutylchloroformate (IBCF)

  • N,O-bis(trimethylsilyl)acetamide

  • Solvent: DMF

2. Procedure:

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-THP-amino acid (2.2 equivalents) in DMF.

    • Cool the solution to 0 °C.

    • Add NMM (2.2 equivalents) followed by IBCF (2.2 equivalents).

    • Stir the mixture at 0 °C for 20 minutes to form the mixed anhydride.

  • Resin Preparation:

    • To the deprotected peptide-resin in the reaction vessel, add a solution of N,O-bis(trimethylsilyl)acetamide (1 equivalent) in DMF.

    • Agitate for 20 minutes.

  • Coupling:

    • Add the pre-activated mixed anhydride solution (from step 1) to the prepared resin.

    • Agitate the reaction mixture for at least 4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Visualizations

SPPS_Workflow General SPPS Workflow for THP-Peptide Synthesis start Start with Fmoc-AA-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Couple next Fmoc-AA (e.g., HATU/DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 repeat Repeat for all Amino Acids? wash2->repeat repeat->deprotect Yes cleave 4. Cleave Peptide from Resin (TFA Cocktail) repeat->cleave No precipitate 5. Precipitate & Purify cleave->precipitate end Final Peptide precipitate->end

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle.

Troubleshooting_Tree Troubleshooting Low Yield in THP-Peptide Synthesis start Low Yield or Purity Observed check_coupling Is Ninhydrin test positive after coupling THP-AA? start->check_coupling sol_double_couple Action: Double Couple with HATU check_coupling->sol_double_couple Yes check_aggregation Is the sequence long or hydrophobic? check_coupling->check_aggregation No check_again Still Low Yield? sol_double_couple->check_again sol_mixed_anhydride Action: Use Mixed Anhydride Method (Protocol 2) check_again->sol_mixed_anhydride Yes end_node Problem Resolved check_again->end_node No sol_mixed_anhydride->end_node sol_aggregation Action: Change to NMP solvent and/or add aggregation disruptors check_aggregation->sol_aggregation Yes check_aggregation->end_node No sol_aggregation->end_node

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Managing Steric Hindrance from Bulky Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with sterically hindered non-proteinogenic amino acids (NPAAs) in peptide synthesis and drug design.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental work.

Question: I am experiencing very low coupling efficiency and poor yield when trying to incorporate a bulky non-proteinogenic amino acid into my peptide sequence. What could be the cause and how can I resolve this?

Possible Causes:

  • Steric Hindrance: The bulky side chain of the NPAA can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete reactions.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate, which reduces the accessibility of the reaction sites.[1]

  • Suboptimal Coupling Reagent: Standard coupling reagents may not be reactive enough to overcome the high activation energy required for coupling sterically hindered amino acids.[2]

  • Inadequate Reaction Conditions: Insufficient reaction time or temperature can result in incomplete coupling.[1]

Suggested Solutions:

  • Optimize Coupling Reagents: Switch to more potent phosphonium or aminium/uronium salt-based reagents known to be effective for difficult couplings.[1][2] Reagents like HATU, HBTU, and PyBOP are commonly used for such challenging couplings.[1][3] COMU is another highly efficient and safer option.[1][4]

  • Increase Reaction Time and Temperature: Extending the coupling reaction time can help drive the reaction to completion.[1] Additionally, increasing the temperature can improve coupling efficiency.[1] Microwave-assisted solid-phase peptide synthesis (SPPS) is a particularly effective method for rapidly and efficiently coupling hindered amino acids.[1]

  • Perform a Double Coupling: Repeating the coupling step for the bulky amino acid can significantly enhance its incorporation and minimize the occurrence of deletion sequences in the final product.[1]

  • Choose an Appropriate Solvent: While DMF is a standard solvent, in cases of aggregation, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be used to improve solvation.[5]

  • Incorporate Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids can disrupt interchain hydrogen bonding, reducing aggregation and improving solubility.[6][7]

  • Utilize Pseudoproline Dipeptides: For sequences containing serine or threonine, incorporating pseudoproline dipeptides can disrupt aggregation and improve coupling efficiency.

Question: My final peptide product containing a bulky NPAA is showing multiple peaks on HPLC, indicating low purity. What are the likely side products and how can I minimize their formation?

Possible Causes:

  • Deletion Sequences: Incomplete coupling of the bulky NPAA leads to peptides lacking this residue.

  • Racemization: The use of highly reactive coupling reagents or elevated temperatures can sometimes lead to the loss of stereochemical integrity (racemization) at the alpha-carbon of the amino acid.

  • Side Reactions from Protecting Groups: Incomplete deprotection or side reactions involving the protecting groups of the NPAA or other residues in the sequence.

Suggested Solutions:

  • Optimize Coupling Conditions: To minimize deletion sequences, follow the recommendations for improving coupling efficiency, such as using stronger coupling reagents and double coupling.[1]

  • Control Racemization: While highly reactive coupling reagents are necessary, some, like COMU, are reported to result in lower racemization levels compared to others.[4] When increasing temperature, do so judiciously and monitor for racemization.

  • Ensure Complete Deprotection: After each coupling and deprotection step, perform a test to confirm the reaction has gone to completion (e.g., a Kaiser test for the presence of free amines).[8]

  • Thorough Washing: Ensure adequate washing of the resin between each step of the synthesis to remove excess reagents and by-products.[8]

  • Purification Strategy: Develop a robust HPLC purification protocol to separate the desired product from closely eluting impurities.[9]

Frequently Asked Questions (FAQs)

What are the main benefits of incorporating bulky non-proteinogenic amino acids into peptides?

Incorporating NPAAs is a powerful strategy in modern peptide drug design to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.[10] Key benefits include:

  • Enhanced Proteolytic Stability: NPAAs can make peptides resistant to degradation by proteases, which is crucial for extending their in-vivo half-life.[10] Sterically hindered amino acids like alpha-aminoisobutyric acid (Aib) can shield adjacent peptide bonds from enzymatic attack.[10]

  • Constrained Conformation: Many NPAAs can induce specific secondary structures, such as helices and turns.[10] This conformational rigidity can lock the peptide into its bioactive conformation, leading to increased receptor binding affinity and potency.[10]

  • Improved Pharmacokinetic Profiles: By modifying properties like lipophilicity and hydrogen bonding capacity, NPAAs can improve the absorption, distribution, metabolism, and excretion (ADME) properties of peptide drugs.[11][12][13]

Which coupling reagents are considered the most effective for sterically hindered amino acids?

For sterically hindered amino acids, more reactive coupling reagents are generally required.[2] Phosphonium and aminium/uronium salt-based reagents are highly effective.[2]

  • HATU, HCTU, and PyAOP: These reagents generate highly reactive OAt esters and are considered some of the most efficient for difficult couplings.[2]

  • COMU: A newer generation uronium salt-based reagent with coupling efficiencies comparable to HATU.[4] It offers advantages in terms of safety (as it does not contain potentially explosive HOBt or HOAt) and solubility.[4]

  • PyBOP and HBTU: These are also effective for difficult couplings but are generally considered less reactive than the HOAt-based reagents.[2]

How can I analyze the purity and confirm the structure of my final peptide containing a bulky NPAA?

A combination of analytical techniques is essential for the comprehensive characterization of peptides containing NPAAs:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are standard techniques for assessing the purity of the peptide and for its purification.[9][14]

  • Mass Spectrometry (MS): MS is a primary tool for confirming the molecular weight of the peptide, which verifies the successful incorporation of the NPAA.[15] Tandem MS (MS/MS) can be used to sequence the peptide and confirm the position of the NPAA.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure of the peptide in solution, which is crucial for understanding how the NPAA influences its conformation.[9]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for assessing the secondary structure of the peptide (e.g., alpha-helix, beta-sheet content), which can be significantly influenced by the presence of an NPAA.[9][16]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids. The relative reactivity of common coupling reagents can be summarized as follows:

Coupling Reagent ClassExamplesRelative ReactivityNotes
Aminium/Uronium (HOAt-based) HATU, HCTUVery HighGenerate highly reactive OAt esters; very effective for hindered couplings.[2]
Aminium/Uronium (Oxyma-based) COMUHighComparable efficiency to HATU, with improved safety and solubility profiles.[4]
Phosphonium (HOBt-based) PyBOP, PyAOPHighWidely used for difficult couplings.[2]
Aminium/Uronium (HOBt-based) HBTU, TBTUMedium-HighEffective for many standard and some difficult couplings.[3]
Carbodiimides DIC, EDCMediumGenerally less effective for sterically hindered amino acids unless used with additives.[3]

Experimental Protocols

Protocol 1: Optimized Coupling of a Sterically Hindered NPAA using HATU

This protocol outlines the steps for coupling a sterically hindered Fmoc-protected non-proteinogenic amino acid to a resin-bound peptide using HATU as the coupling reagent.

  • Resin Preparation:

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF for 5-10 minutes.[6]

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[10]

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve the Fmoc-protected sterically hindered NPAA (3-5 equivalents relative to the resin loading).

    • Add the coupling reagent HATU (2.9-5 equivalents).[6][10]

    • Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[10]

    • Briefly pre-activate the mixture by allowing it to stand for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid mixture to the deprotected resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.[10] For extremely difficult couplings, the reaction time can be extended or the temperature can be moderately increased (e.g., to 40-50°C).[1]

  • Post-Coupling Wash:

    • Drain the reaction solution from the resin.

    • Wash the resin extensively with DMF (3-5 times) to remove any unreacted reagents and by-products.[10]

  • Confirmation of Coupling (Optional but Recommended):

    • Take a small sample of the resin beads and perform a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction.[8]

  • Double Coupling (If Necessary):

    • If the coupling is incomplete (as indicated by a positive Kaiser test), repeat steps 2-4 to perform a second coupling.[1]

Protocol 2: Analysis of Peptide Purity by RP-HPLC

This protocol provides a general method for analyzing the purity of the synthesized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation:

    • Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile, with 0.1% TFA.

  • HPLC System and Column:

    • Use a C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the peptide sample.

    • Run a linear gradient of Mobile Phase B (e.g., from 5% to 95% over 30 minutes) to elute the peptide.

    • Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the peptide by expressing the area of the main product peak as a percentage of the total peak area.

Visualizations

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency of Bulky NPAA cause1 Possible Cause: Steric Hindrance start->cause1 cause2 Possible Cause: Peptide Aggregation start->cause2 cause3 Possible Cause: Suboptimal Reagents/Conditions start->cause3 solution1 Optimize Coupling Reagent (e.g., HATU, COMU) cause1->solution1 solution2 Increase Reaction Time & Temperature cause1->solution2 solution3 Perform Double Coupling cause1->solution3 solution4 Use Aggregation-Disrupting Solvents (e.g., 'Magic Mixture') cause2->solution4 solution5 Incorporate Backbone Protection (Hmb/Dmb) or Pseudoprolines cause2->solution5 cause3->solution1 cause3->solution2 result Improved Yield & Purity solution1->result solution2->result solution3->result solution4->result solution5->result

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental_Workflow_NPAA_Incorporation cluster_SPPS_Cycle SPPS Cycle for Bulky NPAA cluster_Analysis Analysis resin_prep 1. Resin Swelling & Fmoc Deprotection activation 2. NPAA Activation (e.g., with HATU/DIPEA) resin_prep->activation Deprotected Resin coupling 3. Coupling Reaction (1-2h or Double Couple) activation->coupling Activated NPAA wash 4. DMF Wash coupling->wash kaiser_test 5. Kaiser Test (Check for completion) wash->kaiser_test kaiser_test->coupling Incomplete (Repeat Coupling) cleavage 6. Cleavage & Deprotection kaiser_test->cleavage Coupling Complete analysis 7. HPLC/MS Analysis cleavage->analysis

Caption: Experimental workflow for incorporating a bulky NPAA.

References

Stability issues of the tetrahydropyran ring under different chemical conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the tetrahydropyran (THP) ring under various chemical conditions.

Frequently Asked Questions (FAQs)

Q1: What is a tetrahydropyranyl (THP) ether and why is it used?

A1: A tetrahydropyranyl (THP) ether is a common protecting group for hydroxyl functional groups in organic synthesis.[1] It is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP).[2] The THP group is favored for its ease of installation, general stability under many non-acidic reaction conditions, and its straightforward removal under mild acidic conditions.[3][4] This protection strategy prevents the acidic proton and nucleophilicity of the hydroxyl group from interfering with subsequent reactions.[3]

Q2: Under what conditions are THP ethers generally stable?

A2: THP ethers are notably stable under a wide range of non-acidic conditions.[3] This includes strongly basic conditions (e.g., NaOH, KOH), organometallic reagents (e.g., Grignard reagents, organolithiums), metal hydrides (e.g., LiAlH₄, NaBH₄), and reagents used for acylation and alkylation.[4][5][6] They are also generally stable to many oxidizing and reducing agents.[7][8]

Q3: What are the primary causes of unintended THP ether cleavage?

A3: THP ethers are susceptible to cleavage under acidic conditions.[4] Unintended cleavage can occur due to:

  • Acidic Reagents: Direct use of acidic reagents in subsequent reaction steps.[4]

  • Catalyst Traces: Residual acid catalysts from previous steps.

  • Acidic Solvents or Additives: Use of solvents or additives that are inherently acidic or contain acidic impurities. For example, chloroform (CHCl₃) can contain traces of HCl.

  • Acidic Stationary Phases: Cleavage can occur during purification on silica gel, which is weakly acidic.[9]

  • Certain Catalysts: Some commercial grades of palladium on carbon (Pd/C) have been found to contain residual acids or palladium chloride, which can cause unexpected deprotection.[10]

Q4: Does the formation of a THP ether create a new stereocenter?

A4: Yes, the reaction of an alcohol with dihydropyran to form a THP ether creates a new stereocenter at the anomeric carbon (the carbon atom bonded to two oxygen atoms). If the starting alcohol is chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectral analysis.[5][6]

Troubleshooting Guides

Problem: Unexpected Cleavage of a THP Group During a Reaction

This guide helps to identify and resolve the issue of unintended THP ether deprotection.

G start Unexpected THP Cleavage Observed check_reagents Are any reagents or additives explicitly acidic (e.g., Lewis or Brønsted acids)? start->check_reagents yes_acid Yes check_reagents->yes_acid Yes no_acid No check_reagents->no_acid No neutralize Neutralize reaction mixture. Use non-acidic alternatives if possible. yes_acid->neutralize check_catalyst Was a catalyst used in a previous step? no_acid->check_catalyst solution Problem Resolved neutralize->solution yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No quench_catalyst Ensure complete quenching and removal of the acid catalyst from the previous step. yes_catalyst->quench_catalyst check_solvent Is the solvent protic or could it contain acidic impurities? no_catalyst->check_solvent quench_catalyst->solution yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No dry_solvent Use anhydrous solvents. Consider adding a non-nucleophilic base (e.g., proton sponge). yes_solvent->dry_solvent check_temp Was the reaction performed at elevated temperatures? no_solvent->check_temp dry_solvent->solution yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No lower_temp Run the reaction at a lower temperature if possible. yes_temp->lower_temp no_temp->solution lower_temp->solution

Caption: Troubleshooting workflow for unexpected THP ether cleavage.

Problem: THP Group Cleavage During Chromatographic Purification

Possible Cause: The silica gel used for column chromatography is inherently acidic and can cause the hydrolysis of the acid-labile THP ether.

Solutions:

  • Neutralize the Silica Gel: Before preparing the column, the silica gel can be washed with a solution of a volatile base, such as triethylamine in the eluent, and then dried.

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like neutral alumina or Florisil for the purification.

  • Basic Eluent Additive: A small amount of a volatile base (e.g., 0.1-1% triethylamine or pyridine) can be added to the eluent system to neutralize the acidic sites on the silica gel.

Data on THP Ether Stability and Cleavage

The following table summarizes the stability of THP ethers under various chemical conditions and provides conditions for their cleavage.

Condition/Reagent ClassStability/Cleavage ConditionsNotes
Strongly Basic Conditions Stablee.g., NaOH, KOH, LDA, t-BuOK[5][8]
Organometallic Reagents Stablee.g., Grignard reagents (RMgX), Organolithiums (RLi)[4][6]
Metal Hydrides Stablee.g., LiAlH₄, NaBH₄[4]
Acylating & Alkylating Reagents Stablee.g., Ac₂O, BnBr[5]
Oxidizing Agents Generally StableStable to many common oxidants.[7][8] However, some specific oxidative deprotection methods exist, for example, using N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water.[5]
Reducing Agents Generally StableStable to catalytic hydrogenation (e.g., H₂/Pd), unless acidic residues are present in the catalyst.[10][11]
Acidic Conditions LabileCleaved by both Brønsted and Lewis acids.[4]
Mild Acidic Cleavage Acetic acid in THF/water; pyridinium p-toluenesulfonate (PPTS) in ethanol.[3]Commonly used for deprotection.
Neutral Cleavage LiCl and H₂O in DMSO at 90 °C.[12][13][14]Useful for substrates with other acid-sensitive functional groups.[12][13]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol as a THP Ether

This protocol describes a standard method for the tetrahydropyranylation of a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.

Materials:

  • Primary alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 3,4-dihydropyran (1.5 equiv) to the solution.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be quenched by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (pre-treated with triethylamine if the product is particularly acid-sensitive).[3]

Protocol 2: Mild Deprotection of a THP Ether

This protocol outlines a mild procedure for the cleavage of a THP ether using acetic acid.

Materials:

  • THP ether (1.0 equiv)

  • Acetic acid:Tetrahydrofuran:Water (3:1:1 v/v/v)

Procedure:

  • Dissolve the THP ether in a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.

  • Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40 °C) while monitoring the progress by TLC.

  • Once the reaction is complete, carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general stability of the THP ether protecting group under different classes of chemical reagents.

G cluster_stable Stable Under cluster_labile Labile Under THP_Ether THP-Protected Alcohol Bases Strong Bases (e.g., NaOH, LDA) THP_Ether->Bases Stable Organometallics Organometallics (e.g., Grignard, RLi) THP_Ether->Organometallics Stable Hydrides Metal Hydrides (e.g., LiAlH4, NaBH4) THP_Ether->Hydrides Stable Acyl_Alkyl Acylating/Alkylating Agents THP_Ether->Acyl_Alkyl Stable Oxidizing Most Oxidizing Agents THP_Ether->Oxidizing Generally Stable Reducing Most Reducing Agents THP_Ether->Reducing Generally Stable Acids Acidic Conditions (Brønsted and Lewis Acids) THP_Ether->Acids Labile

Caption: Stability of THP ethers under various chemical conditions.

References

Validation & Comparative

Conformational analysis of peptides with (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Conformational Analysis of Peptides Incorporating (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic Acid

The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery and materials science, offering a pathway to modulate peptide conformation, enhance stability, and improve biological activity. Among these, this compound (Ata), a cyclic aliphatic amino acid, presents a unique structural scaffold. Its tetrahydro-pyran ring is expected to impose significant conformational constraints on the peptide backbone, favoring specific secondary structures. This guide provides a comparative framework for the conformational analysis of Ata-containing peptides, detailing experimental protocols and presenting data based on analogous cyclic non-proteinogenic amino acids.

Predicted Conformational Effects of the Ata Residue

The bulky and conformationally restricted nature of the tetrahydropyran ring in Ata is anticipated to influence the local and global conformation of a peptide. By restricting the torsion angles phi (φ) and psi (ψ) of the peptide backbone, the Ata residue can act as a potent inducer of specific secondary structures, such as β-turns or helical folds. These well-defined conformations can lead to enhanced binding affinity and specificity for biological targets.

Experimental and Computational Approaches

A thorough conformational analysis of Ata-containing peptides integrates both experimental and computational techniques to provide a comprehensive understanding of their three-dimensional structure and dynamics.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[1][2][3] It provides information on atomic-level connectivity, distances between protons, and dihedral angles, which are essential for defining the peptide's conformation.[1]

Detailed Experimental Protocol for 2D NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve the peptide sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 0.5-5 mM.[4]

    • Add a known concentration of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

    • Adjust the pH of the solution to the desired value (typically between 4 and 6) to ensure clear resolution of amide proton signals.[4]

  • Data Acquisition:

    • Acquire a series of two-dimensional NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single amino acid residue).

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[1]

      • HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N isotopic labeling is employed, this experiment correlates protons with their directly attached carbons or nitrogens.

  • Data Analysis and Structure Calculation:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances to their respective amino acid residues.

    • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

    • Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

    • Use the experimental restraints in a molecular dynamics or simulated annealing protocol to calculate an ensemble of 3D structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[5][6][7] It measures the differential absorption of left and right circularly polarized light by the peptide backbone.

Detailed Experimental Protocol for CD Spectroscopy:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.[5][8]

    • Determine the accurate concentration of the peptide solution using a reliable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or amino acid analysis).

    • Prepare a series of dilutions to find the optimal concentration for CD measurements (typically 10-100 µM).

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.[8]

    • Record a baseline spectrum of the buffer solution.

    • Record the CD spectrum of the peptide solution in the far-UV range (typically 190-260 nm).[5]

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Deconvolute the CD spectrum using algorithms such as CONTIN or SELCON to estimate the percentage of α-helix, β-sheet, and random coil structures.

Computational Modeling

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental data by providing insights into the dynamic behavior and conformational landscape of peptides.[9][10]

Workflow for Molecular Dynamics Simulations:

  • System Setup:

    • Build an initial 3D model of the Ata-containing peptide.

    • Place the peptide in a simulation box and solvate it with an explicit water model.

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Minimize the energy of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature conditions.

    • Run a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space.

  • Analysis:

    • Analyze the trajectory to identify stable conformations and secondary structure elements.

    • Calculate key structural parameters such as Ramachandran plots for the Ata and other residues, hydrogen bonding patterns, and root-mean-square deviation (RMSD).

Comparative Data Analysis

Table 1: Comparative NMR Parameters for Peptides with Constrained Residues

ParameterStandard Flexible PeptidePeptide with ProlinePeptide with Ata (Predicted)
³J(HN,Hα) Coupling Constants (Hz) 5 - 96 - 8 (trans), 7-9 (cis)2 - 6 (indicating turn/helical)
Key NOE Contacts Sequential (i, i+1)Sequential, some medium-rangeSequential and medium-range (i, i+2/i+3)
Amide Proton Temp. Coefficient (ppb/K) > -4.5Variable< -4.5 (indicating H-bonding)

Table 2: Comparative Secondary Structure Content from CD Spectroscopy

Secondary StructureStandard Flexible PeptidePeptide with Aib (α-aminoisobutyric acid)Peptide with Ata (Predicted)
α-Helix (%) < 1030 - 6020 - 50
β-Sheet/Turn (%) < 15< 1030 - 60
Random Coil (%) > 7530 - 6010 - 30

Visualizing Conformational Analysis Workflows

The following diagrams illustrate the key processes involved in the conformational analysis of peptides.

G cluster_synthesis Peptide Synthesis & Purification cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration & Structure Determination Synthesis Solid-Phase Peptide Synthesis of Ata-Peptide Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (COSY, TOCSY, NOESY) Characterization->NMR CD Circular Dichroism Spectroscopy Characterization->CD MD Molecular Dynamics Simulations Characterization->MD Restraints Derive Distance & Dihedral Restraints NMR->Restraints Ensemble Conformational Ensemble Analysis CD->Ensemble MD->Ensemble StructureCalc 3D Structure Calculation Restraints->StructureCalc StructureCalc->Ensemble

Caption: Integrated workflow for the conformational analysis of an Ata-containing peptide.

G cluster_peptide Peptide Backbone cluster_constraints Conformational Constraints cluster_structure Resulting Secondary Structure N_term N-terminus Ata Ata Residue N_term->Ata Peptide Bonds C_term C-terminus Ata->C_term Peptide Bonds Ring Tetrahydropyran Ring Ata->Ring imposes PhiPsi Restricted Phi (φ) & Psi (ψ) Angles Ring->PhiPsi leads to Turn β-Turn / Helical Fold PhiPsi->Turn induces

References

Navigating the Structural Maze: A Comparative Guide to NMR Spectroscopy for Validating Tetrahydropyran-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis and analysis of novel therapeutics, the precise determination of molecular structure is paramount. Tetrahydropyran-peptides, a class of molecules with significant therapeutic potential, present unique challenges and opportunities in structural validation. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other leading analytical techniques—namely Mass Spectrometry (MS) and X-ray Crystallography—for the structural elucidation of these modified peptides. We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in selecting the most appropriate methods for their specific needs.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution, closely mimicking physiological conditions.[1][2] This is particularly crucial for flexible molecules like peptides, where understanding their conformational ensemble can provide insights into their biological activity.

Unraveling the Tetrahydropyran-Peptide Structure: A Multi-faceted Approach

The validation of a tetrahydropyran-peptide's structure is a multi-step process that begins with confirming the primary sequence and the successful incorporation of the tetrahydropyran (THP) moiety, and extends to a detailed analysis of its three-dimensional conformation. While NMR is a cornerstone of this process, a comprehensive validation strategy often integrates data from multiple analytical techniques.

The Initial Hurdle: Confirming Covalent Structure

Before delving into the complexities of 3D conformation, the fundamental covalent structure, including the amino acid sequence and the correct linkage of the tetrahydropyran ring, must be unequivocally established.

Mass Spectrometry (MS) is an indispensable tool for this initial validation step. Its high sensitivity allows for the precise determination of the molecular weight of the synthesized peptide, providing immediate confirmation of successful synthesis and modification.[3] Tandem MS (MS/MS) experiments further provide fragmentation patterns that can be used to verify the amino acid sequence.[4]

NMR Spectroscopy , particularly ¹H and ¹³C NMR, complements MS by providing detailed information about the chemical environment of each atom in the molecule. The presence of characteristic signals for the tetrahydropyran ring protons and carbons in the NMR spectra serves as direct evidence of its incorporation.

Delving Deeper: Elucidating the 3D Conformation

Once the primary structure is confirmed, the next critical step is to understand the peptide's three-dimensional shape and flexibility. This is where the true power of NMR spectroscopy shines.

NMR Spectroscopy offers a suite of experiments to probe the spatial relationships between atoms. The Nuclear Overhauser Effect (NOE), observed in NOESY and ROESY experiments, provides through-space distance restraints between protons that are close in proximity, which are fundamental for calculating the 3D structure.[5][6] Analysis of coupling constants and chemical shift deviations from random coil values can provide additional information about backbone and side-chain torsion angles.[7]

X-ray Crystallography provides a static, high-resolution snapshot of the molecule in a crystalline state.[8][9] While it can yield incredibly detailed structural information, the requirement for well-ordered crystals can be a significant bottleneck, especially for flexible peptides.[1] Furthermore, the conformation observed in the crystal may not always represent the dominant conformation in solution.[10]

A Head-to-Head Comparison: NMR vs. Alternative Techniques

To aid in the selection of the most appropriate analytical strategy, the following tables summarize the key performance characteristics of NMR, Mass Spectrometry, and X-ray Crystallography for the structural validation of tetrahydropyran-peptides.

ParameterNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information 3D structure in solution, dynamics, connectivityMolecular weight, sequence (fragmentation)High-resolution 3D structure in solid state
Sample State SolutionSolid or solutionCrystalline solid
Sample Amount mg rangeµg to ng rangemg range
Resolution Atomic, but lower than X-ray for large moleculesHigh mass resolutionHigh atomic resolution (<1 Å)
Throughput Low to mediumHighLow
Information on Dynamics Yes (e.g., conformational exchange, flexibility)Indirectly, through techniques like HDX-MSLimited (crystal packing can restrict motion)
Key Advantage Provides structural and dynamic information in solutionHigh sensitivity and speed for sequence verificationUnparalleled atomic detail of a single conformation
Key Limitation Lower sensitivity, complex data analysisIndirect structural informationRequirement for high-quality crystals

Table 1: Qualitative Comparison of Analytical Techniques for Tetrahydropyran-Peptide Structure Validation.

ParameterNMR SpectroscopyMass SpectrometryX-ray Crystallography
Typical Resolution ~1.5 - 2.5 Å (for solution structures)N/A (provides mass-to-charge ratio)< 1.5 Å
Sensitivity 10⁻⁴ - 10⁻⁶ M10⁻⁹ - 10⁻¹² MN/A (requires bulk crystal)
Molecular Weight Limit < 50 kDa (for detailed structural analysis)Virtually no upper limitNo theoretical limit, but crystallization is challenging for large/flexible molecules
Experiment Time Hours to daysMinutes to hoursDays to weeks (including crystallization)

Table 2: Quantitative Comparison of Analytical Techniques.

Experimental Corner: Protocols for Success

Reproducible and high-quality data are the bedrock of structural validation. Here, we provide detailed experimental protocols for key NMR experiments used in the characterization of tetrahydropyran-peptides.

Sample Preparation for NMR Spectroscopy
  • Peptide Purity: The peptide sample should be of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: The choice of solvent is critical and should be based on the peptide's solubility and the desired experimental conditions. For observing exchangeable amide protons, a mixture of H₂O/D₂O (e.g., 90%/10%) is commonly used. For other experiments, deuterated organic solvents like DMSO-d₆ or methanol-d₄ may be appropriate.

  • Concentration: A typical concentration for peptide NMR is in the range of 1-5 mM.

  • Internal Standard: An internal standard, such as DSS or TSP, is often added for chemical shift referencing.

  • pH Adjustment: The pH of the sample should be carefully adjusted, as it can significantly affect chemical shifts and peptide conformation.

Key 2D NMR Experiments for Structural Elucidation

1. TOCSY (Total Correlation Spectroscopy): This experiment is used to identify protons that are part of the same spin system (i.e., within the same amino acid residue).

  • Pulse Program: A standard MLEV-17 or DIPSI-2 pulse sequence is typically used.

  • Mixing Time: A mixing time of 60-80 ms is generally sufficient to observe correlations between all protons within a standard amino acid side chain.

  • Data Acquisition: Acquire a 2D data matrix with sufficient resolution in both dimensions to resolve cross-peaks.

2. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space correlations between protons, which is essential for determining the 3D structure.

  • Choice of Experiment: For small to medium-sized peptides that tumble in the intermediate motion regime, ROESY often provides more reliable data than NOESY.

  • Mixing Time: The mixing time is a crucial parameter and should be optimized for the specific molecule and experimental conditions. A series of experiments with varying mixing times (e.g., 100-400 ms) is often performed to build up NOE/ROE curves.

  • Data Acquisition: Similar to TOCSY, acquire a 2D data matrix with high resolution.

Visualizing the Workflow and Logic

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR-based structure validation and the logical relationships in data analysis.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution pH_Adjustment pH Adjustment & Addition of Standard Dissolution->pH_Adjustment OneD_NMR 1D ¹H & ¹³C NMR pH_Adjustment->OneD_NMR TOCSY 2D TOCSY pH_Adjustment->TOCSY NOESY_ROESY 2D NOESY / ROESY pH_Adjustment->NOESY_ROESY HSQC 2D ¹H-¹³C HSQC pH_Adjustment->HSQC Resonance_Assignment Resonance Assignment OneD_NMR->Resonance_Assignment TOCSY->Resonance_Assignment Restraint_Generation Generate Distance & Dihedral Restraints NOESY_ROESY->Restraint_Generation HSQC->Resonance_Assignment Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation & Refinement Restraint_Generation->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

NMR-based structure validation workflow.

Data_Integration cluster_nmr_data NMR Data cluster_structural_info Structural Information cluster_3d_structure 3D Structure Chemical_Shifts Chemical Shifts Connectivity Covalent Connectivity Chemical_Shifts->Connectivity Coupling_Constants Coupling Constants Dihedral_Angles Dihedral Angles Coupling_Constants->Dihedral_Angles NOE_ROE NOE / ROE Data Interproton_Distances Interproton Distances NOE_ROE->Interproton_Distances Final_Structure Validated 3D Structure Connectivity->Final_Structure Dihedral_Angles->Final_Structure Interproton_Distances->Final_Structure

Logical flow of NMR data to 3D structure.

Conclusion

The structural validation of tetrahydropyran-peptides requires a thoughtful and integrated analytical approach. While Mass Spectrometry is unparalleled for initial sequence and modification verification, and X-ray Crystallography can provide exquisite atomic detail in the solid state, NMR spectroscopy remains the gold standard for determining the three-dimensional structure and conformational dynamics of these molecules in a solution environment. By combining the strengths of these techniques and following rigorous experimental protocols, researchers can confidently elucidate the structures of novel tetrahydropyran-peptides, paving the way for a deeper understanding of their biological function and accelerating the development of new therapeutics.

References

A Researcher's Guide to X-ray Crystallography of Peptides Containing Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of constrained amino acids into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, receptor affinity, and bioavailability. Determining the three-dimensional structure of these modified peptides is crucial for understanding their mechanism of action and for further rational design. X-ray crystallography remains a gold-standard technique for obtaining high-resolution structural information. This guide provides an objective comparison of X-ray crystallography with alternative methods, supported by experimental data, and details the necessary protocols for structural elucidation.

Performance Comparison: X-ray Crystallography vs. Alternative Methods

The choice of method for determining the structure of a constrained peptide depends on several factors, including the size of the peptide, its conformational flexibility, and the specific research question. While X-ray crystallography provides unparalleled atomic-level detail of the static structure in a crystalline state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the peptide's dynamics in solution, and Cryo-Electron Microscopy (Cryo-EM) is emerging as a powerful tool for larger peptide complexes.

FeatureX-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Principle Analyzes the diffraction pattern of X-rays passing through a crystalline sample to determine the arrangement of atoms.[1]Exploits the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.[1]Images frozen-hydrated samples with an electron beam to reconstruct a 3D model.
Sample State Crystalline solid[1]Solution[1]Vitrified (ice-embedded) solution[2]
Resolution Typically high (1-3 Å)Generally lower than X-ray crystallographyCan achieve near-atomic resolution for larger complexes[3]
Molecular Size No theoretical size limit, but crystallization can be challenging for very large or flexible molecules.Best suited for small to medium-sized peptides and proteins (<50 kDa).[4]More suitable for larger molecules and complexes (>50 kDa).
Dynamic Information Provides a static snapshot of the molecule in the crystal lattice.Excellent for studying conformational dynamics and flexibility in solution.Can capture different conformational states if present in the sample.
Throughput Can be high-throughput if crystallization is straightforward.Generally lower throughput than X-ray crystallography.Throughput is increasing with automation.
Main Advantage High resolution, well-established methods.Provides information on dynamics in a near-physiological environment.[5]Does not require crystallization, which can be a major bottleneck.[2]
Main Disadvantage Requires well-ordered crystals, which can be difficult to obtain.Limited to smaller molecules, spectra can be complex to analyze.Challenging for small molecules like peptides due to low contrast.

Quantitative Data from X-ray Crystallography of Constrained Peptides

The following table summarizes key crystallographic data for a selection of peptides containing constrained amino acids, providing a snapshot of the quality of structural information that can be obtained.

PDB IDPeptide DescriptionConstrained Amino AcidResolution (Å)R-workR-free
--INVALID-LINK-- Cyclic peptide containing a γ-methylornithine turn unit[6][7]γ-methylornithine1.10[6][7]0.177[6][7]0.208[6][7]
--INVALID-LINK-- Cyclic peptide with an RGD motif[8]Cyclic structure1.34[8]0.180[8]0.200[8]
--INVALID-LINK-- Aβ 16-36 β-hairpin mimicCyclic structure2.07[9]0.203[9]0.254[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality structural data. Below are representative protocols for the key techniques discussed.

X-ray Crystallography Protocol
  • Peptide Synthesis and Purification:

    • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS).

    • Purify the peptide to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

  • Crystallization:

    • Dissolve the purified peptide in a suitable buffer to a concentration of 5-20 mg/mL.

    • Screen for crystallization conditions using commercially available sparse-matrix screens. The hanging drop or sitting drop vapor diffusion method is commonly used.[10]

    • Set up crystallization trials by mixing the peptide solution with the screen solution in a 1:1 ratio.

    • Incubate the trials at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

    • Optimize initial crystal hits by varying the precipitant concentration, pH, and additives.

  • X-ray Diffraction Data Collection:

    • Carefully mount a single crystal in a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage.

    • Collect diffraction data at a synchrotron beamline or with a home X-ray source.

    • Process the diffraction data using software such as XDS or iMOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.

  • Structure Solution and Refinement:

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single-wavelength anomalous dispersion - SAD).

    • Build an initial model of the peptide into the electron density map using software like Coot.

    • Refine the model against the diffraction data using refinement software such as PHENIX or REFMAC, alternating with manual model building.

    • Validate the final model using tools like MolProbity to check for geometric and stereochemical quality.

NMR Spectroscopy Protocol for Aib-Containing Peptides
  • Sample Preparation:

    • Synthesize and purify the Aib-containing peptide to >95% purity.[1]

    • Dissolve 1-5 mg of the peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O with a suitable buffer).[1]

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.[1]

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum provides a fingerprint of the peptide backbone.

  • Structure Calculation:

    • Assign the NMR resonances to specific protons in the peptide sequence.

    • Convert the NOESY cross-peak intensities into upper distance limits.

    • Use the distance and dihedral angle restraints (derived from coupling constants) to calculate a family of structures that are consistent with the NMR data using software like CYANA or XPLOR-NIH.

    • The final structure is represented as an ensemble of the lowest energy conformers.

Cryo-Electron Microscopy Protocol (for Peptide-Protein Complexes)
  • Sample Preparation:

    • Purify the peptide-protein complex to high homogeneity.

    • Apply a small volume (3-4 µL) of the sample to a glow-discharged EM grid.

    • Blot the grid to create a thin film of the solution and plunge-freeze it in liquid ethane to vitrify the sample.[2]

  • Data Collection:

    • Image the vitrified sample in a transmission electron microscope equipped with a cryo-stage and a direct electron detector.

    • Collect a large number of images (micrographs) of the particles in different orientations.

  • Image Processing and 3D Reconstruction:

    • Select individual particle images from the micrographs.

    • Classify the 2D particle images to identify different views of the complex.

    • Reconstruct an initial 3D model from the 2D class averages.

    • Refine the 3D model to high resolution using iterative refinement procedures.

    • Build an atomic model into the final 3D density map.

Visualizing the Workflow and Comparisons

To further clarify the processes and relationships discussed, the following diagrams are provided.

X_Ray_Crystallography_Workflow cluster_peptide_prep Peptide Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Determination Peptide_Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Screening Crystallization Screening Characterization->Screening Optimization Optimization of Conditions Screening->Optimization Crystal_Growth Single Crystal Growth Optimization->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Phasing Phase Determination Data_Processing->Phasing Model_Building Model Building Phasing->Model_Building Refinement Refinement Model_Building->Refinement Refinement->Model_Building Iterative Process Validation Structure Validation Refinement->Validation

Caption: Workflow for X-ray Crystallography of Constrained Peptides.

Method_Comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_cryoem Cryo-Electron Microscopy XRay_Node High Resolution Static Structure Requires Crystals NMR_Node Solution Dynamics No Crystals Needed Size Limitations CryoEM_Node Large Complexes Near-Native State Lower Contrast for Small Molecules Constrained_Peptide Constrained Peptide Structure Determination Constrained_Peptide->XRay_Node Provides Constrained_Peptide->NMR_Node Provides Constrained_Peptide->CryoEM_Node Provides

References

Unveiling Peptide Architectures: A Comparative Guide to Circular Dichroism for Analyzing Peptides with Constrained Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of peptide structure, understanding the influence of constrained residues on secondary structure is paramount. Circular Dichroism (CD) spectroscopy stands out as a rapid and sensitive technique for this purpose. This guide provides a comprehensive comparison of CD analysis for peptides with and without constrained residues, supported by experimental data and detailed protocols. We also offer a comparative look at alternative analytical techniques.

Circular dichroism is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. In the context of peptides, the chiral arrangement of amino acid residues gives rise to distinct CD spectra characteristic of different secondary structures such as α-helices, β-sheets, and random coils. The introduction of constrained residues, such as α-aminoisobutyric acid (Aib), proline (Pro), or D-amino acids, can significantly influence the peptide's conformational landscape, and CD spectroscopy is a powerful tool to monitor these changes.

The Impact of Constrained Residues on Peptide Secondary Structure: A CD Perspective

Constrained residues restrict the available conformational space of the peptide backbone, often promoting the formation of specific secondary structures. This effect is readily observable in the peptide's CD spectrum.

α-Aminoisobutyric Acid (Aib): A Helix Inducer

Aib, with its two methyl groups on the α-carbon, sterically favors helical conformations, particularly the 3₁₀-helix and the α-helix. The incorporation of Aib into a peptide sequence often leads to a significant increase in helicity, which is reflected in the CD spectrum by more intense negative bands around 208 nm and 222 nm.

Proline: The Helix "Breaker" and Turn Inducer

Proline's cyclic side chain restricts the φ backbone dihedral angle, making it incompatible with the continuous α-helical or β-sheet structures. Consequently, proline is often considered a "helix breaker". However, its rigid structure is frequently found in β-turns, which are crucial for protein folding and function. The CD spectrum of proline-containing peptides often shows a weaker negative band and a blue shift compared to a typical α-helix.

D-Amino Acids: Inducers of Mirror-Image Conformations

The incorporation of D-amino acids can induce mirror-image secondary structures. For example, a peptide composed of L-amino acids that forms a right-handed α-helix will exhibit an inverted CD spectrum if synthesized with D-amino acids, indicating the formation of a left-handed α-helix.

Quantitative Comparison of CD Spectra

The following table summarizes the typical changes in mean residue ellipticity observed in the CD spectra of peptides upon the introduction of constrained residues.

Peptide TypeConstrained ResidueWavelength (nm)Typical Mean Residue Ellipticity ([θ]) (deg·cm²·dmol⁻¹)Predominant Secondary Structure
Unconstrained PeptideGlycine~198Weak negative bandRandom Coil
Alanine~208, ~222Moderate negative bandsα-Helix (in helix-promoting sequences)
Constrained PeptideAib~208, ~222Strong negative bandsα-Helix / 3₁₀-Helix
Proline~204Reduced negative band intensity (compared to helix)β-Turn / Polyproline II Helix
~228Small positive bandPolyproline II Helix
D-Alanine in L-peptide~208, ~222Inverted (positive) bands compared to L-peptideLeft-handed α-Helix

Note: The exact values of mean residue ellipticity can vary depending on the peptide sequence, concentration, solvent, and temperature.

Experimental Protocols

A meticulously executed experimental protocol is crucial for obtaining high-quality and reproducible CD data.

1. Sample Preparation

  • Peptide Purity: Peptides should be of high purity (>95%), as impurities can interfere with the CD signal.

  • Solvent Selection: The solvent must be transparent in the far-UV region (typically 190-250 nm). Commonly used solvents include phosphate buffer, trifluoroethanol (TFE), and methanol. TFE is often used to promote helical structures.

  • Concentration: The peptide concentration should be carefully determined and is typically in the range of 0.1 to 1 mg/mL. The optimal concentration depends on the path length of the cuvette.

  • Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV CD measurements to minimize solvent absorbance.

2. CD Spectrometer Setup and Data Acquisition

  • Instrument Purging: Purge the spectrometer with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Wavelength Range: Scan from 260 nm down to 190 nm.

  • Scan Speed: A typical scan speed is 50-100 nm/min.

  • Data Interval and Bandwidth: Use a data interval of 0.5-1 nm and a bandwidth of 1-2 nm.

  • Averaging: Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Baseline Correction: Record a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.

3. Data Processing and Analysis

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula:

    [θ] = (mdeg × MRW) / (10 × c × l)

    where:

    • mdeg is the measured ellipticity in millidegrees

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues)

    • c is the peptide concentration in g/mL

    • l is the path length of the cuvette in cm

  • Secondary Structure Estimation: Use deconvolution software (e.g., CONTINLL, SELCON3, CDSSTR) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.

Visualizing the Workflow and Concepts

To better illustrate the process and the underlying principles, the following diagrams were generated using Graphviz.

G cluster_0 Peptide Synthesis and Purification cluster_1 CD Sample Preparation cluster_2 CD Data Acquisition cluster_3 Data Analysis and Interpretation Peptide Design Peptide Design Solid-Phase Synthesis Solid-Phase Synthesis Peptide Design->Solid-Phase Synthesis Cleavage and Deprotection Cleavage and Deprotection Solid-Phase Synthesis->Cleavage and Deprotection HPLC Purification HPLC Purification Cleavage and Deprotection->HPLC Purification Mass Spectrometry Verification Mass Spectrometry Verification HPLC Purification->Mass Spectrometry Verification Accurate Concentration Determination Accurate Concentration Determination Mass Spectrometry Verification->Accurate Concentration Determination Solvent Selection Solvent Selection Accurate Concentration Determination->Solvent Selection Cuvette Preparation Cuvette Preparation Solvent Selection->Cuvette Preparation Instrument Purging Instrument Purging Cuvette Preparation->Instrument Purging Parameter Setup Parameter Setup Instrument Purging->Parameter Setup Baseline Measurement Baseline Measurement Parameter Setup->Baseline Measurement Sample Measurement Sample Measurement Baseline Measurement->Sample Measurement Baseline Subtraction Baseline Subtraction Sample Measurement->Baseline Subtraction Conversion to Molar Ellipticity Conversion to Molar Ellipticity Baseline Subtraction->Conversion to Molar Ellipticity Secondary Structure Deconvolution Secondary Structure Deconvolution Conversion to Molar Ellipticity->Secondary Structure Deconvolution Structural Interpretation Structural Interpretation Secondary Structure Deconvolution->Structural Interpretation

Caption: Experimental workflow for CD analysis of peptides.

G Peptide with Constrained Residue Peptide with Constrained Residue Restricted Backbone Conformation Restricted Backbone Conformation Peptide with Constrained Residue->Restricted Backbone Conformation leads to Stabilized Secondary Structure Stabilized Secondary Structure Restricted Backbone Conformation->Stabilized Secondary Structure promotes Characteristic CD Spectrum Characteristic CD Spectrum Stabilized Secondary Structure->Characteristic CD Spectrum results in

Caption: Impact of constrained residues on peptide structure and CD.

Comparison with Alternative Techniques

While CD spectroscopy is a powerful tool, it is often beneficial to complement it with other techniques for a more comprehensive structural analysis.

TechniquePrincipleAdvantagesDisadvantages
Circular Dichroism (CD) Differential absorption of circularly polarized lightRapid, sensitive, requires small sample amounts, provides information on global secondary structure in solution.Low resolution, provides an average structure, sensitive to solvent conditions, deconvolution can be ambiguous.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations (Amide I and II bands)Can be used for samples in various states (solution, solid, films), less sensitive to light scattering than CD.Overlapping of bands can make interpretation complex, less sensitive to subtle conformational changes compared to CD.
Nuclear Magnetic Resonance (NMR) Spectroscopy Magnetic properties of atomic nucleiProvides high-resolution, atom-level structural information, can study dynamics and interactions.Requires larger sample amounts and longer acquisition times, data analysis is complex, limited to smaller peptides/proteins.

Comparative Analysis of Enzymatic Stability: Peptides Incorporating (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of therapeutically viable peptides is often challenged by their susceptibility to enzymatic degradation in vivo, leading to a short half-life and reduced efficacy. A key strategy to overcome this limitation is the incorporation of non-natural amino acids designed to enhance proteolytic resistance. This guide provides a comparative analysis of the enzymatic stability of peptides containing the non-natural amino acid (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (Thp) versus analogous peptides composed solely of natural amino acids.

While direct experimental data for peptides containing Thp is limited in publicly available literature, this comparison is based on established principles of peptide chemistry and enzymatic degradation. The bulky and cyclic nature of the tetrahydropyran side chain of Thp is expected to confer significant steric hindrance, thereby shielding the peptide backbone from proteolytic enzymes.[1] This principle is a well-documented strategy for improving the stability of peptide-based drug candidates.[2][3][4]

Hypothetical Performance Data

The following table presents hypothetical yet plausible experimental data comparing a model peptide with and without the Thp modification. This data is projected based on the known effects of other sterically demanding non-natural amino acids on peptide stability.

ParameterPeptide A (Without Thp)Peptide B (With Thp)
Sequence H-Gly-Ala-Val-Gly -Ile-Ala-Gly-OHH-Gly-Ala-Val-Thp -Ile-Ala-Gly-OH
Molecular Weight (Da) 559.6658.8
Half-life in Human Serum (t½, hours) 0.58
Degradation after 24h in Trypsin (%) >95<20
Degradation after 24h in Chymotrypsin (%) >95<15

Signaling Pathway and Experimental Workflow

The diagram below illustrates the typical workflow for assessing the enzymatic stability of peptides. This process involves incubation of the peptide in a biologically relevant matrix, followed by analysis to quantify the extent of degradation over time.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_A Peptide A (Control) Serum Human Serum at 37°C Peptide_A->Serum Incubate Trypsin Trypsin Solution at 37°C Peptide_A->Trypsin Incubate Chymo Chymotrypsin Solution at 37°C Peptide_A->Chymo Incubate Peptide_B Peptide B (with Thp) Peptide_B->Serum Incubate Peptide_B->Trypsin Incubate Peptide_B->Chymo Incubate Quenching Quench Reaction (e.g., with TFA) Serum->Quenching Time points (0, 1, 4, 8, 24h) Trypsin->Quenching Chymo->Quenching HPLC RP-HPLC Analysis Quenching->HPLC LCMS LC-MS Analysis Quenching->LCMS Data Data Analysis (Half-life Calculation) HPLC->Data LCMS->Data G cluster_peptide Peptide Structure Peptide_Backbone Peptide Backbone Thp_Side_Chain Bulky Thp Side Chain Cleavage Peptide Bond Cleavage Thp_Side_Chain->Cleavage sterically hinders Protease Protease Protease->Cleavage catalyzes Stability Enhanced Stability

References

A Comparative Guide to Receptor Binding Affinity of Peptides with Different Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of conformational constraints into peptides is a widely employed strategy to enhance their therapeutic potential. By reducing the inherent flexibility of linear peptides, cyclization and other constraining modifications can pre-organize the peptide into its bioactive conformation, leading to improved receptor binding affinity, selectivity, and metabolic stability. This guide provides an objective comparison of the receptor binding affinity of peptides featuring different constrained amino acids, supported by experimental data.

Quantitative Comparison of Receptor Binding Affinity

Constraining a peptide's structure through cyclization generally leads to a significant improvement in receptor binding affinity. This is primarily attributed to a lower entropic penalty upon binding to the receptor. The following table summarizes quantitative data from various studies, comparing the binding affinities of linear peptides to their constrained counterparts, including those with disulfide bridges, lactam bridges, and hydrocarbon staples.

Peptide/AnalogueConstraint TypeReceptorBinding Affinity (IC₅₀/Kᵢ/Kₑ) [nM]Fold Improvement vs. LinearReference
Secretin Analogues
[Y¹⁰]sec(5-27)LinearSecretin Receptor>1000-[1]
c[E¹⁶,K²⁰][Y¹⁰]sec(5-27)Lactam BridgeSecretin Receptor45 ± 11~22-fold[1]
Somatostatin Analogues
Somatostatin-14Disulfide BridgeSSTR20.8 ± 0.1N/A (Native)[2]
OctreotideDisulfide BridgeSSTR21.1 ± 0.2-[2]
CTOPDisulfide Bridgeμ-Opioid Receptor3.5N/A[3]
p53-MDM2 Inhibitors
All-D linear peptideLinearMDM2120 ± 20-[4]
All-D stapled peptideHydrocarbon StapleMDM220 ± 106-fold[4]

Note: IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibition constant), and Kₑ (equilibrium dissociation constant) are all measures of binding affinity, where a lower value indicates higher affinity. The "Fold Improvement" is an approximation based on the provided data.

Experimental Protocols

The determination of peptide-receptor binding affinity relies on a variety of robust biophysical and biochemical assays. Below are detailed methodologies for three commonly employed techniques.

Competitive Radioligand Binding Assay

This assay measures the ability of a test peptide (unlabeled) to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of a test peptide.

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled test peptides

  • Assay buffer (e.g., Tris-HCl with appropriate salts and additives)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Reaction Setup: In a microplate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.

Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₑ), and equilibrium dissociation constant (Kₑ) of a peptide-receptor interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (e.g., purified receptor) for immobilization

  • Analyte (e.g., synthetic peptide) in solution

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer

Protocol:

  • Ligand Immobilization: Covalently attach the purified receptor (ligand) to the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the peptide (analyte) in running buffer over the sensor surface.

  • Association Phase: Monitor the increase in the SPR signal as the peptide binds to the immobilized receptor.

  • Dissociation Phase: After the injection, flow running buffer over the surface and monitor the decrease in the SPR signal as the peptide dissociates from the receptor.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to appropriate kinetic models to determine the kₐ, kₑ, and calculate the Kₑ (Kₑ = kₑ/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kₑ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of a peptide-receptor interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified receptor solution

  • Purified peptide solution

  • Matching buffer for both receptor and peptide

Protocol:

  • Sample Preparation: Prepare the purified receptor and peptide solutions in the same dialysis buffer to minimize heats of dilution.

  • Loading the Calorimeter: Load the receptor solution into the sample cell and the peptide solution into the injection syringe.

  • Titration: Perform a series of precise injections of the peptide solution into the receptor solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes (either exothermic or endothermic) that occur with each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of peptide to receptor. Fit the resulting binding isotherm to a suitable binding model to determine the Kₑ, n, and ΔH. The ΔS can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ), where Kₐ = 1/Kₑ.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of peptide-receptor interactions.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor Receptor Preparation (e.g., cell membranes, purified protein) Incubation Incubation (Receptor + Ligand) Receptor->Incubation Ligand Ligand Preparation (Radiolabeled or Unlabeled Peptide) Ligand->Incubation Separation Separation of Bound vs. Free Ligand (e.g., Filtration, SPR) Incubation->Separation Quantification Quantification of Bound Ligand (e.g., Scintillation Counting, SPR Signal) Separation->Quantification Analysis Data Analysis (IC50, Kd, Ki) Quantification->Analysis

Caption: General workflow for a receptor binding affinity assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates Peptide Peptide Ligand Peptide->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation of Downstream Pathways

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

References

A Comparative Guide to the In Vitro Biological Activity of Peptides Incorporating (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid versus Their Linear Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of conformationally constrained amino acid analogues into peptide sequences is a pivotal strategy in medicinal chemistry to enhance their therapeutic properties. One such analogue of significant interest is (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (ThpA), a cyclic non-proteinogenic amino acid. The tetrahydropyran ring structure is hypothesized to impart a higher degree of conformational rigidity to the peptide backbone compared to its linear counterparts. This guide provides a comparative overview of the expected in vitro biological activities of ThpA-containing peptides versus their linear analogues, supported by established experimental protocols and illustrative data from similar studies on constrained peptides.

Data Presentation: A Comparative Analysis

Table 1: Comparative Receptor Binding Affinity (IC50 Values)

PeptideTarget ReceptorIC50 (nM)
Linear AnalogueReceptor X150
ThpA-PeptideReceptor X25
Linear AnalogueReceptor Y320
ThpA-PeptideReceptor Y45

IC50 (half-maximal inhibitory concentration) values represent the concentration of a peptide required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity.[1]

Table 2: Comparative Functional Activity (EC50 Values)

PeptideIn Vitro Functional AssayEC50 (nM)
Linear AnaloguecAMP Inhibition250
ThpA-PeptidecAMP Inhibition40
Linear AnalogueCalcium Mobilization480
ThpA-PeptideCalcium Mobilization65

EC50 (half-maximal effective concentration) values represent the concentration of a peptide that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 3: Comparative In Vitro Serum Stability

PeptideHuman Serum Half-life (t1/2) in hours
Linear Analogue0.5
ThpA-Peptide8

Serum stability is a critical parameter for predicting the in vivo efficacy of a peptide therapeutic. The incorporation of non-natural amino acids can significantly enhance resistance to proteolytic degradation.[5][6]

Experimental Protocols

To generate the comparative data presented above, the following established in vitro assays are recommended:

Competitive Radioligand Binding Assay

This assay is a standard method for determining the binding affinity of a test compound to a specific receptor.[1]

Objective: To determine the IC50 value of the ThpA-peptide and its linear analogue.

Methodology:

  • Cell Culture and Membrane Preparation: Culture cells expressing the target receptor to a high density. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind to the target receptor.

  • Competition: Add increasing concentrations of the unlabeled test peptides (ThpA-peptide and linear analogue) to the wells.

  • Incubation: Incubate the plates at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Functional Assays (e.g., cAMP Inhibition or Calcium Mobilization)

These assays measure the biological response of cells upon receptor activation or inhibition by the test peptides.

Objective: To determine the EC50 value of the ThpA-peptide and its linear analogue.

Methodology (cAMP Assay Example):

  • Cell Culture: Plate cells expressing the target G-protein coupled receptor (GPCR) in a 96-well plate.

  • Cell Treatment: Treat the cells with a known agonist to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

  • Peptide Addition: Concurrently, add increasing concentrations of the test peptides.

  • Incubation: Incubate for a defined period at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit.

  • Data Analysis: Plot the percentage of inhibition of the agonist-induced response against the logarithm of the peptide concentration to determine the EC50 value.

In Vitro Serum Stability Assay

This assay assesses the resistance of peptides to degradation by proteases present in serum.[5][6]

Objective: To determine the half-life (t1/2) of the ThpA-peptide and its linear analogue in human serum.

Methodology:

  • Peptide Incubation: Incubate a known concentration of each peptide with human serum at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic reaction by adding a protein precipitating agent like acetonitrile or trichloroacetic acid.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time and fit the data to a one-phase decay model to calculate the half-life.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the comparison of these peptides.

G cluster_0 Peptide Synthesis cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis Linear Linear Peptide Analogue SPPS->Linear Standard Fmoc Chemistry ThpA_Peptide ThpA-Containing Peptide SPPS->ThpA_Peptide Incorporate Fmoc-ThpA-OH Binding Receptor Binding Assay (IC50) Linear->Binding Functional Functional Assay (EC50) Linear->Functional Stability Serum Stability Assay (t1/2) Linear->Stability ThpA_Peptide->Binding ThpA_Peptide->Functional ThpA_Peptide->Stability Comparison Comparative Analysis of Potency and Stability Binding->Comparison Functional->Comparison Stability->Comparison

Caption: Experimental workflow for comparing ThpA-peptides and linear analogues.

G cluster_0 Linear Peptide cluster_1 ThpA-Containing Peptide lp Flexible Conformation lp_receptor Receptor Binding (Higher Entropy Penalty) lp->lp_receptor lp_protease Protease Susceptibility (Rapid Degradation) lp->lp_protease outcome_low Lower Biological Activity lp_receptor->outcome_low Lower Affinity lp_protease->outcome_low Lower Bioavailability cp Constrained Conformation cp_receptor Receptor Binding (Lower Entropy Penalty) cp->cp_receptor cp_protease Protease Resistance (Enhanced Stability) cp->cp_protease outcome_high Higher Biological Activity cp_receptor->outcome_high Higher Affinity cp_protease->outcome_high Higher Bioavailability

Caption: Conceptual comparison of linear vs. ThpA-containing peptides.

Conclusion

The incorporation of this compound into peptide scaffolds represents a promising strategy for enhancing their therapeutic potential. By inducing conformational constraint, ThpA is expected to improve receptor binding affinity and increase resistance to enzymatic degradation when compared to flexible linear analogues.[2][7] The experimental protocols outlined in this guide provide a robust framework for the systematic in vitro evaluation and comparison of these peptide classes. The resulting data will be invaluable for researchers and drug development professionals in making informed decisions for the advancement of novel peptide-based therapeutics.

References

A Comparative Guide to Computational Modeling of Peptide Conformations with Tetrahydropyran Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as tetrahydropyran (THP)-based residues, into peptides is a key strategy for developing next-generation therapeutics with enhanced stability, constrained conformations, and improved pharmacological profiles. Accurately modeling the conformational behavior of these modified peptides is crucial for rational design and predicting their biological activity. This guide provides a comparative overview of computational methods for modeling peptides containing THP amino acids, supported by established protocols for non-canonical residues.

While direct, peer-reviewed comparisons of force fields exclusively for THP-containing peptides are limited, a robust computational framework can be built upon established practices for other constrained and unnatural amino acids (UAAs).[1][2] The accuracy of any molecular dynamics (MD) simulation hinges on the quality of the force field parameters used to describe the molecule's potential energy.[3][4] For novel residues like THP-amino acids, these parameters do not exist in standard force fields and must be generated and validated.[1]

Comparison of Major Force Fields for UAA Modeling

The choice of a force field is a critical decision in any molecular simulation. General-purpose force fields are commonly used as a starting point for parameterizing novel residues. The table below summarizes the characteristics of major force field families often employed for peptide simulations, which can be extended to THP-amino acid modeling.

Force Field FamilyPrimary StrengthsCommon Parameterization Tools for UAAsKey Considerations for THP-Amino Acids
AMBER (Assisted Model Building with Energy Refinement)Excellent for proteins and nucleic acids; well-documented UAA parameterization workflow.[1][5]Antechamber Toolset (GAFF): Uses quantum mechanics (QM) calculations to derive charges (RESP) and atom types.[5]GAFF (General Amber Force Field) is robust for drug-like organic molecules, making it a suitable starting point for the THP ring system. Requires careful QM calculations for accurate partial charges.[5]
CHARMM (Chemistry at HARvard Macromolecular Mechanics)Highly versatile for a wide range of biomolecules; supports complex topologies.[2]CGenFF (CHARMM General Force Field): Provides parameters for drug-like molecules with an associated penalty score to indicate confidence.[2]The CGenFF program can automatically generate parameters for the THP residue, but parameters with high penalty scores require manual refinement and validation against QM or experimental data.[2]
OPLS (Optimized Potentials for Liquid Simulations)Known for accurately reproducing properties of liquid systems and solvated biomolecules.Often requires manual parameterization by analogy to existing atom types or fitting to QM data.Strong performance in modeling solvation is advantageous. Parameterization can be more labor-intensive compared to the semi-automated workflows of AMBER and CHARMM.
GROMOS (Groningen Molecular Simulation)Widely used in the GROMACS simulation package; well-suited for studying protein folding and free energy calculations.[6]Manual parameter assignment based on existing topologies for similar chemical groups.Parameter development is less automated. Requires significant user expertise to derive and validate new parameters for the THP moiety.

Experimental and Computational Protocols

Accurate modeling of a THP-containing peptide requires a multi-step workflow involving parameter generation, molecular simulation, and experimental validation.

Protocol 1: Parameterization of a THP-Amino Acid for AMBER

This protocol outlines the generation of force field parameters for a novel THP-amino acid using the AMBER/GAFF workflow, a common approach for non-canonical residues.[1][3]

  • Quantum Mechanical (QM) Calculation:

    • Build the THP-amino acid residue (e.g., as an N-methyl-acetamide capped dipeptide) using a molecular editor.

    • Perform a geometry optimization and frequency calculation using a QM software package (e.g., Gaussian) at the HF/6-31G* level of theory. This ensures the structure is at a minimal energy state.[3]

    • Generate the electrostatic potential (ESP) from the optimized geometry.

  • Charge Derivation:

    • Use the respgen and resp programs from the AmberTools suite to fit restrained electrostatic potential (RESP) charges to the QM-derived ESP. RESP charges are known to perform well in condensed-phase simulations.[3][5]

  • Atom Typing and Parameter Assignment:

    • Use the antechamber program to assign GAFF atom types to the THP residue.

    • Antechamber will identify any missing bonded (bond, angle, dihedral) and van der Waals parameters.

  • Missing Parameter Generation:

    • Use the parmchk2 program to find missing parameters by analogy to existing parameters within the GAFF framework.

    • For critical missing parameters, especially for dihedrals defining the ring conformation, manual fitting to a QM potential energy surface scan may be necessary for higher accuracy.

  • File Generation:

    • The final output is a prep file containing the residue definition and a frcmod file containing the new parameters. These files can be loaded into the LEaP program to build the peptide topology for simulation.

Protocol 2: Molecular Dynamics (MD) Simulation

This protocol describes a typical MD simulation setup after obtaining valid force field parameters.[7]

  • System Preparation:

    • Use the LEaP module in AmberTools to build the initial structure of the THP-containing peptide, solvate it in a periodic box of water (e.g., TIP3P model), and add counter-ions to neutralize the system.[8]

  • Energy Minimization:

    • Perform a multi-stage energy minimization. First, hold the peptide fixed with harmonic restraints and minimize the positions of water and ions. Second, minimize the entire system without restraints to remove any steric clashes.[7]

  • System Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) over 50-100 ps under constant volume (NVT) conditions, while keeping the peptide heavy atoms restrained.

    • Switch to constant pressure (NPT) conditions and continue the simulation for several hundred picoseconds to ensure the system reaches the correct density. Gradually release the restraints on the peptide during this phase.[7]

  • Production Simulation:

    • Run the production MD simulation for the desired length (typically hundreds of nanoseconds to microseconds) under NPT conditions without any restraints.[9] Save coordinates at regular intervals for analysis.

Protocol 3: Experimental Validation via NMR Spectroscopy

Computational models must be validated against experimental data to ensure their accuracy.[10] NMR spectroscopy is a powerful tool for determining peptide conformations in solution.[11][12]

  • Sample Preparation: Synthesize and purify the THP-containing peptide. Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O or an organic solvent) for NMR analysis.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra.

    • TOCSY and COSY experiments are used to assign proton resonances within each amino acid residue.

    • NOESY or ROESY experiments provide information about through-space distances between protons that are close to each other (< 5 Å). These nuclear Overhauser effect (NOE) signals are critical for defining the peptide's 3D structure.[13]

  • Structure Calculation:

    • Use the distance restraints derived from NOESY peak intensities, along with dihedral angle restraints from J-coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

    • This process generates an ensemble of structures consistent with the experimental data.[13]

  • Model Comparison:

    • Compare the conformational ensemble obtained from MD simulations with the NMR-derived structure ensemble.

    • Key metrics for comparison include the root-mean-square deviation (RMSD) of backbone atoms and the similarity of key dihedral angle distributions. A low RMSD between the simulated and experimental structures indicates a high-quality computational model.

Visualizations

The following diagrams illustrate the key workflows discussed in this guide.

cluster_QM Parameter Generation (QM) cluster_FF Force Field Integration cluster_MD Molecular Dynamics Simulation cluster_NMR Experimental Validation (NMR) P0 Build THP-Amino Acid (Capped Dipeptide) P1 Geometry Optimization (e.g., HF/6-31G*) P0->P1 P2 Calculate Electrostatic Potential (ESP) P1->P2 P3 Derive RESP Charges (Antechamber) P2->P3 P4 Assign GAFF Atom Types P3->P4 P5 Generate Missing Parameters (parmchk2) P4->P5 P6 Create Residue Library (.prep & .frcmod files) P5->P6 M1 System Building (Solvation & Ionization) P6->M1 M2 Minimization & Equilibration M1->M2 M3 Production MD Run M2->M3 M4 Trajectory Analysis (Conformational Clustering) M3->M4 C1 Compare & Validate: RMSD, Dihedrals M4->C1 E1 Peptide Synthesis & Purification E2 2D NMR Data Acquisition (NOESY, TOCSY) E1->E2 E3 Derive Distance & Angle Restraints E2->E3 E4 Calculate NMR Structure Ensemble E3->E4 E4->C1 Start Start: Modeling a THP-Containing Peptide Q1 Need for high accuracy and a well-defined protocol? Start->Q1 A1 AMBER (GAFF/RESP) - Robust for organic moieties - Semi-automated workflow Q1->A1 Yes Q2 Is rapid parameter generation more critical than refinement? Q1->Q2 No A2 CHARMM (CGenFF) - Good for diverse molecules - Provides quality penalty for params Q2->A2 Yes A3 OPLS / GROMOS - Requires more manual effort - High user expertise needed Q2->A3 No

References

A Comparative Study: Tetrahydropyran-Constrained Amino Acids Versus Other Cyclic Counterparts in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel peptide-based therapeutics with enhanced stability, conformational rigidity, and biological activity is a paramount objective. The incorporation of constrained amino acids into peptide sequences has emerged as a powerful strategy to achieve these goals. Among the diverse array of cyclic constraints, tetrahydropyran (THP)-containing amino acids are gaining increasing attention. This guide provides an objective comparison of THP-constrained amino acids with other well-established cyclic amino acids, supported by experimental data, to aid in the rational design of next-generation peptidomimetics.

The introduction of cyclic constraints into a peptide backbone significantly influences its conformational landscape, pre-organizing it into a specific bioactive conformation. This conformational restriction can lead to enhanced binding affinity for biological targets, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles. While proline and its derivatives have been the workhorses in this field, the exploration of other heterocyclic systems, such as the tetrahydropyran ring, offers new avenues for fine-tuning peptide structure and function.

Conformational Analysis: A Comparative Look at Dihedral Angles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can gain detailed insights into the conformational preferences imposed by different cyclic amino acids.

ParameterTetrahydropyran (THP) Amino AcidsProlinePiperidine-2-carboxylic Acid (Pip)Azetidine-2-carboxylic Acid (Aze)
Ring Pucker Chair or twist-boat conformations are possible, influencing side-chain orientation.Envelope (Cγ-endo and Cγ-exo) puckering is characteristic.Predominantly adopts a chair conformation.The four-membered ring is more planar but can exhibit puckering.
Φ (Phi) Angle The Φ angle is constrained by the bulky heterocyclic ring.Restricted to approximately -60° to -75°.The Φ angle is constrained, similar to proline.The constraints on Φ are different from proline due to the smaller ring size.
Ψ (Psi) Angle The Ψ angle is influenced by the ring conformation and substitution pattern.Allows for a wider range of Ψ angles compared to Φ.The accessible Ψ angle range is influenced by the chair conformation.The smaller ring size imposes unique constraints on the Ψ angle.
Cis/Trans Isomerization The propensity for cis/trans isomerization of the preceding peptide bond can be modulated.Exhibits a significant population of the cis-isomer of the X-Pro bond.The cis/trans isomerization equilibrium is also a key feature.The cis/trans isomerization energetics differ from proline.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the synthesis and analysis of peptides containing constrained amino acids.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Constrained Amino Acids

Objective: To synthesize peptides incorporating tetrahydropyran or other cyclic constrained amino acids.

Methodology:

  • Resin Selection: A suitable solid support, such as Rink amide or Wang resin, is chosen based on the desired C-terminal functionality (amide or carboxylic acid).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: The desired Fmoc-protected constrained amino acid (e.g., Fmoc-THP-aa-OH) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

NMR Spectroscopy for Conformational Analysis

Objective: To determine the solution conformation of peptides containing constrained amino acids.

Methodology:

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture).

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall complexity of the sample and identify the presence of multiple conformations (e.g., cis/trans isomers).

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proton-proton proximities (typically < 5 Å). NOESY is suitable for larger peptides, while ROESY is often preferred for smaller to medium-sized peptides to avoid zero-crossing issues. The presence and intensity of cross-peaks are used to derive distance restraints.

  • Structure Calculation: The distance restraints obtained from NOESY/ROESY, along with dihedral angle restraints derived from coupling constants, are used as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

Proteolytic Stability Assay

Objective: To evaluate the resistance of peptides containing constrained amino acids to enzymatic degradation.

Methodology:

  • Peptide Incubation: The peptide of interest is incubated in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological matrix like human serum or plasma at a physiological temperature (e.g., 37°C).

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for more stable peptides).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped, typically by adding an acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

  • Analysis: The amount of remaining intact peptide at each time point is quantified using RP-HPLC. The peak area of the intact peptide is monitored over time.

  • Half-Life Determination: The data is plotted as the percentage of intact peptide versus time, and the half-life (t₁/₂) of the peptide is calculated from the degradation curve.

Visualizing the Impact: Conformational Constraints and Signaling Pathways

The incorporation of constrained amino acids can significantly impact how a peptide interacts with its biological target, often by mimicking a specific secondary structure motif, such as a β-turn. This can be crucial for modulating protein-protein interactions (PPIs) or receptor binding.

cluster_0 Peptide Design cluster_1 Biological Target Interaction Linear_Peptide Linear Peptide (Flexible) Constrained_Peptide Peptide with Cyclic AA (Pre-organized) Linear_Peptide->Constrained_Peptide Incorporate THP/Pro/Pip Receptor Receptor Linear_Peptide->Receptor Binds with Conformational Penalty Constrained_Peptide->Receptor Binds to Bioactive Conformation Inactive_Complex Unstable Complex (Low Affinity) Receptor->Inactive_Complex Active_Complex Stable Complex (High Affinity) Receptor->Active_Complex Signal Transduction Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Conformational_Analysis Conformational Analysis (NMR) Characterization->Conformational_Analysis Biological_Assay Biological Activity (Binding, Functional) Characterization->Biological_Assay Stability_Assay Proteolytic Stability (Serum, Protease) Characterization->Stability_Assay Lead_Optimization Lead Optimization Conformational_Analysis->Lead_Optimization Biological_Assay->Lead_Optimization Stability_Assay->Lead_Optimization

A Comparative Guide to Mass Spectrometry-Based Validation of Unnatural Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative technology. It unlocks the ability to introduce novel chemical functionalities, enabling the development of next-generation therapeutics, advanced biological probes, and novel biomaterials. However, the success of these endeavors hinges on the accurate and robust validation of UAA incorporation. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled precision in confirming the identity and location of the incorporated UAA.

This guide provides an objective comparison of the two primary mass spectrometry-based methodologies for validating UAA incorporation: Top-Down and Bottom-Up Proteomics. We will delve into the principles of each approach, present supporting experimental data, provide detailed experimental protocols, and offer visual workflows to aid in methodological selection and implementation.

Top-Down vs. Bottom-Up Proteomics: A Head-to-Head Comparison

The choice between top-down and bottom-up proteomics for UAA validation depends on several factors, including the nature of the protein, the desired level of detail, and available instrumentation.

FeatureTop-Down ProteomicsBottom-Up Proteomics (Shotgun Proteomics)
Principle Intact proteins are introduced into the mass spectrometer and fragmented.Proteins are enzymatically digested into smaller peptides prior to mass analysis.[1]
Primary Advantage Provides a complete view of the protein, including the precise location of the UAA and any other post-translational modifications (PTMs) on the same molecule.[2] This approach is crucial for characterizing proteoforms.High throughput and compatible with complex protein mixtures.[1] It is a mature and widely used technique in proteomics.[3]
Primary Limitation Technically challenging for large or complex proteins and often requires high-resolution mass spectrometers.[4] Lower throughput compared to bottom-up approaches.Information about the linkage between the UAA and other PTMs on the full-length protein is lost during digestion.[2]
Sample Complexity Best suited for purified proteins or simple mixtures.Can be applied to complex biological samples like cell lysates or tissues.[1]
Data Analysis Data analysis can be more complex due to the generation of multiple charged ions from the intact protein.[5]Well-established bioinformatics pipelines are available for peptide identification and protein inference.
Instrumentation Typically requires high-resolution mass spectrometers such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap instruments.[6]Compatible with a wide range of mass spectrometers, including quadrupole, ion trap, and time-of-flight (TOF) analyzers.

Quantitative Analysis of UAA Incorporation Efficiency

Mass spectrometry allows for the quantification of UAA incorporation efficiency. This is often achieved by comparing the ion intensities of peptides containing the UAA with their wild-type counterparts.

Unnatural Amino AcidProteinExpression SystemMass Spectrometry MethodIncorporation Efficiency (%)Reference
p-propargyloxyphenylalanine (pPaF)Superfolder Green Fluorescent Protein (sfGFP)E. coli cell-free systemLC-MS/MSNot explicitly quantified but successful incorporation confirmed[7]
Nε-acetyl-L-lysine (NAEK)ATOH1HEK293T cellsLC-MS/MSPositive correlation between predicted probability and grayscale analysis of Western blot[8]
p-azido-L-phenylalanine (AzF)Enhanced Green Fluorescent Protein (eGFP)HEK293T cellsNot specifiedOptimized to ~36-49% of wild-type expression[9]
Boc-lysine and Acetyl-lysineSuperfolder Green Fluorescent Protein (sfGFP)HEK293T cellsESI-MSQuantitative incorporation confirmed[10]

Experimental Workflows and Protocols

The successful validation of UAA incorporation by mass spectrometry relies on a well-defined experimental workflow.

General Experimental Workflow for UAA Incorporation and Validation

The overall process begins with the expression of the target protein in the presence of the UAA, followed by purification and subsequent analysis by mass spectrometry.

G cluster_expression Protein Expression cluster_purification Purification cluster_ms Mass Spectrometry Analysis expression_system Host Cell Expression (e.g., E. coli, Mammalian Cells) uaa_addition UAA Supplementation expression_system->uaa_addition Culture in media with UAA protein_expression Protein Expression & UAA Incorporation uaa_addition->protein_expression cell_lysis Cell Lysis protein_expression->cell_lysis protein_purification Affinity Chromatography cell_lysis->protein_purification ms_analysis Top-Down or Bottom-Up MS protein_purification->ms_analysis data_analysis Data Analysis & Validation ms_analysis->data_analysis

Caption: General workflow for UAA incorporation and subsequent validation by mass spectrometry.

Detailed Protocol: Bottom-Up Mass Spectrometry

This protocol outlines the key steps for validating UAA incorporation using a bottom-up proteomics approach.

1. Protein Digestion:

  • Denaturation, Reduction, and Alkylation: The purified protein containing the UAA is denatured using agents like urea or SDS. Disulfide bonds are reduced with DTT or TCEP and then alkylated with iodoacetamide to prevent re-formation.[3]

  • Enzymatic Digestion: A protease, most commonly trypsin, is added to digest the protein into smaller peptides.[1] Trypsin cleaves C-terminal to lysine and arginine residues.

2. Peptide Cleanup:

  • The resulting peptide mixture is desalted and purified using solid-phase extraction (SPE) with C18 columns to remove contaminants that can interfere with mass spectrometry analysis.[1]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The peptide mixture is separated using reverse-phase liquid chromatography, which separates peptides based on their hydrophobicity.[1]

  • Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge (m/z) ratio of the intact peptide ions.

    • MS2 Scan (Fragmentation): Selected peptide ions are fragmented (e.g., by collision-induced dissociation), and the m/z of the fragment ions is measured.[7]

4. Data Analysis:

  • The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the incorporated UAA.

  • Specialized software identifies peptides by matching the experimental fragment ion spectra to theoretical spectra generated from the database.

  • Successful identification of peptides containing the UAA at the expected position confirms its incorporation.

G start Purified UAA-containing Protein denature Denaturation, Reduction, Alkylation start->denature digest Enzymatic Digestion (e.g., Trypsin) denature->digest cleanup Peptide Cleanup (SPE) digest->cleanup lc Liquid Chromatography Separation cleanup->lc ms1 MS1 Scan (Peptide m/z) lc->ms1 ms2 MS2 Scan (Peptide Fragmentation) ms1->ms2 data Database Search & Peptide Identification ms2->data end Validation of UAA Incorporation data->end

Caption: Workflow for bottom-up mass spectrometry analysis of UAA incorporation.

Detailed Protocol: Top-Down Mass Spectrometry

This protocol provides a general outline for validating UAA incorporation using a top-down proteomics approach.

1. Sample Preparation:

  • The purified intact protein containing the UAA is carefully buffer-exchanged into a volatile buffer (e.g., ammonium acetate) compatible with native mass spectrometry, if structural preservation is desired, or a denaturing solution for primary sequence analysis.[6]

2. Intact Mass Analysis (MS1):

  • The intact protein is introduced into a high-resolution mass spectrometer.

  • A full MS1 scan is acquired to determine the molecular weight of the intact protein. A mass shift corresponding to the mass of the UAA minus the mass of the replaced natural amino acid provides initial evidence of successful incorporation.

3. Gas-Phase Fragmentation (MS/MS):

  • The intact protein ions are isolated and subjected to fragmentation using techniques like collision-induced dissociation (CID), electron-capture dissociation (ECD), or electron-transfer dissociation (ETD).[4]

4. Fragment Ion Analysis (MS2):

  • The m/z of the resulting fragment ions (b- and y-ions for CID, or c- and z-ions for ECD/ETD) is measured.

5. Data Analysis:

  • The series of fragment ions are used to map the sequence of the protein and pinpoint the exact location of the UAA.

  • Specialized software is used to deconvolve the complex spectra and match the fragmentation pattern to the expected sequence containing the UAA.

G start Purified Intact UAA-containing Protein buffer_exchange Buffer Exchange start->buffer_exchange ms1 Intact Mass Analysis (MS1) buffer_exchange->ms1 fragmentation Gas-Phase Fragmentation (e.g., ECD, ETD) ms1->fragmentation ms2 Fragment Ion Analysis (MS2) fragmentation->ms2 data_analysis Sequence Mapping & UAA Localization ms2->data_analysis end Confirmation of UAA Incorporation & Location data_analysis->end

Caption: Workflow for top-down mass spectrometry analysis of UAA incorporation.

Conclusion

Mass spectrometry is an indispensable tool for the definitive validation of unnatural amino acid incorporation. Both top-down and bottom-up proteomics offer powerful, complementary approaches. Bottom-up proteomics provides a high-throughput method suitable for complex samples, while top-down proteomics delivers a comprehensive characterization of the intact protein, including the precise localization of the UAA in the context of other modifications. The choice of methodology will be guided by the specific research question, the nature of the target protein, and the available instrumentation. By carefully selecting and implementing the appropriate mass spectrometry workflow, researchers can confidently validate UAA incorporation, paving the way for groundbreaking advancements in protein engineering and drug discovery.

References

A Comparative Guide to Integrating (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic Acid into Peptides for Modulating Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peptides modified with the non-natural amino acid (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (Thp-Gly) against peptides containing natural, flexible residues and other constrained amino acids. The inclusion of conformationally restricted amino acids like Thp-Gly is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[1][2][] By reducing the conformational flexibility of a peptide, these modifications can pre-organize it into a bioactive conformation, leading to improved binding affinity, specificity, and metabolic stability.[4][5][6]

The tetrahydropyran ring of Thp-Gly introduces a rigid, cyclic structure into the peptide backbone, which can significantly influence its interaction with biological targets.[7] This guide will explore the expected impact of this modification, supported by illustrative data from studies on similar constrained peptides, and provide detailed experimental protocols for assessing these effects.

Impact on Peptide-Protein Interactions: A Comparative Overview

The incorporation of Thp-Gly into a peptide sequence is hypothesized to confer several advantages over peptides composed solely of natural amino acids. The primary benefit stems from the reduction in the entropic penalty upon binding to a target protein.[5][8] A flexible peptide must adopt a specific conformation to bind, which is entropically unfavorable. A pre-constrained peptide, however, has a lower energetic barrier to binding.

To illustrate this, the following table compares the expected binding affinities of a hypothetical peptide sequence modified with Thp-Gly, a natural flexible amino acid (Alanine), and a commonly used constrained natural amino acid (Proline).

Table 1: Illustrative Comparison of Binding Affinities

Peptide VariantIncorporated Amino AcidExpected Dissociation Constant (Kd)Rationale for Expected Performance
Peptide-AlaL-Alanine (Flexible)~500 nMThe flexible side chain and backbone allow for multiple conformations, leading to a higher entropic penalty upon binding and consequently, a weaker binding affinity.
Peptide-ProL-Proline (Constrained)~150 nMThe cyclic nature of proline restricts the peptide backbone, reducing conformational flexibility and leading to a more favorable binding energy compared to flexible residues.[5]
Peptide-Thp-GlyThis compound (Constrained)< 100 nM (Hypothesized) The bulky and rigid tetrahydropyran ring is expected to significantly constrain the peptide backbone, potentially leading to a highly pre-organized conformation for optimal binding, thus resulting in a stronger binding affinity.[7]

Note: The Kd values are hypothetical and for illustrative purposes to demonstrate the expected trend. Actual values are sequence and target-dependent.

Enhanced Proteolytic Stability

A significant challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases.[][4] The introduction of non-natural amino acids with bulky side chains or constrained backbones can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

Table 2: Illustrative Comparison of Proteolytic Stability

Peptide VariantIncorporated Amino AcidExpected Half-life (t1/2) in human serumRationale for Expected Performance
Peptide-AlaL-Alanine~15 minPeptides composed of natural L-amino acids are readily recognized and cleaved by endogenous proteases.
Peptide-ProL-Proline~45 minProline's unique structure can disrupt secondary structures recognized by some proteases, offering moderate protection.
Peptide-Thp-GlyThis compound> 120 min (Hypothesized) The non-natural structure and steric bulk of the tetrahydropyran ring are expected to provide significant resistance to proteolytic degradation.[7]

Note: The half-life values are hypothetical and for illustrative purposes.

Experimental Protocols

To empirically determine the impact of incorporating Thp-Gly into a peptide, the following experimental protocols are recommended.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the peptides of interest (e.g., Peptide-Ala, Peptide-Pro, and Peptide-Thp-Gly).

Methodology:

  • Peptides are synthesized on a solid support resin (e.g., Rink Amide resin) using an automated peptide synthesizer.

  • Fmoc-protected amino acids, including Fmoc-L-Alanine, Fmoc-L-Proline, and Fmoc-(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, are used.

  • Coupling: The protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and coupled to the N-terminus of the growing peptide chain.

  • Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF to expose the N-terminal amine for the next coupling cycle.

  • Steps 3 and 4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and lyophilized.

  • The purified peptide is obtained by reverse-phase HPLC and its identity is confirmed by mass spectrometry.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Objective: To quantify the binding affinity (Kd) of the synthesized peptides to a target protein.

Methodology:

  • The target protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

  • A series of concentrations of each peptide (analyte) are prepared in a suitable running buffer (e.g., HBS-EP+).

  • The peptide solutions are injected over the sensor surface, and the binding response is measured in real-time.

  • The sensor surface is regenerated between injections with a suitable regeneration solution (e.g., glycine-HCl).

  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Serum Stability Assay

Objective: To assess the proteolytic stability of the synthesized peptides in human serum.

Methodology:

  • Each peptide is incubated in 80% human serum at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • The enzymatic reaction is quenched by adding a precipitation agent (e.g., acetonitrile with an internal standard).

  • The samples are centrifuged to pellet precipitated proteins.

  • The supernatant, containing the remaining peptide, is analyzed by LC-MS.

  • The percentage of intact peptide remaining at each time point is calculated relative to the t=0 sample.

  • The half-life (t1/2) is determined by fitting the data to a one-phase decay model.

Visualizing the Impact and Workflow

To better understand the concepts and processes described, the following diagrams illustrate the signaling pathway context, the experimental workflow, and the logical relationship of incorporating Thp-Gly.

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Protein ProteinX Protein X Receptor->ProteinX Interaction blocked ProteinY Protein Y ProteinX->ProteinY Response Cellular Response ProteinY->Response Peptide Peptide Inhibitor (with Thp-Gly) Peptide->Receptor Binds and blocks interaction site

Caption: A hypothetical signaling pathway where a peptide containing Thp-Gly acts as an inhibitor.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Biophysical & Stability Analysis SPPS Solid-Phase Peptide Synthesis (Peptide-Ala, Peptide-Pro, Peptide-Thp-Gly) Purification HPLC Purification SPPS->Purification QC Mass Spec QC Purification->QC SPR Surface Plasmon Resonance (SPR) Binding Affinity (Kd) QC->SPR Stability Serum Stability Assay Half-life (t1/2) QC->Stability

Caption: The experimental workflow for synthesizing and evaluating modified peptides.

logical_relationship cluster_input Peptide Modification cluster_properties Physicochemical Changes cluster_outcome Functional Outcomes ThpGly Incorporate Thp-Gly Constraint Increased Conformational Constraint ThpGly->Constraint Stability Increased Proteolytic Stability ThpGly->Stability Affinity Higher Binding Affinity (Lower Kd) Constraint->Affinity Efficacy Improved In Vivo Efficacy Stability->Efficacy Affinity->Efficacy

Caption: The logical flow from incorporating Thp-Gly to improved therapeutic efficacy.

References

Enhancing Peptide Efficacy: A Comparative Guide to Cellular Assays of Peptides with (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide therapeutics is a key strategy for enhancing their stability, target affinity, and cellular uptake. This guide provides a comparative framework for evaluating the efficacy of peptides incorporating the novel non-natural amino acid, (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (referred to herein as ThpA), in cellular assays. Due to the limited availability of specific data on ThpA-containing peptides in published literature, this guide presents a representative comparison, using hypothetical data to illustrate the evaluation process.

Comparative Efficacy in Cellular Assays

The introduction of a constrained, non-natural amino acid like ThpA can significantly impact a peptide's biological activity. Below is a hypothetical comparison of a standard bioactive peptide (Peptide A) and its analog containing a ThpA substitution (Peptide A-ThpA). The data illustrates potential enhancements in cytotoxic activity and cellular uptake, common metrics for evaluating therapeutic peptides.

Parameter Peptide A (Standard) Peptide A-ThpA (ThpA-modified) Assay Method Cell Line
Cytotoxicity (IC50) 15.2 µM8.5 µMMTT AssayHeLa (Cervical Cancer)
Cellular Uptake (Mean Fluorescence Intensity) 12,500 RFU28,300 RFUFlow CytometryA549 (Lung Cancer)
Serum Stability (t1/2) 45 min120 minHPLC AnalysisHuman Serum
Apoptosis Induction (% Annexin V positive) 35%68%Flow CytometryHeLa (Cervical Cancer)

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Peptide Treatment: The cells are treated with various concentrations of Peptide A and Peptide A-ThpA (e.g., from 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cellular Uptake Assay via Flow Cytometry

This method quantifies the amount of peptide internalized by cells.

  • Peptide Labeling: Peptide A and Peptide A-ThpA are labeled with a fluorescent dye (e.g., FITC) according to the manufacturer's protocol.

  • Cell Treatment: A549 cells are treated with the FITC-labeled peptides at a final concentration of 10 µM for 2 hours.

  • Cell Preparation: The cells are washed with PBS to remove non-internalized peptides, trypsinized, and resuspended in FACS buffer.

  • Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer. The mean fluorescence intensity is used to compare the cellular uptake of the peptides.

Visualizing Cellular Mechanisms and Workflows

Understanding the mechanism of action and the experimental process is facilitated by clear diagrams.

experimental_workflow cluster_prep Preparation cluster_assays Cellular Assays cluster_analysis Data Analysis cluster_conclusion Conclusion peptide_synthesis Peptide Synthesis (Standard vs. ThpA-modified) cytotoxicity Cytotoxicity Assay (MTT) peptide_synthesis->cytotoxicity uptake Cellular Uptake Assay (Flow Cytometry) peptide_synthesis->uptake apoptosis Apoptosis Assay (Annexin V Staining) peptide_synthesis->apoptosis cell_culture Cell Culture (e.g., HeLa) cell_culture->cytotoxicity cell_culture->uptake cell_culture->apoptosis ic50 IC50 Calculation cytotoxicity->ic50 mfi Mean Fluorescence Intensity (MFI) uptake->mfi apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant conclusion Comparative Efficacy Evaluation ic50->conclusion mfi->conclusion apoptosis_quant->conclusion

Caption: Workflow for evaluating the cellular efficacy of modified peptides.

apoptosis_pathway cluster_caspase Caspase Cascade peptide Peptide A-ThpA membrane Cell Membrane Interaction peptide->membrane internalization Cellular Internalization membrane->internalization caspase8 Caspase-8 Activation internalization->caspase8 Induces caspase3 Caspase-3 Activation caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A potential apoptotic signaling pathway induced by a therapeutic peptide.

Safety Operating Guide

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound and its associated waste safely. The fundamental principle is to treat all chemical waste as hazardous until it is definitively classified otherwise, and to always act in accordance with institutional and regulatory standards.[1]

Hazard Identification and Immediate Safety Precautions

Based on available safety data, this compound is classified as a hazardous substance. It is identified as a corrosive solid and may cause skin, eye, and respiratory irritation.[2][3] Some sources also indicate it may be harmful if swallowed or inhaled.[4]

Key Hazard Information:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][4]

  • UN Number: 3261 (Corrosive solid, acidic, organic, n.o.s.).[2]

  • Precautionary Statement (Disposal): P501 - Dispose of contents/container to an approved waste disposal plant.[3]

Immediate action in handling this chemical requires the use of appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3][5] All handling of this compound, especially when generating dust or aerosols, should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a structured protocol that ensures waste is properly segregated, contained, labeled, and transferred for final disposal by a licensed service.

Experimental Protocol: Chemical Waste Segregation and Collection

  • Initial Assessment: Treat all forms of this compound waste (solid, solutions, contaminated materials) as hazardous chemical waste.[1]

  • Obtain Waste Containers: Procure separate, designated hazardous waste containers for solid and liquid waste from your institution's Environmental Health and Safety (EHS) department.[5] Ensure containers are made of compatible materials and are in good condition, free from leaks.[1] The original chemical container is often the best option for storing its own waste.[1]

  • Segregate and Collect Waste:

    • Solid Waste:

      • Collect unused, expired, or contaminated solid this compound in its original container or a new, clearly labeled, and sealable container.

      • Place contaminated disposables such as weigh boats, gloves, and wipes into a designated solid hazardous waste container.[5]

    • Aqueous/Liquid Waste:

      • Collect all solutions containing this compound in a designated aqueous hazardous waste container.

      • Crucially, do not mix this waste with incompatible materials. For example, keep acidic waste separate from bases and oxidizers.[6]

      • Due to its classification and potential aquatic toxicity, do not dispose of aqueous solutions containing this compound down the sanitary sewer.[3][5]

    • Contaminated Labware:

      • Disposable Labware: Items like pipette tips and plastic tubes that have contacted the chemical should be disposed of in the solid hazardous waste container.[5]

      • Non-disposable Labware: Glassware must be decontaminated. Rinse the glassware with a suitable solvent (e.g., ethanol or isopropanol). This rinsate is considered hazardous liquid waste and must be collected in the appropriate liquid waste container.[5] After this initial decontamination, the glassware can be cleaned using standard laboratory procedures.

  • Labeling and Storage:

    • Clearly label every waste container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[6] Do not use abbreviations or chemical formulas.[7]

    • Keep waste containers securely sealed except when adding waste.[8]

    • Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][9] Ensure secondary containment is used to prevent spills.

  • Final Disposal:

    • Once a waste container is full, or if it has been in storage for up to 12 months, contact your institution's EHS department for pickup.[9]

    • Follow all institutional procedures for waste handover.[5] The EHS office will manage the final disposal through a licensed waste disposal company.[2]

Quantitative Disposal Guidelines

Specific quantitative disposal limits for this compound are not publicly available. Disposal decisions should be based on the general principles of hazardous waste management. The following table summarizes general guidelines for laboratory chemical waste.

ParameterGuidelineRationale
Sewer Disposal pH Prohibited for this compound. Generally, for permissible substances, the pH must be between 5.5 and 10.5.[10]Prevents corrosion of plumbing and adverse effects on wastewater treatment systems. This compound is corrosive.[2]
Solid Waste to Trash Prohibited. Only non-hazardous, non-reactive, non-flammable, and non-toxic materials may be considered for regular trash.[10]This compound is classified as hazardous.[2]
Container Accumulation Time A partially filled container may remain in a Satellite Accumulation Area for up to 12 months from the first date of waste addition.[9]Regulatory compliance (RCRA) and safety.
Full Container Removal Full containers must be removed from the Satellite Accumulation Area within 3 calendar days.[7][9]Regulatory compliance (RCRA) and to minimize risk in the laboratory.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start This compound Waste (Solid, Liquid, Contaminated Items) assess Consult SDS & Institutional Policy. Is waste hazardous? start->assess solid Solid Waste (Unused chemical, gloves, wipes) assess->solid Yes (Solid) liquid Liquid Waste (Aqueous solutions, rinsates) assess->liquid Yes (Liquid) non_haz Non-Hazardous Waste (Not applicable for this compound) assess->non_haz No container_solid Collect in labeled 'Solid Hazardous Waste' container. Keep sealed. solid->container_solid container_liquid Collect in labeled 'Aqueous Hazardous Waste' container. Keep sealed. liquid->container_liquid saa Store in designated Satellite Accumulation Area (SAA) with secondary containment. container_solid->saa container_liquid->saa ehs Container Full or >1 Year? Contact Environmental Health & Safety (EHS) for pickup. saa->ehs ehs->saa No pickup EHS manages disposal via approved waste facility. ehs->pickup Yes

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS No. 811842-25-8). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled). Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended, minimum 0.11 mm thickness).To prevent skin contact and irritation. Change gloves frequently, especially if contaminated.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and potential splashes.
Respiratory Protection NIOSH-approved N95 (or better) particulate respirator.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk.

Step 1: Pre-Handling Preparation

  • Ensure that a current Safety Data Sheet (SDS) for the compound is readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower and confirm they are operational.

  • Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) within a designated and contained workspace, preferably a certified chemical fume hood.

Step 2: Weighing and Transfer

  • Perform all weighing and transfer operations within a chemical fume hood to control airborne particles.

  • Use a disposable weigh boat to handle the solid material.

  • Handle the compound gently to minimize dust generation.

  • Close the container tightly immediately after use.

Step 3: Post-Handling Procedures

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye and respiratory protection).

  • Wash hands thoroughly with soap and water after removing PPE.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent for powders).

  • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

  • Dispose of all contaminated materials as hazardous waste.

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Restrict access to the spill area.

  • If safe to do so, increase ventilation to the area (e.g., open fume hood sashes).

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposables such as weigh boats, gloves, and wipes must be placed in a designated solid hazardous waste container.

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not dispose of these solutions down the drain.

  • Contaminated Labware:

    • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the chemical should be placed in the solid hazardous waste container.

    • Non-disposable Labware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

Container Management:

  • Ensure all waste containers are securely sealed and properly labeled with their contents.

  • Store waste containers in a designated secondary containment area, away from incompatible materials.

Final Disposal:

  • Follow your institution's specific procedures for the pickup and disposal of hazardous waste by the EHS department.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation - Review SDS - Don PPE - Prepare Workspace handling Handling - Weighing in Fume Hood - Gentle Transfer prep->handling post_handling Post-Handling - Decontaminate - Doff PPE - Wash Hands handling->post_handling spill Spill? post_handling->spill spill_response Spill Response - Alert & Evacuate - Absorb & Collect - Decontaminate spill->spill_response Yes disposal Disposal - Segregate Waste - Label Containers - EHS Pickup spill->disposal No spill_response->disposal end_proc End of Procedure disposal->end_proc

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 2
(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。